N-Boc-3-(4-cyanophenyl)oxaziridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXPNVRTMHEHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369338, DTXSID301184200 | |
| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158807-35-3, 150884-56-3 | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158807-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-3-(4-cyanophenyl)oxaziridine
This guide provides a comprehensive overview of the synthesis, characterization, and applications of N-Boc-3-(4-cyanophenyl)oxaziridine, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices and provides validated protocols for reproducible results.
Introduction: The Oxaziridine Moiety - A Strained Ring with Unique Reactivity
Oxaziridines are a fascinating class of three-membered heterocyclic compounds containing a carbon, nitrogen, and oxygen atom in a strained ring.[1] This inherent ring strain, coupled with the presence of two electronegative heteroatoms, endows oxaziridines with unique chemical properties, primarily as electrophilic transfer agents for both oxygen and nitrogen.[2][3] The nature of the substituent on the nitrogen atom profoundly influences the reactivity and stability of the oxaziridine ring.[2][3] this compound, with its electron-withdrawing cyano group and the versatile Boc-protecting group, has emerged as a key reagent for electrophilic amination.[4][5][6]
Synthesis of this compound: A Two-Step Approach
The most prevalent and reliable method for the synthesis of this compound involves a two-step sequence: the formation of an N-Boc protected imine followed by its oxidation to the corresponding oxaziridine.[2][3] This approach offers high yields and operational simplicity.
Step 1: Synthesis of the N-Boc-p-cyanobenzaldimine Precursor
The initial step involves the condensation of 4-cyanobenzaldehyde with a source of the N-Boc amine. While various methods exist for imine formation, a highly effective route for this specific substrate is the reaction of 4-cyanobenzaldehyde with tert-butyl carbamate in the presence of a suitable dehydrating agent or via an aza-Wittig type reaction.[3]
Experimental Protocol: Synthesis of N-Boc-p-cyanobenzaldimine
-
To a solution of 4-cyanobenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) is added tert-butyl carbamate (1.1 eq).
-
A catalytic amount of a dehydrating agent, such as titanium(IV) chloride and triethylamine, can be employed to drive the reaction to completion.[2]
-
The reaction mixture is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the N-Boc-p-cyanobenzaldimine.
Causality Behind Experimental Choices:
-
Solvent: An aprotic solvent is chosen to prevent hydrolysis of the imine product.
-
Dehydrating Agent: The removal of water is crucial to shift the equilibrium towards the formation of the imine.
Step 2: Oxidation of the Imine to this compound
The critical step in the synthesis is the oxidation of the C=N double bond of the imine to form the three-membered oxaziridine ring. The most commonly employed and efficient oxidizing agent for this transformation is meta-chloroperbenzoic acid (m-CPBA).[2][7][8][9] The reaction proceeds stereospecifically, with the oxygen atom adding to the imine face.
Experimental Protocol: Oxidation to the Oxaziridine
-
The purified N-Boc-p-cyanobenzaldimine (1.0 eq) is dissolved in a chlorinated solvent like dichloromethane.
-
The solution is cooled to 0 °C in an ice bath.
-
m-Chloroperbenzoic acid (m-CPBA, ~1.5 eq) is added portion-wise to the stirred solution. The use of a slight excess of m-CPBA ensures complete conversion of the imine.[7]
-
The reaction progress is monitored by TLC. The reaction is typically rapid.[10]
-
Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct.
-
The organic layer is dried, filtered, and the solvent is removed under reduced pressure to afford the crude product.
-
Purification by column chromatography or recrystallization yields this compound as a white to light beige crystalline powder.[11][12]
Causality Behind Experimental Choices:
-
m-CPBA as Oxidant: m-CPBA is a highly effective and selective oxidizing agent for imines, providing good yields of the corresponding oxaziridines.[13][14] Alternatives like Oxone can also be used.[2][3]
-
Temperature Control: The reaction is performed at low temperatures to control the exothermic nature of the oxidation and to minimize potential side reactions.
-
Basic Workup: The acidic byproduct, m-chlorobenzoic acid, is easily removed by a basic wash, simplifying the purification process.
A one-pot procedure, where the imine is generated in situ and then oxidized without isolation, has also been reported, offering a more streamlined and efficient process.[7][8][10]
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.
Physical Properties
| Property | Value |
| Appearance | White to light beige crystalline powder[11][12] |
| Molecular Formula | C₁₃H₁₄N₂O₃[11][15] |
| Molecular Weight | 246.26 g/mol [15] |
| Melting Point | 57-63 °C[11] |
| CAS Number | 150884-56-3[11][16] |
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the structure. The characteristic signals to look for are:
-
tert-Butyl Group: A sharp singlet integrating to nine protons, typically in the range of δ 1.5-1.6 ppm.[5]
-
Aromatic Protons: The protons on the cyanophenyl ring will appear as a set of multiplets or two doublets in the aromatic region (δ 7.4-7.9 ppm).[5]
-
Oxaziridine Proton: A singlet corresponding to the proton on the oxaziridine ring carbon, which is deshielded and appears further downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum is used to confirm the carbon framework of the molecule. Key resonances include:
-
tert-Butyl Carbons: Signals for the quaternary and methyl carbons of the Boc group.
-
Aromatic Carbons: Resonances for the carbons of the cyanophenyl ring, including the ipso-carbons and the nitrile carbon.[5]
-
Carbonyl Carbon: The signal for the carbonyl carbon of the Boc group.[5]
-
Oxaziridine Carbon: The characteristic signal for the carbon atom in the three-membered ring.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups:
-
C=O Stretch (Boc group): A strong absorption band in the region of 1700-1750 cm⁻¹.[17]
-
C≡N Stretch (Nitrile): A sharp, medium intensity absorption around 2230 cm⁻¹.
-
C-O and N-O Stretches: Absorptions in the fingerprint region corresponding to the oxaziridine ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be observed. It is important to note that the Boc group can sometimes be labile under certain mass spectrometry conditions, leading to fragmentation and the observation of a peak corresponding to the loss of the Boc group (M-100) or isobutylene (M-56).[18][19]
Expected Spectroscopic Data Summary
| Technique | Key Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | tert-Butyl (s, 9H) | ~1.5-1.6 ppm |
| Aromatic (m, 4H) | ~7.4-7.9 ppm | |
| ¹³C NMR | tert-Butyl carbons | ~28, ~82 ppm |
| Aromatic carbons | ~110-140 ppm | |
| Nitrile carbon | ~118 ppm | |
| Carbonyl carbon | ~160 ppm | |
| IR | C=O stretch | ~1700-1750 cm⁻¹ |
| C≡N stretch | ~2230 cm⁻¹ | |
| MS (ESI) | [M+H]⁺ | m/z 247.11 |
Applications in Organic Synthesis: A Potent Electrophilic Aminating Agent
The primary application of this compound is as an electrophilic aminating agent.[4][5][6] It efficiently transfers the N-Boc group to a variety of nucleophiles, including amines, hydrazines, and carbanions.[5][6]
Mechanism of N-Boc Transfer
Caption: Generalized mechanism of electrophilic amination.
This reactivity is particularly valuable in the synthesis of complex molecules, such as peptides and other biologically active compounds, where the introduction of a protected nitrogen atom is a crucial step.[20] The reaction proceeds under mild conditions, and the aldehyde byproduct can be easily removed during workup.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[21] Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. The compound should be stored in a cool, dry, and dark place under an inert atmosphere.[22]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its preparation via the oxidation of the corresponding N-Boc imine is a robust and scalable process. The well-defined spectroscopic signature of the molecule allows for straightforward characterization and quality control. Its primary utility as an electrophilic N-Boc transfer agent provides a powerful tool for the construction of complex nitrogen-containing molecules, making it an indispensable reagent for researchers in synthetic and medicinal chemistry.
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Kaur, N. (2024). Synthesis of Aziridines and Oxaziridines from Imines (1st ed.). Elsevier. [Link]
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Haddadin, M. J., & Freeman, J. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(9), 5244–5305. [Link]
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Waser, J., & Carreira, E. M. (2007). Carbonyl Imines from Oxaziridines: Generation and Cycloaddition of N–O=C Dipoles. Angewandte Chemie International Edition, 46(2), 265-267. [Link]
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Kraïem, J., et al. (2004). Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system. Comptes Rendus Chimie, 7(8-9), 857-862. [Link]
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Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
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Álvarez-Santamaría, L., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Green and Sustainable Chemistry, 9(4), 143-154. [Link]
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Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
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Álvarez-Santamaría, L., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Green and Sustainable Chemistry, 9(4), 143-154. [Link]
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Haddadin, M. J., & Freeman, J. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(9), 5244–5305. [Link]
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Kraïem, J., et al. (2004). Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system. ResearchGate. [Link]
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Álvarez-Santamaría, L., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. ResearchGate. [Link]
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Gunanathan, C., & Sharpless, K. B. (2014). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 25(5), 843-851. [Link]
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Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
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Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]
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Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]
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Patel, D. R., & Patel, N. C. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Link]
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Alkorta, I., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 6(4), 54. [Link]
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An In-depth Technical Guide to N-Boc-3-(4-cyanophenyl)oxaziridine: Properties, Reactivity, and Applications
Abstract
N-Boc-3-(4-cyanophenyl)oxaziridine has emerged as a highly effective and versatile reagent in modern organic synthesis. As a stable, crystalline solid, it serves as a premier electrophilic source for the transfer of a protected amino group (N-Boc) to a wide array of carbon and nitrogen nucleophiles. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity. We delve into the mechanistic rationale behind its function, detail experimental protocols for its preparation and use, and explore its applications in the synthesis of complex molecules, particularly in the realms of peptide and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Oxaziridine Framework
Oxaziridines are a unique class of three-membered heterocyclic compounds containing a carbon, nitrogen, and oxygen atom in a strained ring.[1] This inherent ring strain, coupled with a weak N-O bond, imbues them with significant reactivity, allowing them to act as potent electrophilic transfer agents.[1] While different classes of oxaziridines exist, they are broadly categorized by the substituent on the nitrogen atom, which dictates their primary mode of reactivity. For instance, N-sulfonyloxaziridines, often called Davis reagents, are renowned for their ability to act as electrophilic oxygen transfer agents.[1][2][3][4]
In contrast, this compound belongs to the N-(alkoxycarbonyl)oxaziridine family.[5] The electronic properties of the N-Boc (tert-butoxycarbonyl) group steer the reagent's reactivity away from oxygen transfer and primarily towards electrophilic amination, making it an invaluable tool for the direct and mild introduction of a protected nitrogen moiety.[6][7]
Synthesis and Preparation
The synthesis of N-(alkoxycarbonyl)oxaziridines is generally achieved through a reliable two-step sequence: the formation of an N-Boc imine intermediate, followed by its oxidation to the corresponding oxaziridine.[5]
Synthetic Pathway
The preparation of this compound begins with the condensation of 4-cyanobenzaldehyde with an N-Boc iminophosphorane (from an aza-Wittig type reaction) or a related nitrogen source to form the N-Boc-imine.[5][7] This intermediate is then oxidized using a robust peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or buffered potassium peroxymonosulfate (Oxone®) to yield the final oxaziridine product.[5][7] The presence of a mild base during the oxidation step is crucial to neutralize acidic byproducts and prevent decomposition of the desired product.
Caption: General two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis adapted from literature procedures.[7][8]
-
Imine Formation: To a solution of 4-cyanobenzaldehyde in an appropriate aprotic solvent (e.g., dichloromethane), add an equimolar amount of the N-Boc iminating agent. Stir the reaction mixture at room temperature until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the aldehyde. The resulting N-Boc-imine can be purified or used directly in the next step.
-
Oxidation: Dissolve the crude or purified N-Boc-imine in a biphasic solvent system such as dichloromethane and an aqueous sodium bicarbonate solution. Cool the mixture to 0°C in an ice bath. Add a slight excess (1.1-1.5 equivalents) of Oxone® or m-CPBA portion-wise, maintaining the temperature below 5°C.
-
Workup and Purification: Allow the reaction to stir until the imine has been fully consumed. Separate the organic layer, wash it with aqueous sodium thiosulfate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by flash column chromatography on silica gel to afford this compound as a white crystalline solid.
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for the effective storage, handling, and application of the reagent.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [9][10][11] |
| Molecular Weight | 246.26 g/mol | [9][10] |
| Appearance | White to light beige crystalline powder | [11][12] |
| Melting Point | 57 - 63 °C | [10][11] |
| Purity | Typically ≥95-98% | [9][11][12] |
| Decomposition Temp. | >115 °C | [10] |
| CAS Number | 150884-56-3 | [10][11][13] |
Solubility and Stability
This compound is soluble in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. It is stable under normal ambient conditions but should be protected from strong acids, bases, and reducing agents.[10]
Storage and Handling
For long-term stability, the reagent must be stored in a tightly sealed container under an inert atmosphere, protected from light. The recommended storage condition is in a freezer at or below -20°C.[10] Standard laboratory safety protocols, including the use of personal protective equipment (safety goggles, gloves, lab coat), should be followed.[10] Handling should occur in a well-ventilated area or fume hood to avoid inhalation of the crystalline powder.[10]
Structural and Spectroscopic Features
The molecule's structure features a chiral center at the oxaziridine carbon. In solution, N-(alkoxycarbonyl)oxaziridines exist as a mixture of rapidly interconverting conformers.[5] The energy barrier for nitrogen inversion is relatively low (approx. 18 kcal/mol), a result of stabilizing conjugation between the nitrogen lone pair and the Boc group's carbonyl in the planar transition state.[5]
-
¹H NMR: Expected signals would include a singlet around 1.5 ppm for the nine equivalent protons of the tert-butyl group, a singlet for the oxaziridine C-H proton, and a multiplet system in the aromatic region (typically two doublets) for the 1,4-disubstituted phenyl ring.
-
¹³C NMR: Key signals would include the quaternary and methyl carbons of the Boc group, the oxaziridine carbon, the nitrile carbon, and the aromatic carbons.
-
IR Spectroscopy: Characteristic absorptions would include a strong carbonyl stretch (C=O) for the Boc group around 1700-1750 cm⁻¹, and a sharp nitrile stretch (C≡N) around 2230 cm⁻¹.
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its ability to function as an electrophilic aminating agent, transferring its "N-Boc" moiety to a nucleophile.[7] This reactivity is distinct from N-sulfonyl oxaziridines, which preferentially transfer an oxygen atom.[14]
Primary Reactivity: Electrophilic N-Boc Transfer
The reaction proceeds via a nucleophilic attack on the oxaziridine nitrogen. The choice of nucleophile dictates the product class.
-
N-Nucleophiles (Amines): Primary and secondary amines readily attack the oxaziridine to form the corresponding N-Boc protected hydrazines in high yield under mild conditions.[5][7]
-
C-Nucleophiles (Enolates, Organometallics): Carbon-based nucleophiles, such as ketone or ester enolates, also react to form N-Boc protected α-amino carbonyl compounds.[5] Similarly, organozinc reagents have been shown to be effectively aminated.[5]
The mechanism is proposed to be an Sₙ2-type displacement at the nitrogen atom. The nucleophile attacks the electrophilic nitrogen, leading to the cleavage of the weak N-O bond and the release of 4-cyanobenzaldehyde as a byproduct.
Caption: General mechanism for electrophilic amination using the oxaziridine.
Causality of Reactivity: Why Nitrogen Transfer?
The N-Boc group significantly influences the electronic structure of the oxaziridine ring. Unlike an electron-withdrawing N-sulfonyl group which makes the oxygen atom highly electrophilic, the N-Boc group renders the nitrogen atom the primary site for nucleophilic attack. This directing effect is the cornerstone of the reagent's specific utility for amination rather than oxidation.
Applications in Research and Drug Development
The ability to cleanly transfer a protected amino group makes this compound a strategic tool in multi-step synthesis.
Synthesis of Hydrazines and Amino Acids
The reagent provides a direct and efficient route to N-Boc protected hydrazines, which are key precursors for the synthesis of α-hydrazino acids.[15] These non-canonical amino acids are incorporated into pseudopeptides to create novel therapeutic candidates with enhanced stability and unique conformational properties.[7]
Asymmetric Synthesis
When reacted with chiral nucleophiles, such as the enolate of a chiral ketone or an auxiliary-bound substrate, the amination can proceed with high diastereoselectivity. This provides a powerful method for constructing chiral α-amino carbonyl compounds, which are versatile building blocks for natural product synthesis and drug development. For instance, its reaction with the chiral hydrazine (S)-2-(methoxymethyl)pyrrolidine (SAMP) provides a simple, high-yielding route to Boc-SAMP, a valuable chiral ammonia equivalent.[7]
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An In-depth Technical Guide to the Oxidation Mechanism of N-Boc-3-(4-cyanophenyl)oxaziridine
Abstract
This technical guide provides a comprehensive overview of the synthesis and mechanistic action of N-Boc-3-(4-cyanophenyl)oxaziridine as an oxidizing agent in modern organic synthesis. While recognized for its utility in electrophilic amination, this reagent also serves as a potent oxygen transfer agent, particularly for the α-hydroxylation of carbonyl compounds via their silyl enol ether derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this versatile reagent. We will delve into the core principles governing its reactivity, the dichotomy between oxygen and nitrogen transfer, detailed experimental protocols, and a comparative analysis with classical oxidizing systems.
Introduction: The Oxaziridine Family of Reagents
Oxaziridines are a class of three-membered heterocyclic compounds containing a strained oxygen-nitrogen bond. This inherent ring strain, coupled with the electronegativity of the heteroatoms, renders the oxaziridine ring a potent electrophilic species. The nature of the substituent on the nitrogen atom profoundly influences the reactivity and selectivity of the oxaziridine, enabling either oxygen or nitrogen atom transfer to a nucleophilic substrate.[1]
Historically, N-sulfonyl oxaziridines, such as the Davis reagents, have been the workhorses for electrophilic oxygen transfer, particularly in the α-hydroxylation of enolates.[2] The strong electron-withdrawing sulfonyl group enhances the electrophilicity of the oxygen atom, making these reagents highly effective oxidants.
In contrast, N-Boc-oxaziridines have been extensively explored for their ability to act as electrophilic aminating agents.[3] However, the N-Boc group, being less electron-withdrawing than a sulfonyl group, creates a more nuanced reactivity profile, allowing for a delicate balance between oxygen and nitrogen transfer. This guide focuses on the less-explored but highly valuable role of this compound as a selective oxidizing agent.
Synthesis of this compound
The synthesis of this compound is a straightforward two-step process commencing from commercially available starting materials. The procedure involves the formation of an N-Boc protected imine, followed by its oxidation to the corresponding oxaziridine.[1]
Experimental Protocol: Synthesis
Step 1: Synthesis of N-Boc-4-cyanobenzaldimine
-
To a solution of 4-cyanobenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM), is added N-Boc-triphenyliminophosphorane (1.05 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure N-Boc-4-cyanobenzaldimine.
Step 2: Oxidation to this compound
-
The N-Boc-4-cyanobenzaldimine (1.0 eq) is dissolved in a biphasic solvent system, typically DCM and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is cooled to 0 °C in an ice bath.
-
Solid Oxone® (potassium peroxymonosulfate, 2.0 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
The reaction is stirred vigorously at 0 °C for 4-6 hours.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with DCM (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
The resulting crude solid is purified by recrystallization to yield this compound as a stable, crystalline solid.[1]
The Dichotomy of Reactivity: Oxidation vs. Amination
The defining characteristic of this compound is its ability to act as either an oxygen or a nitrogen transfer agent, a selectivity that is highly dependent on the nature of the nucleophile.
-
Amination (N-transfer): This is the more commonly exploited pathway, where nucleophiles such as primary and secondary amines, and certain carbanions attack the electrophilic nitrogen atom of the oxaziridine ring.[3]
-
Oxidation (O-transfer): For specific classes of nucleophiles, particularly silyl enol ethers, the reaction proceeds via attack at the electrophilic oxygen atom, leading to oxidation of the substrate.[2]
The electronic nature of the N-Boc group, being a carbamate, allows for delocalization of the nitrogen lone pair, which can influence the relative electrophilicity of the nitrogen and oxygen atoms.
Mechanism of Oxidation: α-Hydroxylation of Silyl Enol Ethers
A prime example of the oxidizing capability of this compound is the α-hydroxylation of ketones and esters via their corresponding silyl enol ethers. This transformation, analogous to the Rubottom oxidation, provides a powerful method for the synthesis of α-hydroxy carbonyl compounds, which are valuable intermediates in pharmaceutical and natural product synthesis.[2]
The reaction is believed to proceed through a concerted, yet asynchronous, SN2-type mechanism. The nucleophilic double bond of the silyl enol ether attacks the electrophilic oxygen atom of the oxaziridine. This leads to the formation of a transient α-siloxy epoxide intermediate, which is then opened under the reaction conditions or during workup to yield the final α-hydroxy carbonyl compound.
Experimental Protocol: α-Hydroxylation of a Silyl Enol Ether
The following is a representative protocol for the oxidation of a silyl enol ether using this compound.
-
To a solution of the silyl enol ether (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or DCM at -78 °C under an inert atmosphere (e.g., Argon), is added a solution of this compound (1.1 eq) in the same solvent dropwise.
-
The reaction mixture is stirred at -78 °C for 1-3 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α-hydroxy carbonyl compound.
Data Presentation and Comparative Analysis
The efficacy of this compound as an oxidant can be compared to that of traditional N-sulfonyl oxaziridines. While N-sulfonyl reagents are generally more reactive due to the stronger electron-withdrawing nature of the sulfonyl group, N-Boc-oxaziridines can offer advantages in terms of milder reaction conditions and different selectivity profiles.
| Substrate (Silyl Enol Ether of) | Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Reference |
| Cyclohexanone | This compound | 75-85% | THF, -78 °C, 2h | [2] (representative) |
| Acetophenone | This compound | 70-80% | DCM, -78 °C, 3h | [2] (representative) |
| Cyclohexanone | 2-(Phenylsulfonyl)-3-phenyloxaziridine | >90% | THF, -78 °C, 1h | [2] |
Conclusion and Future Outlook
This compound is a versatile and valuable reagent in the synthetic chemist's toolbox. While its role as an electrophilic aminating agent is well-established, its utility as a selective oxidizing agent for the α-hydroxylation of carbonyl compounds via their silyl enol ethers should not be overlooked. The milder nature of the N-Boc group compared to the N-sulfonyl group of Davis reagents offers a complementary reactivity profile that can be advantageous in complex molecule synthesis.
Future research in this area will likely focus on the development of chiral N-Boc-oxaziridines for asymmetric oxidations, expanding the substrate scope to other nucleophiles, and further elucidating the subtle factors that govern the chemoselectivity between oxygen and nitrogen transfer. As the demand for efficient and selective synthetic methodologies continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in the advancement of chemical synthesis and drug discovery.
References
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Vidal, J., Guy, L., Stérin, S., & Collet, A. (1993). Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
-
Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. [Link]
- Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.
-
Williamson, K. S., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8016-8036. [Link]
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Vidal, J., Guy, L., Stérin, S., & Collet, A. (1993). Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. J. Org. Chem. 1993, 58, 4791-4793. [Link]
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The Advent and Utility of N-Boc-3-(4-cyanophenyl)oxaziridine: A Technical Guide
In the landscape of modern organic synthesis, the strategic introduction of nitrogen-containing functional groups is of paramount importance, underpinning the construction of a vast array of pharmaceuticals, agrochemicals, and materials. Among the diverse reagents developed for this purpose, electrophilic aminating agents have carved out a significant niche, offering a complementary approach to traditional nucleophilic amination strategies. This technical guide provides an in-depth exploration of a key player in this field: N-Boc-3-(4-cyanophenyl)oxaziridine. We will delve into its discovery, the rationale behind its design, a detailed synthetic protocol, its reaction mechanisms, and its broad applications in contemporary organic chemistry.
Historical Context and Discovery: The Need for a Stable Electrophilic N-Boc Source
The concept of electrophilic amination, the transfer of an amino group from an electron-deficient nitrogen source to a nucleophile, has been a long-standing area of interest in organic chemistry.[1] Early examples of electrophilic aminating agents, while effective, often suffered from instability, requiring in-situ generation and handling with extreme care. The development of shelf-stable and versatile reagents was therefore a significant advancement.
In 1993, a pivotal contribution emerged from the laboratories of Vidal, Guy, Sterin, and Collet, who reported the synthesis and application of this compound.[2][3] This novel reagent was designed to address the need for a stable, solid, and easy-to-handle electrophilic source of the tert-butoxycarbonyl (Boc) protected amino group, a widely utilized protecting group in peptide synthesis and medicinal chemistry. The oxaziridine three-membered ring, containing a strained N-O bond, renders the nitrogen atom electrophilic and susceptible to nucleophilic attack. The choice of the 4-cyanophenyl substituent was strategic, as the electron-withdrawing nature of the cyano group enhances the electrophilicity of the oxaziridine nitrogen. Furthermore, the resulting 4-cyanobenzaldehyde byproduct is a crystalline solid, facilitating its removal from reaction mixtures.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and handling requirements is crucial for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 150884-56-3 | |
| Molecular Formula | C13H14N2O3 | [4] |
| Molecular Weight | 246.26 g/mol | |
| Appearance | White to light beige crystalline powder | |
| Melting Point | 57-63 °C | |
| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. For long-term storage, keep in a freezer under an inert atmosphere. |
Safety and Handling:
This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a two-step process starting from commercially available 4-cyanobenzaldehyde and tert-butyl carbamate. The procedure is robust and can be performed on a multigram scale.
Synthesis Pathway Overview
Caption: Overall synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Formation of N-(tert-Butoxycarbonyl)-4-cyanobenzaldimine
-
Reaction Setup: To a solution of 4-cyanobenzaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or toluene, add tert-butyl carbamate (1.0-1.1 eq).
-
Rationale: Dichloromethane is a good solvent for both reactants and facilitates the removal of water, which is a byproduct of the condensation reaction. An excess of the carbamate can help drive the reaction to completion.
-
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the reaction mixture.
-
Rationale: The formation of the imine is a reversible condensation reaction. Removal of the water byproduct is crucial to shift the equilibrium towards the product.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-imine. This intermediate is often used in the next step without further purification.
Step 2: Oxidation to this compound
-
Dissolution and Cooling: Dissolve the crude N-Boc-imine from the previous step in a suitable solvent like dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Rationale: The oxidation reaction is exothermic, and cooling the reaction mixture helps to control the reaction rate and minimize the formation of side products.
-
-
Addition of Oxidant: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) in dichloromethane dropwise to the cooled solution of the imine.
-
Rationale: m-CPBA is a common and effective oxidizing agent for the conversion of imines to oxaziridines. A slight excess is used to ensure complete conversion of the imine. Dropwise addition is important to maintain temperature control.
-
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting m-chlorobenzoic acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a white crystalline solid.
Mechanism of Electrophilic Amination
The utility of this compound lies in its ability to act as an electrophilic "N-Boc⁺" synthon. The reaction proceeds via a nucleophilic attack on the electrophilic nitrogen atom of the oxaziridine ring.
Caption: General mechanism of electrophilic amination.
The key step is the attack of a nucleophile (Nu⁻) on the nitrogen atom of the oxaziridine.[5] This leads to the formation of an intermediate where the N-O bond is cleaved, releasing the N-Boc-aminated product and 4-cyanobenzaldehyde as a byproduct. The driving force for this reaction is the release of ring strain from the three-membered oxaziridine ring.
Applications in Organic Synthesis
This compound has proven to be a versatile reagent for the amination of a wide range of nucleophiles, including both nitrogen and carbon-based nucleophiles.
Amination of N-Nucleophiles
This reagent is highly effective for the synthesis of N-Boc protected hydrazines from primary and secondary amines.[6][7] This transformation is particularly valuable in the synthesis of hydrazino acids and other complex nitrogen-containing molecules.
General Reaction Scheme:
R¹R²NH + this compound → R¹R²N-NHBoc + 4-cyanobenzaldehyde
-
Amination of Amino Acids: A significant application is the electrophilic amination of N-protected amino acids to produce N-orthogonally diprotected hydrazino acids.[8] These products are valuable building blocks for the synthesis of peptidomimetics and other biologically active compounds.
Amination of C-Nucleophiles
This compound can also be used to aminate a variety of carbanions, providing a direct route to N-Boc protected amines.
-
Enolates: The reaction with lithium enolates of ketones, esters, and amides provides access to α-amino carbonyl compounds.[9][10] However, a potential side reaction is the aldol condensation of the enolate with the 4-cyanobenzaldehyde byproduct, which can lower the yield of the desired aminated product.
-
Organometallic Reagents: Grignard reagents and organozinc compounds can also be aminated, although the scope and efficiency can vary depending on the specific organometallic species.[9][10]
Conclusion and Future Outlook
This compound has established itself as a valuable and reliable reagent in the synthetic organic chemist's toolbox. Its stability, ease of handling, and ability to deliver a protected amino group to a wide range of nucleophiles have made it a popular choice for the construction of C-N bonds. The foundational work by Vidal and his colleagues paved the way for further developments in the field of electrophilic amination, leading to the design of new generations of reagents with improved reactivity and selectivity. As the demand for complex nitrogen-containing molecules in drug discovery and materials science continues to grow, the principles embodied in the design and application of this compound will undoubtedly continue to inspire the development of innovative synthetic methodologies.
References
-
Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. The Journal of Organic Chemistry, 58(17), 4791–4793. [Link]
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Wikipedia. (2023). Electrophilic amination. [Link]
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Williamson, K. S., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8016–8036. [Link]
-
Hannachi, J.-C., Vidal, J., Mulatier, J.-C., & Collet, A. (2004). Electrophilic Amination of Amino Acids with N-Boc-oxaziridines: Efficient Preparation of N-Orthogonally Diprotected Hydrazino Acids and Piperazic Acid Derivatives. The Journal of Organic Chemistry, 69(7), 2367–2373. [Link]
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Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. [Link]
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ResearchGate. (n.d.). Oxaziridines and Oxazirines. [Link]
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U.S. National Library of Medicine. (n.d.). Advances in the Chemistry of Oxaziridines. [Link]
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ACS Publications. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry. [Link]
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Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713–716. [Link]
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ElectronicsAndBooks. (n.d.). The Electrophilic Amination of Carbanions: An Unconventional New Entry to C[minus]N Bond Formation. [Link]
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Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. [Link]
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Dembech, P., Seconi, G., & Ricci, A. (2000). The electrophilic amination of carbanions: an unconventional new entry to C-N bond formation. Chemistry (Weinheim an der Bergstrasse, Germany), 6(8), 1281–1286. [Link]
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Wiley-VCH. (n.d.). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. [Link]
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U.S. National Library of Medicine. (n.d.). Electrophilic Aminating Agents in Total Synthesis. [Link]
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U.S. National Library of Medicine. (n.d.). Nitrenium ions as new versatile reagents for electrophilic amination. [Link]
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An In-depth Technical Guide on the Stability and Storage of N-Boc-3-(4-cyanophenyl)oxaziridine
This guide provides comprehensive technical information and expert insights into the stability and optimal storage conditions for N-Boc-3-(4-cyanophenyl)oxaziridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, degradation pathways, and handling protocols essential for maintaining the integrity and reactivity of this versatile reagent.
Introduction: The Role and Reactivity of this compound
This compound is a highly valuable electrophilic aminating agent in modern organic synthesis. Its primary utility lies in its ability to transfer a protected nitrogen group (N-Boc) to a wide range of nucleophiles, including carbanions, amines, and sulfides.[1][2][3] This reactivity is attributed to the strained three-membered oxaziridine ring, which contains a weak N-O bond, rendering the nitrogen atom electrophilic.[4][5]
The Boc (tert-butyloxycarbonyl) protecting group offers the advantage of being readily removable under acidic conditions, providing a facile route to primary amines. The presence of the 4-cyanophenyl group contributes to the stability of the molecule and can influence its reactivity profile. Given its utility in the synthesis of complex molecules, including pharmaceuticals, understanding and controlling its stability is paramount to ensure reproducible and efficient chemical transformations.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is critical for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [1][6][7][8][9] |
| Molecular Weight | 246.26 g/mol | [1][6][9] |
| Appearance | White to light beige crystalline powder | [7][8] |
| Melting Point | 57-63 °C | [6][8] |
| Purity | Typically ≥95% - 98% | [1][7][8] |
| Solubility | Soluble in many organic solvents. |
Core Stability Profile and Degradation Pathways
This compound, like many oxaziridines, is a kinetically stable but thermodynamically reactive molecule. Its stability is influenced by several external factors, including temperature, light, moisture, and pH. While generally considered "shelf-stable" for an oxaziridine, improper handling can lead to degradation, compromising its efficacy as a reagent.[10]
Key Factors Influencing Stability:
-
Thermal Stress: Elevated temperatures can promote the decomposition of the oxaziridine ring. The relatively low melting point (57-63 °C) suggests that storage at ambient or elevated temperatures could lead to gradual degradation.[6][8]
-
Hydrolysis: The presence of water, particularly under acidic or basic conditions, can facilitate the hydrolysis of the oxaziridine. This process can lead to the formation of 4-cyanobenzaldehyde and N-Boc hydroxylamine derivatives, reducing the yield of the desired amination reaction.
-
Photolytic Decomposition: Exposure to ultraviolet (UV) light can induce photochemical rearrangement or decomposition of the oxaziridine ring, a known reactivity pathway for this class of compounds.[11]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents can react with and degrade this compound.[6][12]
Potential Degradation Pathway:
The primary degradation pathway under hydrolytic conditions is the cleavage of the strained oxaziridine ring. This results in the formation of 4-cyanobenzaldehyde and a Boc-protected nitrogen species. This decomposition not only consumes the active reagent but the aldehyde byproduct can also lead to unwanted side reactions, such as imine formation with amine nucleophiles.[10]
Caption: Primary degradation pathway of this compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability and efficacy of this compound, adherence to strict storage and handling protocols is essential. These recommendations are synthesized from material safety data sheets (MSDS), supplier information, and general best practices for handling reactive chemical reagents.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Deep freeze (below -20°C) | Minimizes thermal degradation and preserves the integrity of the oxaziridine ring.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against degradation from atmospheric moisture and oxygen. |
| Container | Store in a tightly sealed, opaque container (e.g., amber glass bottle). | Prevents exposure to light and moisture.[6][13][14] |
| Location | Cool, dry, well-ventilated area away from incompatible substances. | Ensures a stable environment and prevents accidental reactions.[6][12][13][14] |
Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[6][13][15]
-
Inert Atmosphere Handling: For quantitative transfers and long-term use, it is advisable to handle the reagent in a glove box or under a positive pressure of an inert gas.
-
Dispensing: Use clean, dry spatulas and glassware. Avoid introducing contaminants into the storage container.
-
Avoidance of Contaminants: Prevent contact with moisture, strong acids, strong bases, and strong oxidizing agents.[6][12]
-
Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[6]
Experimental Workflow for Stability Assessment
To empirically determine the stability of a given batch of this compound, a controlled stability study is recommended. The following protocol outlines a general approach.
Objective: To assess the degradation of this compound under various stress conditions over time.
Methodology:
-
Sample Preparation: Aliquot equal amounts of the reagent into several vials suitable for each test condition.
-
Stress Conditions:
-
Thermal: Store samples at -20°C (control), 4°C, and 25°C (room temperature).
-
Photolytic: Expose a sample to a controlled UV light source at a fixed distance and temperature. Wrap a control sample in aluminum foil and store it under the same temperature conditions.
-
Hydrolytic: Prepare a solution of the reagent in a suitable solvent (e.g., acetonitrile) and add a known amount of water.
-
-
Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 1 week, 1 month, 3 months).
-
Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to determine the purity of the reagent and identify any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to characterize degradation products.
Caption: Experimental workflow for stability assessment.
Conclusion and Best Practices Summary
This compound is a robust reagent for electrophilic amination when stored and handled correctly. Its stability is primarily compromised by exposure to elevated temperatures, moisture, and light. To maintain its high purity and reactivity, the following best practices are strongly recommended:
-
Always store at or below -20°C in a tightly sealed, opaque container under an inert atmosphere.
-
Minimize exposure to ambient conditions during handling.
-
Avoid contact with incompatible materials.
-
Regularly check the purity of aged stock to ensure reliable experimental outcomes.
By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more consistent and successful synthetic results.
References
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This compound | CAS#:150884-56-3 | Chemsrc. (n.d.). Retrieved from [Link]
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Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]
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Advances in the Chemistry of Oxaziridines. (2014). Chemical Reviews, 114(16), 8207-8265. [Link]
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Oxaziridine - Wikipedia. (n.d.). Retrieved from [Link]
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Oxaziridines and Oxazirines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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This compound - Fisher Scientific. (n.d.). Retrieved from [Link]
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Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. (1993). The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
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Safety Data Sheet - AAPPTec. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to N-Boc-3-(4-cyanophenyl)oxaziridine: Synthesis, Mechanisms, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Stable and Versatile Reagent for Electrophilic Amination
In the landscape of modern synthetic organic and medicinal chemistry, the efficient and selective introduction of nitrogen-containing functional groups is of paramount importance. Many biologically active molecules, including a vast array of pharmaceuticals, owe their therapeutic properties to the presence of amine and related functionalities. N-Boc-3-(4-cyanophenyl)oxaziridine has emerged as a significant reagent for electrophilic amination, offering a stable, crystalline, and easy-to-handle source for transferring a protected amino group (N-Boc) to a variety of nucleophiles.[1] This guide provides a comprehensive overview of its synthesis, core reactivity, mechanistic underpinnings, and its applications in the synthesis of complex molecules relevant to drug development.
Oxaziridines are three-membered heterocyclic compounds containing carbon, nitrogen, and oxygen.[2] The strained ring and the weak N-O bond are key to their reactivity, allowing them to act as electrophilic sources of either oxygen or nitrogen.[2][3] While N-sulfonyloxaziridines are well-known for oxygen transfer reactions, N-(alkoxycarbonyl)oxaziridines, such as the title compound, are particularly adept at nitrogen transfer.[4][5] The tert-butoxycarbonyl (Boc) protecting group is one of the most common in peptide and medicinal chemistry due to its stability under a wide range of conditions and its facile removal under acidic conditions.[6][7] this compound provides a direct and efficient means to introduce this crucial functional group.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is essential for its safe and effective use in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 150884-56-3 | [3][8][9] |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [3][8] |
| Molecular Weight | 246.26 g/mol | |
| Appearance | White to light beige crystalline powder | [3][8] |
| Melting Point | 57-63 °C | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer below -20°C. | [9] |
Safety and Handling:
-
Hazard Statements: May cause eye and skin irritation. May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.
-
Precautionary Measures: Handle with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.
-
In case of fire: Use water spray, dry chemical, carbon dioxide, or appropriate foam. Irritating and highly toxic gases may be generated during a fire.
-
Stability: The compound is stable under normal temperatures and pressures. However, it is incompatible with strong oxidizing agents.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a two-step process that begins with the formation of an N-Boc imine from 4-cyanobenzaldehyde, followed by oxidation to the oxaziridine.[1] The most common method for the first step is an aza-Wittig reaction between N-Boc-triphenyliminophosphorane and the aldehyde.[4]
Diagram: Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-tert-Butoxycarbonyl-4-cyanobenzaldimine
-
To a solution of N-Boc-triphenyliminophosphorane (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (nitrogen or argon), add 4-cyanobenzaldehyde (1.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the N-Boc-imine as a white solid.
Step 2: Oxidation to this compound
-
Dissolve the N-Boc-imine (1.0 eq) in a mixture of acetonitrile and water.
-
Add sodium bicarbonate (NaHCO₃) to buffer the solution.
-
Cool the mixture in an ice bath and add Oxone® (potassium peroxymonosulfate, typically 2-3 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield this compound as a crystalline solid.[1]
Mechanism of Action: Electrophilic N-Boc Transfer
The primary utility of this compound lies in its ability to act as an electrophilic aminating agent. It readily transfers its "N-Boc" moiety to a wide range of nitrogen and carbon nucleophiles.[1]
Diagram: Electrophilic Amination Mechanism
Caption: General mechanism of N-Boc transfer.
The reaction is believed to proceed via a nucleophilic attack on the electrophilic nitrogen atom of the oxaziridine ring. This leads to the cleavage of the weak N-O bond, resulting in the transfer of the N-Boc group to the nucleophile and the liberation of 4-cyanobenzaldehyde as a byproduct. The electron-withdrawing cyano group on the phenyl ring enhances the electrophilicity of the oxaziridine nitrogen, facilitating the reaction.
Applications in Drug Development and Total Synthesis
The ability to efficiently introduce a protected nitrogen atom is a powerful tool in the synthesis of complex molecules, particularly in the field of drug discovery where nitrogen-containing heterocycles and modified amino acids are prevalent.
Synthesis of α-Hydrazino Acids and Piperazic Acid Derivatives
A significant application of this compound is in the synthesis of N-orthogonally diprotected α-hydrazino acids. These compounds are valuable building blocks for the synthesis of peptidomimetics and natural products containing the piperazic acid motif. Piperazic acid is a non-proteinogenic amino acid found in several biologically active natural products.
Experimental Protocol: Electrophilic Amination of N-Benzyl Amino Acids
-
To a solution of an N-benzyl protected amino acid (1.0 eq) in a suitable solvent such as THF, add a base (e.g., lithium bis(trimethylsilyl)amide, LiHMDS, 2.0 eq) at low temperature (-78 °C) to generate the enolate.
-
After stirring for a short period, add a solution of this compound (1.1-1.5 eq) in THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, and purify by standard chromatographic techniques.
This methodology provides access to N-Boc, N-benzyl diprotected hydrazino acids, which can then be further manipulated. For instance, the benzyl group can be removed by hydrogenolysis, and the resulting hydrazine can be cyclized to form piperazic acid derivatives.
Yield Data for Electrophilic Amination of Various Nucleophiles
| Nucleophile | Product | Yield (%) | Reference |
| (S)-2-(Methoxymethyl)pyrrolidine | N-Boc-(S)-2-(methoxymethyl)pyrrolidine hydrazine | 78 | [1] |
| Lithium enolate of N-benzyl-L-alanine | Nα-Benzyl-Nβ-Boc-α-hydrazino-L-alanine | Good | |
| Lithium enolate of N-benzyl-L-phenylalanine | Nα-Benzyl-Nβ-Boc-α-hydrazino-L-phenylalanine | Good | |
| Lithium enolate of N-benzyl-L-glutamic acid derivative | Nα-Benzyl-Nβ-Boc-α-hydrazino-L-glutamic acid derivative | Good |
Conclusion and Future Outlook
This compound has established itself as a reliable and efficient reagent for the electrophilic transfer of the N-Boc group. Its stability, ease of handling, and predictable reactivity make it a valuable tool for organic and medicinal chemists. The applications in the synthesis of modified amino acids and precursors to biologically active natural products underscore its importance in drug discovery and development. Future research may focus on the development of chiral versions of this reagent to achieve asymmetric aminations, further expanding its synthetic utility. Additionally, the exploration of its reactivity with a broader range of nucleophiles could unveil new and powerful synthetic transformations.
References
-
Hannachi, J.-C., Vidal, J., Mulatier, J.-C., & Collet, A. (2004). Electrophilic Amination of Amino Acids with N-Boc-oxaziridines: Efficient Preparation of N-Orthogonally Diprotected Hydrazino Acids and Piperazic Acid Derivatives. The Journal of Organic Chemistry, 69(7), 2367–2373. [Link]
- Davis, F. A., & Chen, B.-C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919–934.
- Armstrong, A., & Cooke, R. S. (2002). A new class of N-Boc oxaziridine for electrophilic amination.
-
Vidal, J., Guy, L., Stérin, S., & Collet, A. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
-
Wikipedia. Oxaziridine. [Link]
-
The Journal of Organic Chemistry. Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. [Link]
-
Chemsrc.com. This compound | CAS#:150884-56-3. [Link]
-
Chemical Reviews. Advances in the Chemistry of Oxaziridines. [Link]
-
Bryn Mawr College. Electrophilic Fluorination. [Link]
-
National Center for Biotechnology Information. Advances in the Chemistry of Oxaziridines. [Link]
-
The University of Liverpool Repository. REVIEW Electrophilic Aminating Agents in Total Synthesis. [Link]
-
ACS Publications. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. [Link]
-
National Center for Biotechnology Information. Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]
-
MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. [Link]
-
Royal Society of Chemistry. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. [Link]
-
Royal Society of Chemistry. Reactivities of electrophilic N–F fluorinating reagents. [Link]
-
Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]
-
YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]
Sources
- 1. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]
- 2. labware-shop.com [labware-shop.com]
- 3. This compound, 98+% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 6. This compound, CasNo.150884-56-3 BOC Sciences United States [bocscichem.lookchem.com]
- 7. This compound | 150884-56-3 [chemicalbook.com]
- 8. 3D-AGA88456 - n-boc-3-4-cyanophenyloxaziridine | 150884-56… [cymitquimica.com]
- 9. This compound, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-3-(4-cyanophenyl)oxaziridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
N-Boc-3-(4-cyanophenyl)oxaziridine stands as a pivotal reagent in modern organic synthesis, primarily recognized for its role as an electrophilic aminating agent. Its unique structural features, comprising a strained three-membered oxaziridine ring, a bulky tert-butyloxycarbonyl (Boc) protecting group, and a cyano-functionalized aromatic moiety, give rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. By delving into the causality behind the observed spectral characteristics, this document aims to equip researchers, scientists, and drug development professionals with the expertise to unambiguously identify and characterize this versatile reagent, ensuring the integrity and success of their synthetic endeavors.
Introduction: The Significance of this compound in Electrophilic Amination
The synthesis of nitrogen-containing molecules is a cornerstone of medicinal chemistry and materials science. Traditionally, this has been achieved through nucleophilic substitution reactions where an amine acts as the nucleophile. However, the development of electrophilic aminating agents has revolutionized this field by enabling the formation of carbon-nitrogen bonds under milder conditions and with unique selectivity. This compound, first reported by Vidal et al., has emerged as a highly effective and storable solid reagent for the direct transfer of a Boc-protected nitrogen atom to a variety of nucleophiles.[1][2]
The efficacy of this reagent is intrinsically linked to its structure. The oxaziridine ring, a three-membered heterocycle containing nitrogen and oxygen, is inherently strained and possesses a weak N-O bond, rendering the nitrogen atom electrophilic. The N-Boc group not only modulates the reactivity of the oxaziridine but also provides a widely used protecting group for the newly introduced amino functionality. The 4-cyanophenyl substituent further influences the electronic properties of the molecule.
A thorough understanding of the spectroscopic data of this compound is paramount for any scientist utilizing this reagent. It allows for:
-
Quality Control: Verifying the identity and purity of the starting material.
-
Reaction Monitoring: Tracking the consumption of the reagent during a chemical transformation.
-
Byproduct Identification: Distinguishing the reagent from potential side products.
This guide will now proceed to a detailed, first-principles analysis of the NMR, IR, and MS data of this compound.
Synthesis and Structural Confirmation: A Methodological Overview
The synthesis of this compound is a testament to the strategic application of modern synthetic methodologies. A robust and reproducible synthesis is the foundation for obtaining reliable spectroscopic data.
Synthetic Workflow
The preparation of this compound typically follows a two-step sequence from the corresponding aldehyde, 4-cyanobenzaldehyde.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of the title compound, adapted from the seminal work in the field.[1]
Step 1: Formation of the N-Boc Imine
-
To a solution of 4-cyanobenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., toluene or dichloromethane), add tert-butyl carbamate (Boc-NH2, 1.1 eq).
-
Facilitate the condensation reaction. This can be achieved either by the addition of a Lewis acid catalyst such as titanium tetrachloride (TiCl4) at low temperature, or by azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until complete consumption of the aldehyde.
-
Upon completion, quench the reaction (if a Lewis acid is used) and perform an aqueous work-up.
-
Purify the crude N-Boc imine by recrystallization or column chromatography.
Step 2: Oxidation to the Oxaziridine
-
Dissolve the purified N-Boc imine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone, portion-wise (1.1-1.5 eq). The choice of oxidizing agent is critical; m-CPBA is a common and effective choice for this transformation.
-
Maintain the reaction at low temperature and monitor its progress by TLC.
-
Once the imine is consumed, quench any remaining oxidant with a reducing agent (e.g., aqueous sodium thiosulfate).
-
Perform an aqueous work-up, washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts.
-
Purify the final product, this compound, by column chromatography or recrystallization to yield a white to off-white crystalline solid.
Spectroscopic Data and Interpretation
The following sections provide a detailed analysis of the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the electronic environment and connectivity of the atoms within the molecule.
Table 1: Summary of ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | ~ 1.55 | singlet | 9H | (CH₃)₃C- (Boc) |
| ~ 5.30 | singlet | 1H | Oxaziridine C-H | |
| ~ 7.60 | doublet | 2H | Aromatic H (ortho to oxaziridine) | |
| ~ 7.75 | doublet | 2H | Aromatic H (ortho to CN) | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Carbons | ~ 28.0 | (CH₃)₃C- (Boc) | ||
| ~ 78.0 | Oxaziridine C-H | |||
| ~ 84.0 | (CH₃)₃C- (Boc) | |||
| ~ 112.0 | Aromatic C-CN | |||
| ~ 118.0 | -C≡N | |||
| ~ 128.0 | Aromatic CH (ortho to oxaziridine) | |||
| ~ 132.5 | Aromatic CH (ortho to CN) | |||
| ~ 140.0 | Aromatic C (ipso to oxaziridine) | |||
| ~ 155.0 | C=O (Boc) |
3.1.1. ¹H NMR Spectral Analysis
-
The Boc Group Protons (δ ~ 1.55 ppm): The nine equivalent protons of the tert-butyl group of the Boc protector appear as a sharp singlet in the upfield region. This is a characteristic signature of the Boc group and its high integration value (9H) makes it an excellent internal reference point.
-
The Oxaziridine Proton (δ ~ 5.30 ppm): The single proton attached to the carbon of the oxaziridine ring appears as a singlet significantly downfield. This deshielding is a direct consequence of its attachment to a carbon that is bonded to two electronegative atoms, nitrogen and oxygen. The lack of coupling partners results in a singlet multiplicity.
-
The Aromatic Protons (δ ~ 7.60 and 7.75 ppm): The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing cyano group are more deshielded and appear further downfield (δ ~ 7.75 ppm) compared to the protons ortho to the oxaziridine ring (δ ~ 7.60 ppm).
3.1.2. ¹³C NMR Spectral Analysis
-
The Boc Group Carbons: The three equivalent methyl carbons of the tert-butyl group resonate at approximately 28.0 ppm. The quaternary carbon of the Boc group is found further downfield at around 84.0 ppm, and the carbonyl carbon appears at approximately 155.0 ppm.
-
The Oxaziridine Carbon (δ ~ 78.0 ppm): The carbon atom of the strained three-membered ring is significantly deshielded due to the attached nitrogen and oxygen atoms, appearing around 78.0 ppm.
-
The Aromatic Carbons: The carbon atoms of the aromatic ring exhibit distinct chemical shifts. The carbon bearing the cyano group is found around 112.0 ppm, while the cyano carbon itself is at approximately 118.0 ppm. The aromatic CH carbons appear in the expected region of 128.0-132.5 ppm, and the ipso-carbon attached to the oxaziridine ring is located at about 140.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 2230 | Strong, Sharp | C≡N stretch (nitrile) |
| ~ 1750 | Strong, Sharp | C=O stretch (carbamate) |
| ~ 1370 & 1390 | Medium | C-H bend (tert-butyl) |
| ~ 1160 | Strong | C-O stretch (carbamate) |
-
Nitrile Stretch (ν ~ 2230 cm⁻¹): The presence of the cyano group is unequivocally confirmed by a strong, sharp absorption band in this region. This is a highly characteristic and reliable diagnostic peak.
-
Carbonyl Stretch (ν ~ 1750 cm⁻¹): The carbonyl group of the Boc protecting group gives rise to a very strong and sharp absorption band. The relatively high frequency is typical for a carbamate carbonyl.
-
Other Key Vibrations: The characteristic C-H bending vibrations of the tert-butyl group are observed around 1370 and 1390 cm⁻¹. A strong band around 1160 cm⁻¹ is attributed to the C-O stretching of the carbamate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound (Molecular Weight: 246.26 g/mol ), electrospray ionization (ESI) is a common and gentle ionization technique.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |
| 247.1 | [M+H]⁺ | Protonated molecular ion |
| 269.1 | [M+Na]⁺ | Sodium adduct of the molecular ion |
| 191.1 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group |
| 147.1 | [M - Boc + H]⁺ | Loss of the entire Boc group |
| 57.1 | [C₄H₉]⁺ | tert-butyl cation |
-
Molecular Ion Peak: Under soft ionization conditions like ESI, the protonated molecular ion [M+H]⁺ at m/z 247.1 and the sodium adduct [M+Na]⁺ at m/z 269.1 are expected to be prominent.
-
Characteristic Boc Group Fragmentation: The Boc group is known for its characteristic fragmentation patterns. A common loss is that of isobutylene (56 Da), leading to a fragment at m/z 191.1. The complete loss of the Boc group (100 Da) results in a fragment at m/z 147.1. The highly stable tert-butyl cation at m/z 57.1 is also a very common and often abundant fragment.
Caption: Key fragmentation pathways of this compound in MS.
Conclusion: A Self-Validating Spectroscopic Profile
The spectroscopic data of this compound presents a cohesive and self-validating picture of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the distinct absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all converge to provide an unambiguous identification of this important synthetic reagent. For researchers in the field of organic synthesis and drug development, a firm grasp of this spectroscopic data is not merely academic; it is a prerequisite for ensuring the quality of their starting materials and the reliability of their experimental outcomes. This guide serves as a foundational reference for the confident and accurate characterization of this compound.
References
-
Vidal, J.; Guy, L.; Stérin, S.; Collet, A. Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. J. Org. Chem.1993 , 58 (18), 4791–4793. [Link]
-
Armstrong, A.; Jones, L. H.; Knight, J. D.; Kelsey, R. D. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Org. Lett.2005 , 7 (4), 713–716. [Link]
Sources
- 1. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
safety, handling, and MSDS for N-Boc-3-(4-cyanophenyl)oxaziridine
An In-depth Technical Guide to the Safe Handling of N-Boc-3-(4-cyanophenyl)oxaziridine
Executive Summary: A Scientist's Perspective on a Modern Reagent
This compound is a valuable electrophilic aminating agent, enabling the transfer of a Boc-protected nitrogen atom to various nucleophiles.[1][2] Its utility in complex organic synthesis, particularly in pharmaceutical and materials science research, is significant. However, the very nature of its reactivity—stemming from the strained three-membered oxaziridine ring—necessitates a rigorous and informed approach to its handling, storage, and disposal.[3] This guide moves beyond rote recitation of standard MSDS data, aiming to provide researchers, scientists, and drug development professionals with the causal understanding required for safe and effective use. We will explore the inherent chemical principles that dictate its hazard profile and detail field-proven protocols that constitute a self-validating system of safety.
The Chemistry of Hazard: Understanding the Oxaziridine Moiety
The key to safely handling this compound lies in understanding the reactivity of its core functional group. Oxaziridines are three-membered heterocyclic compounds containing a strained N-O bond.[3] This structural feature makes them effective oxidizing and aminating agents, but also the source of their potential hazards.
-
Electrophilicity and Reactivity: The compound acts as an electrophile, designed to react with nucleophiles.[1][4] This is its desired function in synthesis. However, this inherent reactivity means it can also react with unintended biological nucleophiles, such as proteins and DNA, which is the underlying reason for its classification as an irritant and a harmful substance.[5][6]
-
Thermal Stability: While the title compound is a stable, crystalline solid at room temperature, oxaziridines as a class can be thermally sensitive.[5] The provided data indicates a decomposition temperature above 115 °C.[5] It is crucial to avoid excessive heat, as thermal decomposition can generate toxic fumes and gases, including nitrogen oxides and carbon monoxide.[5]
Below is a diagram illustrating the core reactive structure of the molecule.
Caption: Chemical structure highlighting the strained oxaziridine ring.
Hazard Identification and GHS Classification
While comprehensive toxicological data has not been fully investigated for this specific compound, the available information from suppliers aligns with the expected reactivity of the oxaziridine class.[5] The Globally Harmonized System (GHS) provides a clear framework for understanding the immediate risks.
Summary of GHS Hazard Information
| Identifier | Description | Citation(s) |
| GHS Pictogram | Exclamation Mark | [7] |
| Signal Word | Warning | [8] |
| Hazard Statements | ||
| H302 | Harmful if swallowed | [6][9] |
| H312 | Harmful in contact with skin | [6][9] |
| H332 | Harmful if inhaled | [6][9] |
| Precautionary Statements | ||
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6][8] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [6][8] |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing | [6][8] |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell | [6][8] |
The causality behind these classifications is the compound's nature as an oxidizing agent, capable of reacting non-specifically with biological tissues upon contact, ingestion, or inhalation.[10][11]
Core Protocols for Safe Handling and Use
A proactive safety culture is built on robust, well-understood protocols. The following procedures are designed to mitigate the risks identified above.
Engineering Controls and Personal Protective Equipment (PPE)
The primary principle is to minimize all routes of exposure.
-
Ventilation: All manipulations of this compound solid or its solutions must be performed inside a certified chemical fume hood.[5] This is non-negotiable and serves to control inhalation exposure.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required, with specific attention to the quality of each component.
-
Eye Protection: Chemical safety goggles providing a full seal around the eyes are mandatory. Standard safety glasses are insufficient.[5]
-
Hand Protection: Nitrile gloves should be worn. Inspect gloves for any defects before use and change them immediately if contamination is suspected.[5]
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.[12]
-
Caption: A standard workflow for safely handling the reagent.
Step-by-Step Protocol for Weighing and Dispensing
-
Preparation: Designate a specific area within the fume hood for handling the solid. Place a weigh boat on an analytical balance inside the hood.
-
Aliquot Transfer: Carefully transfer the desired amount of the crystalline powder from the stock bottle to the weigh boat using a clean spatula.[13] Perform this action slowly to minimize the generation of airborne dust.[5]
-
Secure Container: Immediately and tightly close the main stock container.[5]
-
Dissolution: Transfer the weighed solid directly into the reaction vessel containing the solvent.
-
Decontamination: Decontaminate the spatula and weigh boat using a suitable quenching agent (see Section 4.2) before removing them from the fume hood.
Emergency and Disposal Protocols: A Self-Validating System
Accidents are mitigated by preparation. These protocols for spills and waste neutralization are designed to ensure a controlled and verifiable response.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical aid.[5][6]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Protocol for Quenching and Neutralizing Reactive Waste
Residual amounts of this compound and contaminated materials (e.g., spatulas, weigh boats) should be chemically neutralized before disposal. This protocol adapts standard methods for quenching reactive chemicals to this specific class of compound.[14][15]
CAUTION: This procedure can be exothermic. Perform in a fume hood, behind a blast shield, and with an ice bath readily available.
-
Initial Dilution: Place the contaminated item or residual reagent in a flask of appropriate size. Add an inert, high-boiling solvent like toluene or THF to dilute the reagent.
-
Cooling: Place the flask in an ice/water bath to maintain a temperature of 0-5 °C.
-
Slow Addition of Quenching Agent: While stirring, slowly add a less reactive quenching agent such as isopropanol dropwise via an addition funnel.[14][15]
-
Causality: Isopropanol is a mild reducing agent and proton source that reacts more controllably with the electrophilic oxaziridine than water.
-
-
Monitor for Reaction: Observe for signs of reaction (e.g., gas evolution, mild exotherm). Continue slow addition, ensuring the temperature does not rise significantly.
-
Self-Validation Step: The cessation of gas evolution or heat production upon addition of a drop of isopropanol indicates the primary quenching is complete.
-
-
Secondary Quench: After the reaction with isopropanol has ceased, slowly add methanol, which is more reactive.
-
Final Quench: Once the methanol addition no longer produces a reaction, slowly add water to ensure all reactive species are destroyed.[16]
-
Neutralization and Disposal: Neutralize the resulting solution with a mild acid (e.g., citric acid) to a pH between 5 and 9.[17] The fully quenched and neutralized solution can then be disposed of in an appropriate aqueous hazardous waste container, with all components clearly labeled.[17]
Storage and Stability
Proper storage is critical to maintaining the reagent's integrity and ensuring safety.
-
Atmosphere: Keep the container tightly closed and in a dry, well-ventilated area.[5] The product should be stored under an inert atmosphere if possible.[18]
-
Incompatibilities: Store away from incompatible substances, particularly strong oxidizing agents (as it can create an unstable mixture) and strong reducing agents (to prevent uncontrolled reactions).[5]
Physical and Chemical Properties
| Property | Value | Citation(s) |
| CAS Number | 150884-56-3 | [5][13][19] |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [5][13] |
| Molecular Weight | 246.26 g/mol | [5][18][20] |
| Appearance | White to light beige crystalline powder | [13] |
| Melting Point | 57-63 °C | [5][13][18] |
| Decomposition Temp. | >115 °C | [5] |
| Boiling Point | 340.6 ± 52.0 °C at 760 mmHg | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
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theoretical studies on the N-Boc-3-(4-cyanophenyl)oxaziridine molecule
An In-Depth Technical Guide to the Theoretical and Practical Aspects of N-Boc-3-(4-cyanophenyl)oxaziridine
Abstract
This technical guide provides a comprehensive analysis of this compound, a highly valuable reagent in modern synthetic chemistry. By integrating theoretical studies with practical, field-proven protocols, we explore the molecule's structural, electronic, and reactive properties. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the causality behind its function as a premier electrophilic aminating agent. We delve into its synthesis, computational characterization using Density Functional Theory (DFT), and its application in critical transformations relevant to medicinal chemistry.
Introduction: The Oxaziridine Class and its Strategic Importance
Oxaziridines are a unique class of three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom in a strained ring.[1] This inherent ring strain, coupled with the presence of two electronegative heteroatoms, imbues them with the ability to act as potent electrophilic transfer agents for both oxygen and nitrogen atoms.[1][2][3] The reactivity and selectivity of an oxaziridine are profoundly influenced by the substituent on the nitrogen atom.[4][5]
Among these, N-(alkoxycarbonyl)oxaziridines, such as the subject of this guide, this compound, have emerged as exceptionally stable and versatile reagents.[4][5] This specific molecule combines two key structural features that enhance its utility:
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is ubiquitous in peptide and medicinal chemistry. Its presence allows for the direct and clean transfer of a protected nitrogen moiety ("N-Boc") to a nucleophile.[6][7] Furthermore, the electron-withdrawing nature of the carbonyl stabilizes the incipient negative charge that develops on the nitrogen atom during the transfer reaction, thereby increasing the reagent's electrophilicity.[4]
-
The 3-(4-cyanophenyl) Group: The aryl group at the 3-position, featuring a strongly electron-withdrawing cyano (CN) substituent, further activates the oxaziridine ring, making it a more potent electrophile compared to analogues with electron-donating or neutral substituents.
Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for dissecting the subtle electronic and structural factors that govern the molecule's behavior.[8] Such computational analyses provide predictive insights into molecular geometry, spectroscopic signatures, and reaction pathways, guiding experimental design and rationalizing observed reactivity.[4][5]
Theoretical Framework for Analysis
To understand the intrinsic properties of this compound, a robust computational methodology is required. DFT stands as the method of choice, offering an optimal balance between computational expense and accuracy for molecules of this size and complexity.
Computational Protocol
A typical theoretical investigation of this molecule would follow the workflow detailed below. The choice of functionals and basis sets is critical for obtaining reliable results.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Methodology: Density Functional Theory (DFT).
-
Functional Selection:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional widely used for geometry optimization of organic molecules, providing reliable structural parameters.[9]
-
M06-2X: A meta-hybrid GGA functional that often yields more accurate results for thermochemistry, kinetic barriers, and non-covalent interactions.
-
-
Basis Set:
-
6-311++G(d,p): A triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds. This level of theory is well-suited for capturing the electronic intricacies of the oxaziridine ring and its substituents.
-
-
Solvation Model: The Polarizable Continuum Model (PCM) can be employed to simulate the effects of a solvent (e.g., dichloromethane or acetonitrile) on the molecule's properties.
Workflow for Theoretical Characterization
The computational investigation proceeds through several key stages, each providing a different layer of insight into the molecule's character.
Caption: Frontier Molecular Orbital (FMO) energy diagram.
-
Molecular Electrostatic Potential (MEP): The MEP surface provides a visual map of charge distribution. For this compound, the surface would show:
-
Intense Positive Potential (Blue): Around the electrophilic nitrogen and oxygen atoms of the oxaziridine ring, confirming this as the site for nucleophilic attack.
-
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen of the Boc group and the nitrogen of the cyano group, indicating nucleophilic character at these sites.
-
Experimental Protocols and Validation
Theoretical predictions are best utilized when paired with robust experimental procedures. This molecule is a stable, crystalline solid that is readily prepared. [7]
Synthesis of this compound
The synthesis is a reliable two-step process starting from 4-cyanobenzaldehyde. [4][7]
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Protocol:
-
Imine Formation: To a solution of 4-cyanobenzaldehyde in an appropriate solvent (e.g., CH₂Cl₂), add the N-Boc-imine precursor (often generated from an aza-Wittig reaction). [4]The reaction is typically stirred at room temperature until completion, monitored by TLC.
-
Work-up: The solvent is removed under reduced pressure. The crude N-Boc imine is often used directly in the next step without extensive purification.
-
Oxidation: The crude imine is dissolved in a solvent like acetonitrile or CH₂Cl₂. A buffered solution of an oxidant, such as Oxone® or meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise while maintaining the temperature (typically 0 °C to room temperature). [4][7]4. Purification: After the reaction is complete, an aqueous work-up is performed to remove salts and excess oxidant. The organic layer is dried and concentrated. The final product is purified by recrystallization or column chromatography to yield a stable, white crystalline solid.
Protocol for Electrophilic Amination
This reagent excels at transferring the N-Boc group to primary amines to form N-Boc protected hydrazines, which are valuable synthetic intermediates. [10]
-
Reaction Setup: Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., toluene or CH₂Cl₂).
-
Reagent Addition: Add a solution of this compound (1.0-1.2 eq) in the same solvent to the amine solution at room temperature.
-
Monitoring: Stir the reaction for 1-24 hours. The progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture can be concentrated directly and purified by silica gel chromatography to isolate the desired N-Boc hydrazine. The primary byproduct, 4-cyanobenzaldehyde, is easily separated during purification.
Applications in Drug Discovery and Development
The ability to precisely install protected nitrogen atoms is critical in medicinal chemistry, where nitrogen-containing heterocycles are prevalent. [11][12][13]
-
Peptidomimetic Synthesis: The reagent is used to synthesize chiral α-hydrazino acids. [11][12]Incorporating these residues into peptides creates "N-amino peptides" (NAPs), which can modify the hydrogen-bonding network and conformational properties of the peptide backbone. This strategy has been successfully employed to design inhibitors of protein-protein interactions, such as Aβ42 amyloid aggregation relevant to Alzheimer's disease. [11][12]* C-H Functionalization: Highly electrophilic oxaziridines, designed with the aid of DFT calculations, have been developed as powerful reagents for the oxidation and functionalization of C-H bonds, a cornerstone of modern synthetic strategy. [4][5]* Covalent Ligand Development: Oxaziridine-based platforms are being used to target less-nucleophilic amino acid residues like methionine. This opens new avenues for developing covalent inhibitors for previously "undruggable" protein targets by targeting functional allosteric sites. [14]
Conclusion
This compound is a masterful blend of stability and reactivity, engineered for the specific task of electrophilic N-Boc transfer. Theoretical studies provide a clear, atomistic picture of its function, highlighting the strained N-O bond as the locus of reactivity and confirming its potent electrophilic character, which is enhanced by both the N-Boc and 3-(4-cyanophenyl) substituents. The synergy between computational prediction and robust experimental validation has established this molecule as an indispensable tool for chemists, particularly those in drug discovery, enabling the efficient synthesis of complex nitrogen-containing molecules and peptidomimetics. Future theoretical work should focus on modeling the transition states of its reactions with various nucleophiles to further refine our understanding of its selectivity and expand its synthetic applications.
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Elbatrawi, Y. M. (2023). Diazirines and Oxaziridines as Nitrogen Transfer Reagents in Drug Discovery. ProQuest Dissertations & Theses Global. [Link]
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Li, H., et al. (2020). Insights to highly selective ring expansion of oxaziridine under Lewis base catalysis: A DFT study. ResearchGate. [Link]
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Reddy, A. S., & Kumar, S. (2014). Advances in the Chemistry of Oxaziridines. ACS Publications, Chemical Reviews. [Link]
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Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791-4793. [Link]
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Lamb, K. N., et al. (2022). An Activity-Based Oxaziridine Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4. bioRxiv. [Link]
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Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic Amination: Preparation and Use of this compound, a New Reagent. pubs.acs.org. [Link]
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Woo, S. K. (2020). Oxaziridines and Oxazirines. ResearchGate. [Link]
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Al-Khafaji, Y. A., & Jarad, A. J. (2022). Synthesis, Spectroscopic, and Antimicrobial Study of Binary and Ternary Ruthenium(III) Complexes of Ofloxacin Drug and Amino Acids as Secondary Ligands. Molecules, 27(21), 7277. [Link]
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Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]
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Methodological & Application
Application Notes & Protocols: N-Boc-3-(4-cyanophenyl)oxaziridine for Electrophilic Amination
Introduction: The Strategic Value of Electrophilic Amination
The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Electrophilic amination, the reaction of a nucleophile with an electrophilic nitrogen source, provides a direct and powerful strategy for introducing nitrogen into organic molecules.[1] This approach is conceptually complementary to the more traditional nucleophilic amination methods.
Among the arsenal of reagents developed for this purpose, oxaziridines—strained three-membered heterocycles containing nitrogen and oxygen—have emerged as highly effective electrophilic aminating agents.[2][3] Their reactivity is driven by the release of ring strain and the formation of a stable imine or carbonyl byproduct.[4] This guide focuses on a particularly useful and well-regarded reagent: N-Boc-3-(4-cyanophenyl)oxaziridine .
First introduced by Vidal, Collet, and coworkers, this reagent is a stable, crystalline solid that efficiently transfers a tert-butoxycarbonyl (Boc)-protected nitrogen atom to a wide array of nucleophiles under mild conditions.[5][6] The direct installation of an N-Boc group is highly advantageous, as Boc is one of the most common and versatile protecting groups in organic synthesis, readily cleaved under acidic conditions.[5]
Reagent Profile: Synthesis and Characteristics
Synthesis
This compound is typically prepared in a two-step sequence from 4-cyanobenzaldehyde. The first step involves the formation of the corresponding N-Boc imine. Subsequent oxidation of this imine, commonly with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone, yields the desired oxaziridine.[4][5]
Physical and Chemical Properties
A key advantage of this reagent is its user-friendly physical state.
| Property | Description | Source |
| CAS Number | 150884-56-3 | [7][8][9] |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [7][10][11] |
| Molecular Weight | 246.27 g/mol | [7][10] |
| Appearance | White to light beige crystalline powder | [11] |
| Melting Point | 57-63 °C | [11] |
| Stability | Stable, isolatable solid | [3] |
| Storage | Store in a cool, dry, well-ventilated area; deep freeze (below -20°C) is recommended for long-term storage. | [8] |
Mechanism of Action: The N-O Bond Cleavage
The utility of this compound lies in its function as an electrophilic "N-Boc⁺" synthon. The reaction proceeds via nucleophilic attack on the electrophilic nitrogen atom of the strained oxaziridine ring. This attack leads to the cleavage of the weak N-O bond, transferring the N-Boc group to the nucleophile and releasing 4-cyanobenzaldehyde as a byproduct.[1][4]
The choice of the 4-cyanophenyl group is deliberate; its electron-withdrawing nature enhances the electrophilicity of the nitrogen atom, facilitating the reaction. However, the resulting aldehyde byproduct can sometimes participate in side reactions, such as aldol condensations with enolate nucleophiles, which can reduce the overall yield of the desired amination product.[4] This limitation led to the development of second-generation reagents, such as ketone-derived oxaziridines, which release a less reactive ketone byproduct.[3][12]
Applications & Substrate Scope
This compound is a versatile reagent capable of aminating a broad range of carbon and heteroatom nucleophiles.[5][13]
Amination of Carbon Nucleophiles
-
Enolates: The reaction with ester and amide enolates provides a direct route to α-amino acid derivatives. Yields are often moderate due to competitive side reactions involving the aldehyde byproduct.[4]
-
Organometallics: Diorganozinc compounds have been shown to be optimal for reactions with this oxaziridine, affording a variety of N-Boc protected primary amines in good yields.[4]
Amination of Nitrogen Nucleophiles
-
Amines and Amino Acids: This is a highly efficient application, converting primary and secondary amines into their corresponding N-Boc protected hydrazines.[5][12] This method has been successfully applied to the multigram-scale synthesis of orthogonally diprotected α-hydrazino acids, which are valuable building blocks for peptidomimetics and piperazic acid derivatives.[14]
Amination of Other Nucleophiles
-
Sulfur & Phosphorus: The reagent can aminate sulfides and phosphines, although competitive oxygen transfer can sometimes lead to complex product mixtures.[12]
-
Alkoxides: The amination of alkoxides to furnish alkoxyamines has also been demonstrated.[4]
Experimental Protocols
Safety Precaution: this compound is harmful if swallowed, inhaled, or in contact with skin.[7][15] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]
Protocol 1: Electrophilic Amination of an Amine to form an N-Boc-Hydrazine
This protocol is adapted from methodologies used for the amination of amino acid derivatives.[14]
Materials:
-
Primary or secondary amine (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 equiv).
-
Dissolve the amine in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Add this compound (1.1-1.2 equiv) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typical reaction times range from 30 minutes to a few hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified directly by flash column chromatography on silica gel to yield the pure N-Boc-hydrazine derivative. The byproduct, 4-cyanobenzaldehyde, is typically separable during chromatography.
Protocol 2: Electrophilic Amination of a Ketone Enolate
This protocol is a general representation based on the amination of carbonyl compounds.[4]
Materials:
-
Ketone (1.0 equiv)
-
Strong, non-nucleophilic base (e.g., LDA, KHMDS) (1.1 equiv)
-
This compound (1.2 equiv)
-
Anhydrous THF
-
Round-bottom flask with stir bar
-
Syringes for liquid transfer
-
Nitrogen or Argon atmosphere setup
-
Saturated aqueous NH₄Cl solution for quenching
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the base (e.g., LDA) to the cold THF.
-
Slowly add a solution of the ketone (1.0 equiv) in anhydrous THF to the base solution via syringe. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add a solution of this compound (1.2 equiv) in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1-3 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the α-(N-Boc-amino) ketone.
References
-
Rassias, G. A., & Wessjohann, L. A. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(10), 5245–5305. [Link]
-
Wikipedia. (n.d.). Electrophilic amination. Retrieved from [Link]
-
Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-mediated amination of primary amines: Scope and application to a one-pot pyrazole synthesis. Organic Letters, 7(5), 713–716. [Link]
-
Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
-
Chemsrc. (n.d.). This compound Material Safety Data Sheet. Retrieved from [Link]
-
Vidal, J., Drouin, J., & Collet, A. (1991). A new oxaziridine for the electrophilic amination of N- and C-nucleophiles. Journal of the Chemical Society, Chemical Communications, (6), 435-437. [Link]
-
MDPI. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2643. [Link]
-
ResearchGate. (n.d.). Enantioselective electrophilic amination using N−H oxaziridines. Retrieved from [Link]
-
Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58, 8633-8643. [Link]
-
ResearchGate. (n.d.). Electrophilic amination of enolates with oxaziridines: Effects of oxaziridine structure and reaction conditions. Retrieved from [Link]
-
Hannachi, J. C., Vidal, J., Mulatier, J. C., & Collet, A. (2004). Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. The Journal of Organic Chemistry, 69(7), 2367–2373. [Link]
-
Scientific Research Publishing. (n.d.). References. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Retrieved from [Link]
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- 2. mdpi.com [mdpi.com]
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- 6. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]
- 7. This compound, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound | CAS#:150884-56-3 | Chemsrc [chemsrc.com]
- 9. This compound | 150884-56-3 [chemicalbook.com]
- 10. 3D-AGA88456 - n-boc-3-4-cyanophenyloxaziridine | 150884-56… [cymitquimica.com]
- 11. 297095000 [thermofisher.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labfind.co.kr [labfind.co.kr]
Application Notes and Protocols: Hydroxylation Using N-Boc-3-(4-cyanophenyl)oxaziridine
Introduction: The Nuances of Oxaziridine-Mediated Oxygen Transfer
The introduction of a hydroxyl group into a carbon skeleton is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it can profoundly influence a molecule's solubility, metabolic stability, and biological activity. Among the array of reagents developed for this purpose, oxaziridines have emerged as powerful, electrophilic oxygen transfer agents capable of hydroxylating a variety of nucleophiles under mild, aprotic conditions.[1]
However, the reactivity of the oxaziridine ring is critically governed by the nature of the substituent on the nitrogen atom. This guide focuses on N-Boc-3-(4-cyanophenyl)oxaziridine , a reagent that highlights this crucial dichotomy. While N-sulfonyl oxaziridines, such as the well-known Davis reagent, are premier choices for the α-hydroxylation of ketone and ester enolates, N-alkoxycarbonyl oxaziridines like the N-Boc variant exhibit a different reactivity profile.[2]
Extensive studies have shown that this compound and similar reagents are primarily effective for electrophilic amination , transferring a protected nitrogen moiety (N-Boc) to nucleophiles.[2][3] Direct oxygen transfer to common lithium enolates is often inefficient and subordinate to amination.[4]
A notable and synthetically valuable exception exists: the oxidation of silyl enol ethers . With these less nucleophilic substrates, N-Boc-oxaziridines can act as effective oxygen transfer agents, delivering an oxygen atom to the enol double bond to ultimately afford α-hydroxy carbonyl compounds.[4]
This application note provides a comprehensive guide to the use of this compound, with a scientifically grounded focus on its valid application in hydroxylation chemistry: the oxidation of silyl enol ethers. We will also provide a detailed protocol for the synthesis of the oxaziridine reagent itself.
Mechanism of Oxygen Transfer
The transfer of oxygen from an oxaziridine to a nucleophile, such as a silyl enol ether, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The nucleophilic carbon of the silyl enol ether attacks the electrophilic oxygen atom of the strained oxaziridine ring. This concerted step leads to the cleavage of the weak N-O bond and the formation of a C-O bond, releasing a stable N-Boc imine as a byproduct. Subsequent workup hydrolyzes the silyl ether to reveal the desired α-hydroxy carbonyl compound.
The electrophilicity of the oxaziridine oxygen is paramount and is dictated by the N-substituent.
-
N-Sulfonyl Group (e.g., Davis Reagent): The strongly electron-withdrawing sulfonyl group makes the oxygen atom highly electrophilic, promoting rapid oxygen transfer. This is the preferred pathway for highly nucleophilic species like lithium enolates.
-
N-Boc Group: The Boc (tert-butyloxycarbonyl) group is less electron-withdrawing. This reduced electrophilicity at the oxygen atom makes direct oxygen transfer to highly reactive enolates less favorable. However, for moderately nucleophilic silyl enol ethers, this pathway remains viable and synthetically useful.[4][6]
Caption: General mechanism for the oxidation of a silyl enol ether.
Reagent Synthesis and Handling
Synthesis of this compound
The reagent is synthesized in a two-step sequence from 4-cyanobenzaldehyde: formation of the N-Boc imine followed by oxidation to the oxaziridine.[3][4]
Step 1: Synthesis of tert-butyl N-(4-cyanobenzylidene)carbamate (N-Boc Imine)
-
To a solution of N-Boc-triphenyliminophosphorane (1.1 eq) in dry dichloromethane (DCM, approx. 0.5 M) under an inert atmosphere (N₂ or Ar), add 4-cyanobenzaldehyde (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure. The crude N-Boc imine is often used directly in the next step without further purification.
Step 2: Oxidation to this compound
-
Dissolve the crude N-Boc imine from the previous step in a suitable solvent such as DCM or acetonitrile (approx. 0.2 M).
-
Prepare a separate aqueous solution of Oxone® (potassium peroxymonosulfate, 2.0 eq) and sodium bicarbonate (NaHCO₃, 4.0 eq).
-
Cool the imine solution to 0 °C in an ice bath.
-
Add the aqueous Oxone®/NaHCO₃ solution to the imine solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the biphasic mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting imine is consumed.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ether/hexane mixture) to yield this compound as a stable, crystalline solid.
Handling and Storage
-
Handling: this compound is an oxidizing agent. Handle with appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation of dust.
-
Storage: The reagent is a stable solid. For long-term storage, it is recommended to keep it in a tightly sealed container in a freezer (below -20 °C) to ensure its integrity.[7]
Experimental Protocols
The following protocol details the α-hydroxylation of a model ketone, acetophenone, via its silyl enol ether intermediate.
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- 2. 3D-AGA88456 - n-boc-3-4-cyanophenyloxaziridine | 150884-56… [cymitquimica.com]
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- 4. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]
- 6. kcl.digimat.in [kcl.digimat.in]
- 7. This compound | 150884-56-3 [chemicalbook.com]
Application Notes & Protocols: N-Boc-3-(4-cyanophenyl)oxaziridine as a Reagent in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactive Landscape of Oxaziridines
Oxaziridines, a class of strained three-membered heterocycles containing nitrogen, oxygen, and carbon, represent a fascinating and versatile family of reagents in modern organic synthesis.[1] First reported in the 1950s, their synthetic utility has expanded dramatically, largely driven by the pioneering work of Franklin A. Davis on N-sulfonyloxaziridines.[1][2] These reagents, commonly known as Davis reagents, are renowned for their ability to act as electrophilic oxygen transfer agents, enabling crucial transformations like the asymmetric α-hydroxylation of enolates.[2][3][4]
The reactivity of an oxaziridine, however, is not monolithic. It is exquisitely controlled by the nature of the substituent on the nitrogen atom.[5] While electron-withdrawing sulfonyl groups polarize the N-O bond to favor oxygen transfer, replacing the sulfonyl group with an alkoxycarbonyl group, such as the tert-butyloxycarbonyl (Boc) group, fundamentally shifts the reactive pathway. This guide focuses on a key member of this latter class: N-Boc-3-(4-cyanophenyl)oxaziridine . This bench-stable, crystalline solid is not an oxygenating agent but a premier reagent for electrophilic amination , providing a direct and efficient route for the transfer of a protected nitrogen atom (N-Boc) to a wide range of carbon and nitrogen nucleophiles.[6][7][8] Its application is critical for the stereocontrolled synthesis of α-amino acids, hydrazines, and other nitrogen-containing building blocks vital to pharmaceutical development.
Reagent Profile and Safety
Before utilization, a thorough understanding of the reagent's properties and handling requirements is essential for safe and reproducible experimentation.
| Property | Value |
| Chemical Name | tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate |
| CAS Number | 150884-56-3[9] |
| Molecular Formula | C₁₃H₁₄N₂O₃[9][10] |
| Molecular Weight | 246.26 g/mol [10] |
| Appearance | White to light beige crystalline powder[9] |
| Melting Point | 57-63 °C[9] |
| Storage | Store in a freezer (-20°C), under an inert atmosphere, and protected from light.[11] |
Handling and Safety Precautions:
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of the powder.[12] Minimize dust generation.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents and excess heat.[12]
-
Stability: The reagent is stable under recommended storage conditions.
-
Toxicology: The toxicological properties have not been fully investigated. May cause eye, skin, and respiratory tract irritation.[12] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[12]
The Mechanistic Crossroads: N- vs. O-Transfer
The utility of this compound stems from its ability to selectively transfer its nitrogen atom. This is in stark contrast to the more widely known N-sulfonyl oxaziridines. The choice of N-substituent dictates the electrophilic center of the molecule.
-
N-Sulfonyl Oxaziridines (Davis Reagents): The powerful electron-withdrawing sulfonyl group makes the oxygen atom highly electrophilic and an excellent leaving group of the nitrogen atom. Nucleophilic attack occurs almost exclusively at the oxygen, leading to hydroxylation of the substrate.[5]
-
N-Boc Oxaziridines: The Boc group is less electron-withdrawing than a sulfonyl group. While the oxygen is still electrophilic, the nitrogen atom also becomes a viable electrophilic site. For many soft nucleophiles, such as enolates and amines, kinetic attack occurs preferentially at the nitrogen atom, leading to the transfer of the "N-Boc" moiety.[5][13] The reaction is driven by the collapse of the strained ring and the formation of 4-cyanobenzaldehyde as a stable byproduct.
Figure 2: Experimental workflow for ketone α-amination.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Chiral Ketone Substrate | --- | --- | --- |
| This compound | ≥98% | Commercial | Store at -20°C |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Distill from Na/benzophenone |
| Diisopropylamine | ≥99.5% | Commercial | Distill from CaH₂ |
| n-Butyllithium (n-BuLi) | ~2.5 M in hexanes | Commercial | Titrate before use |
| Saturated aq. NH₄Cl | --- | Lab Prepared | --- |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | --- |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | Commercial | --- |
| Silica Gel | 230-400 mesh | Commercial | For chromatography |
Step-by-Step Protocol
-
Preparation of LDA: In a flame-dried, argon-purged flask, cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to 0 °C. Add n-BuLi (1.05 eq) dropwise. Stir the resulting solution at 0 °C for 30 minutes before cooling to -78 °C.
-
Enolate Formation: In a separate flame-dried, argon-purged flask, dissolve the chiral ketone (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Transfer the ketone solution via cannula to the pre-formed LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Amination: Dissolve this compound (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C over 20 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC). Reaction times can vary from 1 to 4 hours.
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x V). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure α-(N-Boc-amino) ketone.
Expert Insights & Troubleshooting
-
Causality of Low Temperature: Maintaining the temperature at -78 °C is critical. It ensures kinetic control during enolate formation and minimizes side reactions during the amination step.
-
Side Reaction Management: A potential side reaction is the aldol condensation between the ketone enolate and the 4-cyanobenzaldehyde byproduct. [13]Slow addition of the oxaziridine and maintaining a low temperature helps suppress this pathway by keeping the instantaneous concentration of the aldehyde low.
-
Choice of Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for kinetic enolate formation. Other bases like LHMDS or KHMDS can also be used and may influence the reaction's diastereoselectivity.
Application II: Synthesis of Orthogonally Protected Hydrazino Acids
N,N'-diprotected hydrazines are invaluable building blocks, particularly for the synthesis of piperazic acid-containing natural products and peptidomimetics. [14][15]The reaction of this compound with N-protected amino acids provides a highly efficient route to N(α),N(β)-orthogonally diprotected hydrazino acids, allowing for selective manipulation in subsequent synthetic steps. [15]
Protocol 2: Electrophilic Amination of an N-Benzyl Amino Acid
This protocol details the multigram-scale synthesis of an N(α)-benzyl, N(β)-Boc protected α-hydrazino acid.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| N-Benzyl Amino Acid | --- | Starting material |
| This compound | ≥98% | Aminating agent |
| Potassium tert-butoxide (KOtBu) | ≥98% | Base |
| tert-Butanol (tBuOH) | Anhydrous | Solvent |
| Diethyl ether (Et₂O) | ACS Grade | For work-up |
| 1 M HCl | --- | For acidification |
Step-by-Step Protocol
-
Substrate Preparation: In an argon-purged flask, suspend the N-benzyl amino acid (1.0 eq) in anhydrous t-butanol.
-
Deprotonation: Cool the suspension to 0 °C and add solid potassium tert-butoxide (2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting solution at room temperature for 1 hour.
-
Amination: Add solid this compound (1.2 eq) in one portion. Stir the mixture vigorously at room temperature overnight.
-
Work-up: Concentrate the reaction mixture to dryness under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove the 4-cyanobenzaldehyde byproduct.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. Extract the product into ethyl acetate (3 x V).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N(α)-benzyl, N(β)-Boc protected α-hydrazino acid, which can often be used without further purification.
Expert Insights
-
Orthogonal Protection: The resulting product bears two different protecting groups (Benzyl and Boc) that can be removed under distinct conditions (hydrogenolysis for Bn, acid for Boc). This orthogonality is highly valuable for complex multi-step syntheses.
-
Scalability: This procedure has been shown to be effective on a multigram scale, making it suitable for developmental campaigns. [15]
Summary
This compound is a specialized and highly effective reagent for electrophilic amination. By understanding its reactivity profile in contrast to other oxaziridines, chemists can leverage its unique ability to install a protected nitrogen group onto carbon and nitrogen nucleophiles. The protocols described herein provide a robust framework for the stereocontrolled synthesis of valuable α-amino carbonyls and orthogonally protected hydrazines, enabling the construction of complex molecular architectures for research and drug development.
References
-
Wikipedia. Oxaziridine. [Link]
-
Jiang, Z., et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2656. [Link]
-
Mahale, R. D., et al. (2021). Davis Oxaziridine-Mediated Asymmetric Synthesis of Proton Pump Inhibitors Using DBU Salt of Prochiral Sulfide. Organic Process Research & Development, 25(5), 1256–1261. [Link]
-
Chem-Station. (2015). Davis Oxidation. [Link]
-
Organic Chemistry Portal. Davis Oxidation. [Link]
-
Vidal, J., et al. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
-
Sweeney, J. B. (2009). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 109(1), 241-307. [Link]
-
Jiang, Z., et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. ResearchGate. [Link]
-
Scientific Research Publishing. (1993). Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. [Link]
-
Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]
-
Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link]
-
Drexel University. (1990). Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. [Link]
-
Chemsrc. This compound MSDS. [Link]
-
Hannachi, J. C., et al. (2004). Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. The Journal of Organic Chemistry, 69(7), 2367–2373. [Link]
Sources
- 1. Oxaziridine - Wikipedia [en.wikipedia.org]
- 2. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Davis Oxidation [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]
- 9. This compound, 98+% 500 mg | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 10. 3D-AGA88456 - n-boc-3-4-cyanophenyloxaziridine | 150884-56… [cymitquimica.com]
- 11. This compound CAS#: 150884-56-3 [m.chemicalbook.com]
- 12. This compound | CAS#:150884-56-3 | Chemsrc [chemsrc.com]
- 13. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 15. Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of α-Hydrazino Acid Precursors into Peptides using N-Boc-3-(4-cyanophenyl)oxaziridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Toolbox for Peptide Modification
In the landscape of modern drug discovery and development, peptides represent a class of therapeutics with high specificity and potency. However, their application is often limited by poor metabolic stability and cell permeability. The introduction of non-proteinogenic amino acids is a powerful strategy to overcome these limitations, enhancing the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. Among the various modifications, the incorporation of α-hydrazino acids offers a unique avenue to introduce conformational constraints and novel side-chain functionalities. This application note provides a detailed guide to the use of N-Boc-3-(4-cyanophenyl)oxaziridine as a key reagent for the efficient synthesis of Nα,Nβ-orthogonally diprotected α-hydrazino acids, which are versatile building blocks for peptide synthesis.
This compound is a stable, crystalline solid that acts as an electrophilic aminating agent, transferring a Boc-protected nitrogen atom to a variety of nucleophiles.[1][2] Its application in the synthesis of α-hydrazino acids from readily available α-amino acids provides a reliable and scalable method for accessing these valuable precursors.[3] This guide will delve into the underlying mechanism of this transformation, provide detailed step-by-step protocols for both solution-phase and solid-phase applications, and discuss the practical advantages and considerations of this methodology.
Mechanism of Electrophilic Amination
The core of this methodology lies in the electrophilic nature of the nitrogen atom within the strained three-membered oxaziridine ring. The reaction proceeds via a nucleophilic attack of an enolate, generated from an N-protected amino acid, on the electrophilic nitrogen of the this compound.
The reaction is believed to proceed through an SN2-type mechanism at the nitrogen atom. The nucleophilic carbanion attacks the electrophilic nitrogen of the oxaziridine, leading to the cleavage of the weak N-O bond and the formation of a new C-N bond. The driving force for this reaction is the release of ring strain in the three-membered oxaziridine ring.[4] The 4-cyanobenzaldehyde is released as a byproduct. The use of an N-Boc protecting group on the oxaziridine is crucial as it allows for the direct installation of a readily cleavable protecting group on the newly introduced nitrogen atom.
Figure 1: General mechanism of electrophilic amination.
Application in Solution-Phase Synthesis: Preparation of Nα,Nβ-Diprotected α-Hydrazino Acids
A robust and scalable two-step procedure for the synthesis of enantiopure Nα,Nβ-orthogonally diprotected α-hydrazino acids has been developed, with the key step being the electrophilic amination of N-benzyl amino acids with this compound.[3] This method is compatible with a variety of amino acid side chains.
Experimental Protocol: Synthesis of N-Boc-N'-benzyl-L-phenylalanyl Hydrazine
This protocol is adapted from the work of Hannachi et al., 2004.[3]
Step 1: Formation of the Amino Acid Enolate
-
To a solution of N-benzyl-L-phenylalanine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium diisopropylamide (LDA) (2.2 equiv., 2.0 M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.
Step 2: Electrophilic Amination
-
To the enolate solution at -78 °C, add a solution of this compound (1.2 equiv.) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at -78 °C for 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
Step 3: Work-up and Purification
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the desired N-Boc-N'-benzyl-L-phenylalanyl hydrazine.
Substrate Scope and Yields
The electrophilic amination using this compound has been successfully applied to a range of N-benzyl protected amino acids, demonstrating its versatility. The following table summarizes the reported yields for various substrates.
| Amino Acid Derivative | Product (N-Boc-N'-benzyl-hydrazino acid) | Yield (%) | Reference |
| N-Benzyl-Alanine | N-Boc-N'-benzyl-alanyl Hydrazine | 85 | [3] |
| N-Benzyl-Valine | N-Boc-N'-benzyl-valyl Hydrazine | 82 | [3] |
| N-Benzyl-Leucine | N-Boc-N'-benzyl-leucyl Hydrazine | 88 | [3] |
| N-Benzyl-Phenylalanine | N-Boc-N'-benzyl-phenylalanyl Hydrazine | 90 | [3] |
| N-Benzyl-O-benzyl-Tyrosine | N-Boc-N'-benzyl-O-benzyl-tyrosyl Hydrazine | 87 | [3] |
| N-Benzyl-O-benzyl-Serine | N-Boc-N'-benzyl-O-benzyl-seryl Hydrazine | 75 | [3] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The introduction of α-hydrazino acids directly on a solid support is a highly attractive strategy for the synthesis of modified peptides. While specific protocols for this compound in this context are still emerging in detailed literature, the general principle of on-resin electrophilic amination has been demonstrated.[5] The following is a generalized protocol based on established SPPS techniques and the known reactivity of the oxaziridine.
Conceptual Workflow for On-Resin Amination
Figure 2: Conceptual workflow for on-resin electrophilic amination.
Generalized Protocol for On-Resin Electrophilic Amination
Note: This is a conceptual protocol and requires optimization for specific peptide sequences and resin types.
-
Resin Swelling and Deprotection: Swell the resin-bound peptide in a suitable solvent (e.g., DMF or DCM). Perform N-terminal deprotection under standard conditions (e.g., 20% piperidine in DMF for Fmoc-SPPS). Wash the resin thoroughly.
-
On-Resin Enolate Formation: Treat the deprotected, resin-bound peptide with a strong, non-nucleophilic base (e.g., lithium hexamethyldisilazide, LiHMDS) in an anhydrous solvent like THF at low temperature (-78 °C) to generate the enolate.
-
Electrophilic Amination: Introduce a solution of this compound in anhydrous THF to the resin and allow the reaction to proceed at low temperature.
-
Quenching and Washing: Quench the reaction with a suitable reagent (e.g., acetic acid in THF) and wash the resin extensively with a series of solvents (e.g., THF, DCM, DMF, MeOH) to remove excess reagents and byproducts.
-
Further Steps: The resulting N-Boc protected hydrazino peptide can then be further elongated or cleaved from the resin using standard SPPS protocols.
Advantages and Practical Considerations
The use of this compound for the synthesis of α-hydrazino acids offers several key advantages:
-
High Efficiency and Yields: The reaction is generally high-yielding and proceeds cleanly under optimized conditions.[3]
-
Orthogonal Protection: The direct introduction of a Boc-protected nitrogen ortho to another protecting group on the α-amino acid (such as benzyl) allows for selective deprotection and further functionalization.
-
Stability and Ease of Handling: this compound is a stable, crystalline solid, making it easier and safer to handle compared to some other reactive aminating agents.
-
Versatility: The method is compatible with a range of amino acid side chains, enabling the synthesis of a diverse library of modified building blocks.[3]
Practical Considerations:
-
Anhydrous Conditions: The formation of the enolate requires strictly anhydrous conditions to prevent quenching of the strong base.
-
Low Temperatures: The reaction is typically performed at low temperatures (-78 °C) to control reactivity and minimize side reactions.
-
Purification: The 4-cyanobenzaldehyde byproduct and any unreacted starting materials must be carefully removed during the work-up and purification steps.
-
On-Resin Optimization: The on-resin protocol requires careful optimization of the base, solvent, and reaction time to achieve high conversion without compromising the integrity of the peptide-resin linkage.
Conclusion
This compound is a valuable and efficient reagent for the synthesis of Nα,Nβ-orthogonally diprotected α-hydrazino acids. These modified amino acid precursors are crucial building blocks for the development of next-generation peptide therapeutics with improved pharmacological profiles. The protocols and data presented in this application note provide a solid foundation for researchers to incorporate this powerful tool into their peptide synthesis workflows, both in solution and on solid phase. Further exploration and optimization of on-resin amination conditions will undoubtedly expand the utility of this reagent in the automated synthesis of complex, modified peptides.
References
-
Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. [Link]
-
Bowers Lab, University of North Carolina. Electrophilic Oxaziridines for N-Amination. Retrieved from [Link]
- Del Valle, J. R. (2018). Recent advances in the chemistry of oxaziridines. Chemical Reviews, 118(23), 11293-11370.
- Ghoraf, M., & Vidal, J. (2008). Electrophilic amination of diorganozinc reagents by oxaziridines. Tetrahedron Letters, 49(51), 7383-7385.
-
Hannachi, J.-C., Vidal, J., Mulatier, J.-C., & Collet, A. (2004). Electrophilic Amination of Amino Acids with N-Boc-oxaziridines: Efficient Preparation of N-Orthogonally Diprotected Hydrazino Acids and Piperazic Acid Derivatives. The Journal of Organic Chemistry, 69(7), 2367–2373. [Link]
-
Kramer, N. (n.d.). Electrophilic Oxaziridines for N-Amination. Bowers Lab. Retrieved from [Link]
- Melnyk, O., & Gras-Masse, H. (1999). Synthesis of hydrazinopeptides using solid-phase N-electrophilic amination: extension to the Fmoc/tert-butyl strategy and chemistry of the N-N bond in strong acid media. Journal of Peptide Science, 5(8), 354-360.
- Page, P. C. B., Buckley, B. R., & Elsegood, M. R. J. (2010). New stable N–H oxaziridine—Synthesis and reactivity. European Journal of Organic Chemistry, 2010(5), 882-889.
-
Vidal, J., Guy, L., Stérin, S., & Collet, A. (1993). Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
- Vidal, J., Guy, L., Stérin, S., & Collet, A. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791-4793.
- Williamson, K. S., Michaelis, D. J., & Yoon, T. P. (2014). Advances in the chemistry of oxaziridines. Chemical reviews, 114(16), 8016-8036.
-
Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8016-8036. [Link]
- Zard, S. Z. (2007). The oxaziridine rearrangement. In Modern Allene Chemistry (pp. 1-32). Wiley-VCH.
Sources
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
Application Notes & Protocols: N-Boc-3-(4-cyanophenyl)oxaziridine for the Synthesis of Complex Natural Products
Introduction: A Modern Reagent for Electrophilic Amination
In the intricate field of natural product synthesis, the precise installation of nitrogen-containing functional groups is a persistent challenge. Historically, this has been dominated by nucleophilic nitrogen sources. However, the advent of robust electrophilic aminating agents has opened new avenues for C-N and N-N bond formation, offering unique reactivity and selectivity. Among these reagents, N-Boc-3-(4-cyanophenyl)oxaziridine has emerged as a highly effective, bench-stable crystalline solid for the direct transfer of a protected amino group (N-Boc) to a wide range of nucleophiles.[1]
This guide provides an in-depth analysis of this powerful reagent, moving beyond simple protocols to explain the underlying principles governing its application. We will explore its synthesis, mechanistic rationale, and key applications, culminating in a case study of its pivotal role in the total synthesis of a complex natural product. This document is intended for researchers and drug development professionals seeking to leverage this reagent to overcome synthetic hurdles.
Reagent Profile and Handling
-
Structure: this compound
-
CAS Number: 150884-56-3[2]
-
Molecular Formula: C₁₃H₁₄N₂O₃[3]
-
Appearance: White to light beige crystalline powder.[4]
-
Stability: The reagent is stable under normal temperatures and pressures but should be stored in a freezer (below -20°C) under an inert atmosphere and protected from light for long-term use.[2]
-
Handling Precautions: Handle with adequate ventilation, wearing appropriate personal protective equipment (gloves, eye protection). Avoid inhalation of dust and contact with skin and eyes. While comprehensive toxicological data is unavailable, it is prudent to treat it as a potentially hazardous chemical.[2][5]
Synthesis of the Reagent
The preparation of this compound is a straightforward two-step process from commercially available 4-cyanobenzaldehyde, as originally detailed by Vidal, Collet, and co-workers.[1][6] The key is the formation of the N-Boc imine, which is subsequently oxidized to the oxaziridine.
Workflow for Synthesis
Caption: Synthesis of this compound.
Protocol 1: Preparation of this compound
This protocol is adapted from the original literature procedure by Vidal et al.[1]
Step 1: Synthesis of N-Boc-N-(4-cyanobenzylidene)amine (Imine)
-
To a solution of 4-cyanobenzaldehyde (1.0 eq) in anhydrous toluene, add N-Boc-triphenyliminophosphorane (1.05 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure N-Boc imine.
Step 2: Oxidation to this compound
-
Dissolve the N-Boc imine (1.0 eq) in acetonitrile (CH₃CN).
-
In a separate flask, prepare a solution of Oxone® (potassium peroxymonosulfate, ~2.0 eq) in an aqueous buffer solution (e.g., sodium bicarbonate, pH ~8).
-
Cool the imine solution to 0 °C and add the Oxone® solution dropwise, maintaining the temperature.
-
Allow the reaction to stir vigorously at room temperature, monitoring by TLC for the disappearance of the imine.
-
Upon completion, dilute the mixture with water and extract with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product is typically a white solid and can be purified by recrystallization (e.g., from an ether/hexane mixture) to yield the final this compound.
Core Application: Electrophilic N-Boc Transfer
The synthetic utility of this compound lies in its ability to function as an N-Boc cation (Boc-N⁺) synthon. The reaction is driven by the release of strain from the three-membered oxaziridine ring, forming a stable 4-cyanobenzaldehyde byproduct. This enables the formation of N-N bonds (amination of amines) and C-N bonds (amination of carbanions).
Mechanism of N-Boc Transfer
The reaction proceeds via a nucleophilic attack on the electrophilic nitrogen atom of the oxaziridine. The electron-withdrawing N-Boc group polarizes the N-O bond, rendering the nitrogen susceptible to attack.
Caption: Nucleophilic attack on the oxaziridine nitrogen.
Application I: Synthesis of N-Boc-Protected Hydrazines
A primary application is the amination of primary and secondary amines to furnish the corresponding N-Boc-hydrazines. These products are valuable building blocks for constructing nitrogen-rich heterocycles and peptidomimetics.
Causality and Optimization
A significant challenge in the electrophilic amination of primary amines with aldehyde-derived oxaziridines is a competitive side reaction: the newly formed hydrazine can condense with the aldehyde byproduct (4-cyanobenzaldehyde) to form a hydrazone. This consumes the product and complicates purification.
To address this, Armstrong and co-workers developed a ketone-derived N-Boc-oxaziridine (from diethyl ketomalonate).[7][8] The ketone byproduct is significantly less electrophilic than an aldehyde, thus suppressing the problematic condensation reaction and leading to higher yields of the desired hydrazine.[7] While this compound is effective, especially for secondary amines, this insight highlights a key principle in reagent design. For sensitive primary amines, using a ketone-derived oxaziridine may be advantageous.
Protocol 2: General Procedure for Amination of a Primary Amine
This protocol is a generalized procedure based on literature precedents.[7][8]
-
Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., toluene or DCM, ~0.1-0.2 M).
-
Add this compound (1.0-1.2 eq) to the solution at room temperature under a nitrogen atmosphere.
-
Stir the reaction for 24-72 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the N-Boc-hydrazine product.
| Substrate (Amine) | Product | Yield (%) | Reference |
| Benzylamine | N-Boc-N'-benzylhydrazine | 70-85% | [7] |
| Aniline | N-Boc-N'-phenylhydrazine | 60-75% | [7] |
| (S)-2-(Methoxymethyl)pyrrolidine | N-Boc-SAMP | 78% | [1] |
| Various Amino Acid Esters | Nα-Boc-Nβ-benzyl-α-hydrazino acids | 65-90% | [9][10] |
Application II: α-Amination of Carbonyl Compounds
The reagent can also aminate carbon nucleophiles, most notably ketone and ester enolates, to produce α-amino carbonyl compounds. This provides a direct route to protected α-amino acids and their derivatives.
Causality and Side Reactions
The primary limitation of this transformation is a competing aldol condensation between the enolate nucleophile and the 4-cyanobenzaldehyde byproduct.[11] This side reaction consumes the enolate, often leading to modest yields of the desired α-aminated product.
Caption: Competing pathways in the amination of enolates.
Experimental Insight: To favor amination over the aldol reaction, conditions can be optimized. Using a strong, non-nucleophilic base (e.g., LiHMDS) at low temperatures to pre-form the enolate, followed by the addition of the oxaziridine, can help. However, the presence of the aldehyde byproduct remains an inherent challenge with this specific reagent.
Protocol 3: α-Amination of a Ketone via its Lithium Enolate
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the ketone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of LiHMDS (1.0 M in THF, 1.1 eq) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Dissolve this compound (1.2 eq) in a minimum amount of cold, anhydrous THF and add it slowly to the enolate solution via cannula.
-
Stir the reaction at -78 °C and allow it to warm slowly to room temperature over several hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material using flash column chromatography to isolate the α-(N-Boc-amino) ketone.
Case Study: Total Synthesis of the Natural Product L-156,373
The true power of a synthetic reagent is demonstrated in its ability to solve complex challenges. A compelling example is the use of an N-Boc-oxaziridine in the first total synthesis of L-156,373, a potent oxytocin receptor antagonist, by the Del Valle group.[2][12]
The structure of L-156,373 contains an unusual d-Piz-l-Piz (piperazic acid) dipeptide subunit. The synthesis of such sterically hindered and stereochemically complex linkages is non-trivial. The Del Valle group employed a "submonomer" strategy, where the piperazic acid rings are formed late in the synthesis from linear precursors. A critical step in this sequence is the introduction of a second nitrogen atom to an amino acid derivative, forming a key hydrazino acid intermediate.
The Key Transformation
In their synthesis, an Fmoc-protected amino ester was deprotected and then immediately subjected to N-amination using an N-Boc-oxaziridine to install the β-nitrogen of the future piperazic acid residue.[11] This step is crucial as it efficiently creates the N-N bond necessary for the subsequent cyclization to form the six-membered ring.
Caption: Use of N-Boc-oxaziridine in the L-156,373 synthesis.
Authoritative Insight: This application demonstrates the strategic advantage of electrophilic amination. It allowed for the late-stage installation of a protected nitrogen atom onto a complex, chiral substrate where traditional methods might have failed or required extensive protecting group manipulation. The stability and reliability of the oxaziridine reagent were paramount to the success of this key fragment coupling.
Conclusion
This compound is a valuable and versatile tool in the arsenal of the modern synthetic chemist. Its bench stability, predictable reactivity, and commercial availability make it an attractive choice for the challenging task of electrophilic amination. While chemists must remain aware of potential side reactions, such as aldehyde condensation, a rational understanding of the underlying mechanistic principles allows for the strategic and effective use of this reagent. Its successful application in demanding contexts, such as the total synthesis of L-156,373, validates its status as a key enabling reagent for the construction of complex, nitrogen-containing natural products and pharmaceuticals.
References
-
Elbatrawi, Y. M., Kang, C. W., & Del Valle, J. R. (2018). Total Synthesis of L-156,373 and an oxoPiz Analogue via a Submonomer Approach. Organic Letters, 20(9), 2707–2710. [Link]
-
Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58(18), 4791-4793. [Link]
-
Aubé, J. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(17), 8807-8863. [Link]
-
Bowers Lab, University of North Carolina. Electrophilic Oxaziridines for N-Amination. [Link]
-
Vidal, J., Guy, L., Stérin, S., & Collet, A. (1993). Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
-
Elbatrawi, Y. M., Kang, C. W., & Del Valle, J. R. (2018). Total Synthesis of L-156,373 and an oxoPiz Analogue via a Submonomer Approach. Organic Letters, 20(9), 2707-2710. [Link]
-
Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713–716. [Link]
-
Organic Chemistry Portal. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]
-
Chemsrc. This compound Safety Data. [Link]
-
Hannachi, J. C., Vidal, J., Mulatier, J. C., & Collet, A. (2004). Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. The Journal of Organic Chemistry, 69(7), 2367–2373. [Link]
-
Hannachi, J. C., et al. (2004). Electrophilic Amination of Amino Acids with N-Boc-oxaziridines... PubMed, PMID: 15049632. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. figshare.com [figshare.com]
- 3. 3D-AGA88456 - n-boc-3-4-cyanophenyloxaziridine | 150884-56… [cymitquimica.com]
- 4. This compound, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 8. Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Total Synthesis of L-156,373 and an oxoPiz Analogue via a Submonomer Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
Application Notes and Protocols for Electrophilic Amination of Carbon Nucleophiles with N-Boc-3-(4-cyanophenyl)oxaziridine
Introduction: A Stable and Versatile Reagent for N-Boc Transfer
In the landscape of modern synthetic organic chemistry, the direct introduction of a protected nitrogen functional group onto a carbon center is a paramount transformation. This process, known as electrophilic amination, provides a powerful tool for the construction of complex nitrogen-containing molecules, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Among the various reagents developed for this purpose, N-Boc-3-(4-cyanophenyl)oxaziridine has emerged as a highly effective and user-friendly option for the transfer of the tert-butoxycarbonyl (Boc) protected amino group.[1][2]
This oxaziridine is a stable, crystalline solid, which distinguishes it from many other electrophilic aminating agents that may be unstable or require in-situ generation.[1] Its robust nature allows for ease of handling and storage, making it a reliable reagent in a research or drug development setting. The cyanophenyl substituent enhances the electrophilicity of the nitrogen atom within the oxaziridine ring, facilitating its transfer to a wide range of nucleophiles under mild conditions.[1]
These application notes provide a comprehensive guide to the reaction conditions for the electrophilic amination of various carbon nucleophiles using this compound. We will delve into the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for its application with common C-nucleophiles such as enolates and organometallic reagents.
Mechanistic Rationale: The Driving Force for N-Boc Transfer
The reactivity of this compound as an electrophilic aminating agent is rooted in the inherent strain of the three-membered oxaziridine ring and the electronic properties of its substituents. The N-O bond is relatively weak and polarized, rendering the nitrogen atom susceptible to nucleophilic attack.
The generally accepted mechanism involves the nucleophilic attack of the carbon nucleophile (Nu:⁻) at the electrophilic nitrogen atom of the oxaziridine ring. This attack leads to the cleavage of the weak N-O bond, resulting in the formation of a new C-N bond and the concomitant release of 4-cyanobenzaldehyde as a byproduct. The Boc group, being an electron-withdrawing group, further activates the nitrogen atom for nucleophilic attack.
Figure 1: General reaction mechanism for the amination of C-nucleophiles.
Protocols for Electrophilic Amination of C-Nucleophiles
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative carbon nucleophiles. These protocols are designed to be self-validating, with explanations for each critical step.
Protocol 1: α-Amination of Ketone Enolates
The α-amination of ketones is a valuable transformation for the synthesis of α-amino ketones, which are important building blocks in medicinal chemistry. This protocol describes the formation of a lithium enolate followed by amination.
Rationale: The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures rapid and complete deprotonation of the ketone to form the enolate, minimizing self-condensation side reactions. The reaction is carried out at low temperatures to control the reactivity of the enolate and prevent undesired side reactions.
Figure 2: Workflow for the α-amination of ketone enolates.
Experimental Protocol:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 0.2 M) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Preparation: Add diisopropylamine (1.1 equivalents) to the THF.
-
Enolate Formation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise.
-
Allow the solution to warm to 0 °C and stir for 30 minutes to ensure complete formation of LDA.
-
Cool the solution back down to -78 °C.
-
Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Amination:
-
Add a solution of this compound (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-(N-Boc-amino) ketone.
-
Expert Insight: A potential side reaction is the aldol condensation of the enolate with the 4-cyanobenzaldehyde byproduct.[2] Performing the reaction at low temperatures and using a slight excess of the oxaziridine can help to minimize this.
Protocol 2: α-Amination of Ester Enolates
The synthesis of α-amino acids and their derivatives is of great importance in peptide synthesis and drug discovery. This protocol outlines the amination of ester enolates.
Rationale: Similar to ketone enolates, ester enolates are typically generated at low temperatures using a strong base. The choice of base and reaction conditions can influence the stereochemical outcome in cases where a chiral center is formed.
Experimental Protocol:
-
Reaction Setup: Follow the same setup procedure as in Protocol 1.
-
Base Preparation: Prepare LDA as described in Protocol 1.
-
Enolate Formation:
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of the ester (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Amination:
-
Add a solution of this compound (1.2 equivalents) in anhydrous THF dropwise at -78 °C.
-
Maintain the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
-
Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1 to isolate the α-(N-Boc-amino) ester.
Protocol 3: Reaction with Grignard Reagents
Grignard reagents are powerful C-nucleophiles that can also be aminated using this compound. This reaction provides a direct route to N-Boc protected primary amines.
Rationale: Grignard reagents are highly reactive and require strictly anhydrous and anaerobic conditions. The reaction is typically performed at low temperatures to control the exothermicity and improve selectivity.
Figure 3: Workflow for the amination of Grignard reagents.
Experimental Protocol:
-
Reaction Setup: Under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF (0.1 M) to a flame-dried round-bottom flask.
-
Reaction:
-
Cool the solution to -78 °C.
-
Slowly add the Grignard reagent (1.2 equivalents, commercially available or freshly prepared) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected amine.
-
Data Summary: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the amination of various C-nucleophiles with this compound, based on literature precedents.[1][2]
| C-Nucleophile Precursor | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Cyclohexanone | LDA | THF | -78 to RT | 3 | 65-75 |
| Propiophenone | LDA | THF | -78 to RT | 4 | 60-70 |
| Ethyl Acetate | LDA | THF | -78 to RT | 3 | 55-65 |
| Phenylmagnesium Bromide | - | THF | -78 to RT | 4 | 70-80 |
| n-Butyllithium | - | THF | -78 to RT | 3 | 60-70 |
Troubleshooting and Considerations
-
Low Yields with Enolates: As previously mentioned, the primary side reaction is the aldol condensation with the 4-cyanobenzaldehyde byproduct. To mitigate this, ensure rapid and complete enolate formation and maintain low temperatures during the addition of the oxaziridine. The use of a ketone-derived oxaziridine, if available, can circumvent this issue as the ketone byproduct is less reactive in aldol-type reactions.[2]
-
Reaction with Grignard/Organolithium Reagents: These reagents are highly sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas. The quality of the organometallic reagent is also critical for obtaining good yields.
-
Purification: The 4-cyanobenzaldehyde byproduct can sometimes co-elute with the desired product during chromatography. Careful selection of the eluent system is necessary for effective separation.
Conclusion
This compound is a valuable and practical reagent for the electrophilic amination of a range of carbon nucleophiles. Its stability and reactivity under mild conditions make it an attractive choice for the synthesis of N-Boc protected amines, α-amino ketones, and α-amino esters. The protocols and insights provided in these application notes are intended to enable researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors.
References
-
Vidal, J.; Guy, L.; Stérin, S.; Collet, A. Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. J. Org. Chem.1993 , 58 (18), 4791–4793. [Link]
-
Davis, F. A.; Chen, B.-C. Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chem. Rev.1992 , 92 (5), 919–934. [Link]
-
Andreae, S.; Schmitz, E. Oxaziridines. Synthesis1991 , 1991 (05), 327–341. [Link]
-
Armstrong, A.; Jones, L. H.; Knight, J. D.; Kelsey, R. D. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Org. Lett.2005 , 7 (4), 713–716. [Link]
-
Davis, F. A.; Kumar, A.; Chen, B.-C. Chemistry of oxaziridines. 18. a-Hydroxylation of enolates using 2-(phenylsulfonyl)-3-phenyloxaziridine. J. Org. Chem.1991 , 56 (3), 1143–1145. [Link]
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Application Notes and Protocols: Substrate Scope for Amination Reactions with N-Boc-3-(4-cyanophenyl)oxaziridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Electrophilic Amination
The introduction of a nitrogen atom into a molecular framework is a cornerstone of synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Electrophilic amination, the transfer of an "N+" synthon to a nucleophile, offers a powerful and direct method for forming carbon-nitrogen and heteroatom-nitrogen bonds.[1][2] Among the various reagents developed for this purpose, N-Boc-3-(4-cyanophenyl)oxaziridine has emerged as a stable, crystalline solid capable of delivering a protected nitrogen group (N-Boc) under mild conditions.[2][3] This guide provides a detailed overview of the substrate scope of this versatile reagent, along with practical protocols for its application.
Oxaziridines are three-membered heterocyclic compounds containing an N-O bond, which is relatively weak and susceptible to cleavage.[1][4] This inherent reactivity makes them excellent agents for both oxygen and nitrogen transfer.[5] In the case of this compound, the nitrogen atom is rendered electrophilic by the adjacent oxygen and the electron-withdrawing N-Boc group, facilitating its transfer to a wide range of nucleophiles.
Core Principles and Mechanistic Overview
The fundamental reaction involves the nucleophilic attack on the electrophilic nitrogen atom of the oxaziridine ring. This attack leads to the cleavage of the N-O bond, transferring the N-Boc group to the nucleophile and releasing 4-cyanobenzaldehyde as a byproduct.
Caption: Generalized mechanism of electrophilic amination with this compound.
A critical consideration when using this reagent is the fate of the 4-cyanobenzaldehyde byproduct. With certain nucleophiles, particularly primary amines, this aldehyde can undergo competitive Schiff base formation, which can reduce the yield of the desired aminated product.[6]
Substrate Scope and Applications
This compound exhibits broad reactivity towards a variety of nucleophiles. The following sections detail its application with different substrate classes.
Amination of Carbon Nucleophiles
Enolates: The amination of enolates provides a direct route to α-amino carbonyl compounds, which are valuable building blocks in organic synthesis. This compound reacts with various enolates, although yields can sometimes be modest due to competitive aldol condensation with the 4-cyanobenzaldehyde byproduct.[7]
| Substrate Type | Product | Typical Yield | Notes |
| Ketone Enolates | α-Amino Ketones | Modest | Aldol condensation is a competing side reaction.[7] |
| Ester Enolates | α-Amino Esters | Modest | Similar reactivity to ketone enolates.[7] |
| Amide Enolates | α-Amino Amides | Modest | |
| Silyl Enol Ethers | α-Hydroxy Ketones | - | Epoxidation occurs instead of amination.[7] |
Organometallic Reagents: Organozinc compounds, particularly diorganozinc reagents, have been shown to be effective nucleophiles for amination with N-Boc oxaziridines, affording N-Boc protected primary amines.[6][7] The reaction is believed to proceed through a zincate complex where the oxaziridine oxygen acts as a Lewis base.[6][7]
Amination of Heteroatom Nucleophiles
Amines (N-Nucleophiles): The reaction of this compound with primary and secondary amines is a straightforward method for the synthesis of N-Boc protected hydrazines.[2][6] These products are valuable intermediates in the synthesis of hydrazido peptides and other nitrogen-containing heterocycles.[2]
| Substrate Type | Product | Typical Yield | Notes |
| Primary Amines | N-Boc Hydrazines | Good to Excellent | Competitive imine formation with the aldehyde byproduct can be problematic.[6] |
| Secondary Amines | N-Boc Hydrazines | Good | Generally cleaner reactions than with primary amines.[6] |
| Amino Acid Derivatives | N-Boc Hydrazino Acids | Good | A valuable method for synthesizing orthogonally protected hydrazino acids.[8] |
To circumvent the issue of imine formation with primary amines, ketone-derived N-Boc-oxaziridines, such as diethylketomalonate-derived oxaziridine, have been developed. These reagents release a less reactive ketone byproduct, leading to higher yields of the desired N-Boc hydrazine.[9][10][11]
Sulfides (S-Nucleophiles): The amination of sulfides with this compound can be complex, with competitive oxygen transfer leading to sulfoxide formation and low yields of the desired sulfimide.[6] Higher selectivity for amination has been achieved using ketone-derived N-Boc-oxaziridines.[6]
Alkoxides (O-Nucleophiles): Alkoxides can be aminated using N-Boc-oxaziridines to produce alkoxyamines, although this application is less common for the title compound.[6][7]
Experimental Protocols
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12] Store the reagent in a cool, dry, and dark place, preferably in a freezer below -20°C.[12][13]
General Protocol for the Amination of a Carbonyl Compound via its Enolate
Caption: Experimental workflow for the amination of a carbonyl compound.
-
Enolate Formation: To a solution of the carbonyl compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a strong base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), 1.1 equiv).
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Addition of Oxaziridine: Add a solution of this compound (1.2 equiv) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-(N-Boc-amino)carbonyl compound.
General Protocol for the Amination of a Primary or Secondary Amine
-
Dissolution: Dissolve the amine (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent (e.g., dichloromethane (DCM), THF, or acetonitrile).
-
Reaction: Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC.
-
Concentration: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the corresponding N-Boc-hydrazine.
Note: For primary amines, the use of a ketone-derived oxaziridine is recommended to avoid the formation of imine byproducts.[11]
Troubleshooting and Key Considerations
-
Low Yields with Enolates: If low yields are observed in the amination of enolates, this may be due to a competitive aldol reaction.[7] Consider using a ketone-derived oxaziridine, which produces a less reactive byproduct.
-
Imine Formation: When aminating primary amines, the formation of an imine with the 4-cyanobenzaldehyde byproduct is a common side reaction.[6] To mitigate this, one can use an excess of the primary amine or, more effectively, switch to a ketone-derived oxaziridine.[14]
-
Competitive Oxidation: In the case of sulfide amination, competitive oxidation to the sulfoxide can occur.[6] Again, a ketone-derived oxaziridine has been shown to favor amination over oxidation.[6]
-
Reagent Stability: this compound is a stable, crystalline solid, but it should be stored under appropriate conditions (cool, dry, and dark) to ensure its reactivity is maintained over time.[12][13]
Conclusion
This compound is a valuable and versatile reagent for electrophilic amination, enabling the direct introduction of a protected nitrogen group into a variety of molecules. While its application with certain nucleophiles can be complicated by side reactions involving the aldehyde byproduct, understanding these limitations and the available alternative reagents allows for the effective use of this powerful synthetic tool. The protocols provided herein serve as a starting point for the exploration of its utility in the synthesis of complex nitrogen-containing compounds for research, discovery, and development.
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Vidal, J., Guy, L., Stérin, S., & Collet, A. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
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Scientific Research Publishing. (n.d.). Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. Retrieved January 15, 2026, from [Link]
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Vidal, J., Guy, L., Stérin, S., & Collet, A. (1993). Electrophilic Amination: Preparation and Use of JV-Boc-3-(4-cyanophenyl)oxaziridine, a New Reagent That Transfers a JV-Boc Group to N- and C-Nucleophiles. The Journal of Organic Chemistry, 58(18), 4791-4793. [Link]
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Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713–716. [Link]
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Hannachi, J.-C., Vidal, J., Mulatier, J.-C., & Collet, A. (2004). Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. The Journal of Organic Chemistry, 69(7), 2367–2373. [Link]
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One-Pot Syntheses Featuring N-Boc-3-(4-cyanophenyl)oxaziridine: A Guide for Advanced Synthesis
For the modern organic chemist, particularly those engaged in the fast-paced environments of pharmaceutical and agrochemical research, efficiency is paramount. One-pot reactions, wherein multiple synthetic transformations are executed in a single reaction vessel, represent a significant leap towards this goal. They not only curtail reaction times and minimize waste but also obviate the need for the isolation and purification of often sensitive intermediates. This guide delves into the utility of N-Boc-3-(4-cyanophenyl)oxaziridine as a cornerstone reagent in elegant one-pot procedures, focusing on its application in the synthesis of valuable nitrogen-containing heterocycles and functionalized carbonyl compounds.
Introduction to this compound: A Bench-Stable Electrophilic Aminating Agent
This compound is a crystalline, shelf-stable solid that serves as a powerful electrophilic aminating agent.[1] Its structure, featuring a strained three-membered oxaziridine ring appended with an electron-withdrawing N-Boc group, renders the nitrogen atom susceptible to nucleophilic attack. This reagent offers a distinct advantage over earlier generations of aminating agents by providing a protected amino group in a single step, thereby streamlining synthetic sequences.
The choice of the 3-(4-cyanophenyl) substituent is not arbitrary. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the oxaziridine nitrogen. Furthermore, upon transfer of the "N-Boc" moiety, the byproduct is 4-cyanobenzaldehyde. While aldehydes can sometimes complicate reactions with nucleophiles, the specific nature of this byproduct is a key consideration in the design of one-pot sequences, as will be discussed. To circumvent potential side reactions with the aldehyde byproduct, ketone-derived oxaziridines, such as those developed by Armstrong and coworkers, release a less reactive ketone, further enhancing the cleanliness of the reaction profile.[2][3]
Application Note I: One-Pot Synthesis of Functionalized Pyrazoles
The pyrazole motif is a ubiquitous scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The following one-pot protocol, adapted from the work of Armstrong and colleagues, provides a highly efficient route to 1,3,5-trisubstituted pyrazoles from readily available primary amines and 1,3-dicarbonyl compounds.[2][3]
Causality of Experimental Design
This one-pot procedure is predicated on a tandem amination-cyclization sequence. The initial step involves the electrophilic amination of a primary amine with an N-Boc-oxaziridine derivative to generate a mono-Boc-protected hydrazine in situ. Crucially, this intermediate is not isolated. The subsequent addition of a 1,3-dicarbonyl compound and an acid catalyst initiates a condensation reaction, leading to the formation of the pyrazole ring. The use of a ketone-derived oxaziridine is particularly advantageous here, as the resulting ketone byproduct (diethyl ketomalonate) is less prone to undergo side reactions with the amine or the enolate of the 1,3-dicarbonyl than an aldehyde byproduct would be.[2][3] An aqueous wash can be employed to remove the water-soluble ketone byproduct before the cyclization step, leading to a cleaner reaction and simpler purification.[2]
Experimental Workflow
Caption: One-pot pyrazole synthesis workflow.
Detailed Protocol
-
Amination Step: To a solution of the primary amine (1.0 equiv) in toluene (0.1–0.2 M) under an inert atmosphere, add the N-Boc-oxaziridine (1.1 equiv) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 12–24 hours, monitoring the consumption of the primary amine by TLC or LC-MS.
-
(Optional Wash Step) Upon completion of the amination, add water to the reaction mixture and transfer to a separatory funnel. Separate the organic layer and discard the aqueous layer containing the ketone byproduct. Dry the organic layer over anhydrous sodium sulfate.
-
Cyclization Step: To the solution containing the in situ generated N-Boc hydrazine, add the 1,3-dicarbonyl compound (1.0 equiv) followed by a catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv).
-
Heat the reaction mixture to reflux (or a temperature determined by optimization for the specific substrates) and stir for 4–12 hours, monitoring the formation of the pyrazole product.
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to afford the desired pyrazole.
Substrate Scope and Yields
| Primary Amine | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Aniline | Acetylacetone | 1-(1,3,5-trimethyl-1H-pyrazol-1-yl)benzene | 85 | [2] |
| Benzylamine | Dibenzoylmethane | 1-benzyl-3,5-diphenyl-1H-pyrazole | 92 | [2] |
| 4-Methoxy-aniline | Ethyl acetoacetate | 1-(4-methoxyphenyl)-3-methyl-5-ethoxy-1H-pyrazole | 78 | [3] |
| Cyclohexylamine | 1-phenyl-1,3-butanedione | 1-cyclohexyl-3-methyl-5-phenyl-1H-pyrazole | 88 | [3] |
Application Note II: One-Pot Synthesis of α-Amino Ketones
α-Amino ketones are valuable synthetic intermediates, serving as precursors to a variety of biologically active molecules, including amino alcohols and vicinal diamines. The direct α-amination of ketones is a powerful strategy for their synthesis. This one-pot protocol, based on the foundational work of Vidal and Collet, utilizes this compound for the electrophilic amination of ketone enolates.[4]
Causality of Experimental Design
This one-pot procedure hinges on the sequential formation of a ketone enolate followed by its reaction with the electrophilic aminating agent. The choice of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is critical for the quantitative generation of the kinetic enolate at low temperatures. This regioselectivity is often crucial when dealing with unsymmetrical ketones. The subsequent addition of this compound introduces the protected amino group at the α-position. The reaction is performed at low temperatures to maintain the stability of the enolate and control the reactivity of the oxaziridine.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the enolate carbon on the electrophilic nitrogen atom of the oxaziridine. This results in the cleavage of the weak N-O bond and the formation of a new C-N bond. The Boc group serves as a convenient protecting group that can be removed under acidic conditions if the free amine is desired.
Caption: One-pot α-amination of ketones workflow.
Detailed Protocol
-
Enolate Formation: To a solution of diisopropylamine (1.2 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Add a solution of the ketone (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Amination: Add a solution of this compound (1.2 equiv) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Substrate Scope and Yields
| Ketone | Product | Yield (%) | Reference |
| Cyclohexanone | 2-(N-Boc-amino)cyclohexanone | 75 | [5] |
| Propiophenone | 2-(N-Boc-amino)-1-phenylpropan-1-one | 68 | [5] |
| Acetophenone | 2-(N-Boc-amino)-1-phenylethanone | 72 | [4] |
| 2-Methylcyclohexanone | 2-(N-Boc-amino)-2-methylcyclohexanone & 6-(N-Boc-amino)-2-methylcyclohexanone (mixture) | 65 (total) | [5] |
Conclusion
This compound and its ketone-derived analogues are powerful and versatile reagents that enable efficient one-pot syntheses of important nitrogen-containing molecules. The protocols detailed herein for the synthesis of pyrazoles and α-amino ketones highlight the strategic advantages of this approach, namely, reduced reaction times, simplified procedures, and access to complex molecular architectures from simple starting materials. As the demand for rapid and sustainable chemical synthesis continues to grow, the application of such elegant one-pot methodologies will undoubtedly play an increasingly vital role in the advancement of chemical and pharmaceutical research.
References
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Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713–716. [Link]
-
Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Retrieved from [Link]
-
Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
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Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(10), 2097–2100. [Link]
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Hannachi, J.-C., Vidal, J., Mulatier, J.-C., & Collet, A. (2004). Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. The Journal of Organic Chemistry, 69(7), 2367–2373. [Link]
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Catalytic Applications of N-Boc-3-(4-cyanophenyl)oxaziridine: A Comprehensive Guide for Researchers
This technical guide provides an in-depth exploration of the catalytic applications of N-Boc-3-(4-cyanophenyl)oxaziridine, a versatile and powerful reagent in modern organic synthesis. While primarily acting as a stoichiometric source of an electrophilic 'N-Boc' moiety, its reactivity is harnessed in a multitude of transformations catalyzed by organocatalysts and metal complexes. This document will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its synthesis and key applications, and offer insights into experimental design for researchers in synthetic chemistry and drug development.
Introduction: Understanding the Reagent
This compound is a stable, crystalline solid that serves as an efficient electrophilic aminating agent.[1][2] The presence of the electron-withdrawing cyanophenyl group enhances the electrophilicity of the nitrogen atom within the strained oxaziridine ring, making it susceptible to nucleophilic attack. The tert-butyloxycarbonyl (Boc) protecting group is one of the most common and versatile protecting groups in organic synthesis, readily cleaved under acidic conditions, making this reagent particularly valuable for the introduction of a protected primary amine functionality.[3]
While not a catalyst in the classical sense of being regenerated in a catalytic cycle, this compound is a key reagent in a variety of catalytic processes where a catalyst activates either the nucleophile or the oxaziridine itself, enabling efficient and often stereoselective N-Boc transfer. These catalytically-driven applications are the focus of this guide.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [4] |
| Molecular Weight | 246.26 g/mol | [4] |
| Appearance | White to light beige crystalline powder | [5] |
| Melting Point | 57-63 °C | [5] |
| Storage | Store in a cool, dark place under an inert atmosphere. | [6] |
Handling and Stability: this compound is a relatively stable compound that can be stored for extended periods under appropriate conditions (cool, dark, and inert atmosphere).[7] However, as with all oxaziridines, it should be handled with care, avoiding exposure to excessive heat or strong acids, which can cause decomposition. It is advisable to handle the compound in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound is a straightforward two-step process starting from 4-cyanobenzaldehyde. The general approach involves the formation of the corresponding N-Boc imine, followed by oxidation to the oxaziridine.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of tert-butyl (E)-(4-cyanobenzylidene)carbamate (N-Boc imine)
-
To a solution of 4-cyanobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add tert-butyl carbamate (1.1 eq).
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude N-Boc imine can be purified by recrystallization or column chromatography.
Step 2: Oxidation to this compound
-
Dissolve the purified N-Boc imine (1.0 eq) in a biphasic solvent system, typically a mixture of DCM and a buffered aqueous solution (e.g., saturated sodium bicarbonate).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.2-1.5 eq) in DCM to the reaction mixture. The addition should be done portion-wise to control the reaction temperature.
-
The reaction is stirred vigorously at 0 °C to room temperature and monitored by TLC.
-
Once the imine is consumed, the layers are separated. The organic layer is washed sequentially with a saturated aqueous solution of sodium sulfite, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford this compound as a white solid.
Caption: Synthetic route to this compound.
Catalytic Applications: Electrophilic Amination
The primary utility of this compound lies in its ability to deliver a 'Boc-N' group to a wide range of nucleophiles. This transformation can be rendered catalytic and enantioselective through the use of appropriate chiral catalysts.
Lewis Acid Catalyzed Amination of Organometallic Reagents
The reaction of organometallic reagents with N-Boc-oxaziridines provides a direct route to N-Boc protected amines. The use of a Lewis acid can activate the oxaziridine, facilitating the nucleophilic attack. For instance, the reaction of diorganozinc reagents with this compound proceeds efficiently to yield N-Boc protected primary amines. Mechanistic proposals suggest that the oxygen atom of the oxaziridine coordinates to the zinc, activating the nitrogen atom for nucleophilic attack by the organic group.
Caption: Proposed mechanism for Lewis acid-catalyzed amination of diorganozinc reagents.
Protocol: Lewis Acid-Promoted Amination of Diorganozinc Reagents
-
In a flame-dried, argon-purged flask, dissolve the diorganozinc reagent (1.0 eq) in an anhydrous ethereal solvent such as THF or diethyl ether.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
In a separate flask, prepare a solution of this compound (1.1 eq) and a Lewis acid (e.g., ZnCl₂, 1.1 eq) in the same anhydrous solvent.
-
Slowly add the oxaziridine-Lewis acid solution to the diorganozinc reagent via cannula or syringe.
-
Allow the reaction to stir at the specified temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired N-Boc protected amine.
Organocatalyzed Enantioselective Amination of Carbonyl Compounds
A significant advancement in the application of N-Boc-oxaziridines is their use in organocatalyzed enantioselective aminations of carbonyl compounds. Chiral primary or secondary amines can catalyze the formation of an enamine intermediate from a carbonyl compound, which then reacts with the oxaziridine in a stereocontrolled manner.
Mechanism Insight: The chiral organocatalyst, typically a derivative of proline or a cinchona alkaloid, reacts with the carbonyl compound to form a transient chiral enamine. The stereochemistry of the catalyst directs the facial attack of the enamine on the electrophilic nitrogen of the this compound. Subsequent hydrolysis releases the α-aminated carbonyl compound in high enantiomeric excess and regenerates the catalyst.
Caption: General workflow for organocatalytic enantioselective amination.
Illustrative Protocol: Enantioselective α-Amination of an Aldehyde
-
To a stirred solution of the aldehyde (1.0 eq) in an appropriate solvent (e.g., chloroform, toluene, or DCM) at the designated temperature (ranging from -20 °C to room temperature), add the chiral organocatalyst (e.g., a proline derivative, 0.1-0.2 eq).
-
Stir the mixture for a short period (e.g., 10-15 minutes) to allow for pre-formation of the enamine.
-
Add this compound (1.2 eq) in one portion or dissolved in a small amount of the reaction solvent.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to several days depending on the substrate and catalyst.
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the enantiomerically enriched α-amino aldehyde.
Data Summary: Representative Enantioselective Aminations
| Carbonyl Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Propanal | (S)-Proline | CHCl₃ | 4 | 85 | 95 |
| Cyclohexanone | (S)-2-(Trifluoromethyl)pyrrolidine | Toluene | 25 | 78 | 92 |
| Butanal | Cinchonidine derivative | DCM | -10 | 90 | 98 |
Note: The data presented in this table is illustrative and compiled from various sources in the literature. Actual results may vary depending on the specific reaction conditions.
Application in the Synthesis of Bioactive Molecules and Peptidomimetics
The ability to introduce a protected nitrogen atom with high stereocontrol makes this compound a valuable tool in the synthesis of complex, biologically active molecules, including non-natural amino acids and peptidomimetics.
Synthesis of N-Orthogonally Diprotected Hydrazino Acids
The electrophilic amination of N-protected amino acids with N-Boc-oxaziridines provides an efficient route to N(α),N(β)-orthogonally diprotected α-hydrazino acids.[3] These building blocks are crucial for the synthesis of aza-peptides and other peptidomimetics with modified backbones, which often exhibit enhanced stability towards enzymatic degradation and unique conformational properties.
Protocol: Synthesis of an N-Boc-N'-benzyl-hydrazino Acid
-
To a solution of an N-benzyl protected amino acid (1.0 eq) in a polar aprotic solvent such as DMF, add a base (e.g., potassium carbonate, 2.0 eq).
-
Stir the mixture at room temperature until the amino acid is fully dissolved and the carboxylate is formed.
-
Add a solution of this compound (1.2 eq) in DMF dropwise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After completion, the reaction is quenched with water and the pH is adjusted to ~3 with a dilute acid (e.g., 1 M HCl).
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired N-Boc-N'-benzyl-hydrazino acid.
Conclusion and Future Outlook
This compound has established itself as a robust and versatile reagent for the introduction of the N-Boc group. Its true potential is realized in the context of catalytic transformations, where the use of chiral catalysts enables highly enantioselective aminations of a broad range of nucleophiles. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from fundamental methodology development to the complex synthesis of novel therapeutic agents. Future research in this area will likely focus on the development of new catalytic systems with even broader substrate scope and higher efficiency, further expanding the synthetic utility of this powerful aminating agent.
References
- Advances in the Chemistry of Oxaziridines. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr400611k]
- Advances in the Chemistry of Oxaziridines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4009959/]
- Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00070a007]
- Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15049632/]
- (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses Procedure. [URL: http://orgsyn.org/demo.aspx?prep=v101p0382]
- This compound | CAS#:150884-56-3. Chemsrc. [URL: https://www.chemsrc.com/en/cas/150884-56-3_1035985.html]
- Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation. ResearchGate. [URL: https://www.researchgate.
- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. Scientific Research Publishing. [URL: https://www.scirp.org/reference/referencespapers?referenceid=1374528]
- This compound, 98+% 500 mg | Contact Us. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2656]
- Electrophilic Oxaziridines for N-Amination. Bowers Lab. [URL: https://bowers.chem.unc.edu/wp-content/uploads/sites/15121/2020/09/Kramer_FG_Oxaziridines.pdf]
- Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates. ResearchGate. [URL: https://www.researchgate.
- Lewis acid-catalyzed hydrogenation: B(C6F5)3-mediated reduction of imines and nitriles with H2. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2008/cc/b718598g]
- Accelerating Effect of Lewis Acid Co-Catalyst on CH Amination. ResearchGate. [URL: https://www.researchgate.
- This compound | 150884-56-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1764985.htm]
- This compound CAS. ChemicalBook. [URL: https://www.chemicalbook.com/CAS/EN/150884-56-3.htm]
- This compound. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/125350/B5745]
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Application Notes and Protocols: N-Boc-3-(4-cyanophenyl)oxaziridine in the Synthesis of Hydrazino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Hydrazino Acids and the Role of N-Boc-3-(4-cyanophenyl)oxaziridine
Hydrazino acids, synthetic analogs of α-amino acids where the α-CH group is replaced by a nitrogen atom, are of significant interest in medicinal chemistry and drug development. Their incorporation into peptides can induce unique conformational constraints and introduce novel biological activities. The synthesis of enantiopure N-protected hydrazino acids is a critical step in the development of peptidomimetics and other complex nitrogen-containing molecules.
Classical approaches to amination often rely on nucleophilic nitrogen sources reacting with electrophilic carbon centers. However, the "umpolung" strategy, where the nitrogen source acts as an electrophile, has gained considerable traction.[1] this compound has emerged as a powerful electrophilic aminating agent for this purpose. This stable, crystalline solid facilitates the direct transfer of a Boc-protected nitrogen atom (N-Boc) to a variety of nucleophiles under mild conditions.[2] Its application in the synthesis of N-orthogonally diprotected hydrazino acids has been demonstrated on a multigram scale, highlighting its utility in both academic research and industrial drug development.[3][4]
This guide provides an in-depth technical overview of the application of this compound in the synthesis of hydrazino acids, including mechanistic insights, detailed experimental protocols, and practical considerations to ensure successful and reproducible outcomes.
Mechanism of Electrophilic Amination
The key to the reactivity of this compound lies in the strained three-membered oxaziridine ring. The nitrogen atom of the oxaziridine is electrophilic and susceptible to nucleophilic attack. In the context of hydrazino acid synthesis, the nucleophile is typically an enolate generated from an N-protected amino acid derivative.
The reaction proceeds via a nucleophilic attack of the enolate on the electrophilic nitrogen atom of the oxaziridine. This attack leads to the opening of the strained three-membered ring and the concomitant transfer of the N-Boc group to the α-carbon of the amino acid derivative. The byproduct of this reaction is 4-cyanobenzaldehyde.
Caption: Mechanism of N-Boc transfer from the oxaziridine to an enolate.
Experimental Protocol: Synthesis of an Nα,Nβ-diprotected Hydrazino Acid
This protocol describes a general procedure for the electrophilic amination of an N-benzyl protected amino acid with this compound. This two-step process involves the formation of the enolate followed by the amination reaction.
Materials and Reagents
-
N-benzyl protected amino acid
-
This compound (stable, crystalline solid)[2]
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Preparation of the Reaction Vessel:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the N-benzyl protected amino acid (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolve the amino acid in anhydrous THF (concentration typically 0.1-0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to ensure the kinetic formation of the enolate and to prevent side reactions.
-
-
Enolate Formation:
-
Slowly add LDA solution (2.1 eq) dropwise to the stirred solution via a syringe, ensuring the internal temperature does not rise above -70 °C. Causality: A slight excess of LDA is used to ensure complete deprotonation of both the carboxylic acid and the α-proton, forming the dianion (enolate).
-
Stir the resulting solution at -78 °C for 1 hour.
-
-
Electrophilic Amination:
-
In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous THF.
-
Slowly add the solution of the oxaziridine to the enolate solution at -78 °C. Causality: A slight excess of the oxaziridine ensures complete consumption of the enolate. Slow addition helps to control the reaction exotherm.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be allowed to slowly warm to room temperature overnight if required for less reactive substrates.
-
-
Reaction Quench and Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Causality: NH₄Cl is a mild acid source that protonates the resulting hydrazino acid and any remaining enolate or base.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers and wash with water and then brine. Causality: Washing removes inorganic salts and residual water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Nα-benzyl, Nβ-Boc-protected hydrazino acid.
-
Caption: General workflow for the synthesis of hydrazino acids.
Substrate Scope and Yields
The electrophilic amination using this compound is compatible with a variety of amino acid side chains.[3] The following table summarizes typical yields for this transformation.
| Starting N-benzyl Amino Acid | Product: Nα-benzyl, Nβ-Boc-Hydrazino Acid | Typical Yield (%) |
| Alanine | Nα-benzyl, Nβ-Boc-hydrazino-alanine | 80-90% |
| Valine | Nα-benzyl, Nβ-Boc-hydrazino-valine | 75-85% |
| Leucine | Nα-benzyl, Nβ-Boc-hydrazino-leucine | 80-90% |
| Phenylalanine | Nα-benzyl, Nβ-Boc-hydrazino-phenylalanine | 85-95% |
| Methionine | Nα-benzyl, Nβ-Boc-hydrazino-methionine | 70-80% |
| O-benzyl-Serine | Nα-benzyl, Nβ-Boc-hydrazino-O-benzyl-serine | 70-80% |
Note: Yields are based on published literature and may vary depending on reaction scale and specific conditions.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][6]
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] May cause eye, skin, and respiratory tract irritation.[7] The toxicological properties have not been fully investigated.[7]
-
First Aid:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to store in a freezer below -20°C.[7][8]
-
Incompatibilities: Avoid strong oxidizing agents.[7]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this reagent.[5][6][7]
Troubleshooting and Key Considerations
-
Low Yields:
-
Ensure all reagents and solvents are anhydrous, as water will quench the LDA and enolate.
-
Verify the concentration of the LDA solution by titration.
-
Incomplete enolate formation can be addressed by increasing the amount of LDA or extending the stirring time.
-
For sterically hindered substrates, a longer reaction time or warming the reaction to a higher temperature (e.g., -40 °C or room temperature) after the addition of the oxaziridine may be necessary.
-
-
Side Reactions:
-
The aldehyde byproduct, 4-cyanobenzaldehyde, can potentially react with the enolate in an aldol-type reaction. Maintaining a low temperature throughout the addition and reaction minimizes this side reaction.
-
Competitive oxidation of certain functional groups on the amino acid side chain can occur, although N-Boc-oxaziridines are generally selective for amination.[9]
-
-
Purification Challenges:
-
The 4-cyanobenzaldehyde byproduct can sometimes be challenging to separate from the desired product. Careful column chromatography is typically effective.
-
Conclusion
This compound is a highly effective and practical reagent for the synthesis of N-Boc-protected hydrazino acids. Its stability, ease of handling, and high efficiency make it a valuable tool for chemists engaged in peptide and medicinal chemistry research. The protocol described herein, grounded in established literature, provides a reliable framework for the successful application of this important electrophilic amination reaction. By understanding the underlying mechanism and paying close attention to the key experimental parameters, researchers can confidently incorporate this methodology into their synthetic strategies.
References
-
Hannachi, J.-C., Vidal, J., Mulatier, J.-C., & Collet, A. (2004). Electrophilic Amination of Amino Acids with N-Boc-oxaziridines: Efficient Preparation of N-Orthogonally Diprotected Hydrazino Acids and Piperazic Acid Derivatives. The Journal of Organic Chemistry, 69(7), 2367–2373. [Link]
-
ResearchGate. (n.d.). Recent Advances in Electrophilic Amination Reactions | Request PDF. Retrieved from [Link]
-
ACS Publications. (2004). Electrophilic Amination of Amino Acids with N-Boc-oxaziridines: Efficient Preparation of N-Orthogonally Diprotected Hydrazino Acids and Piperazic Acid Derivatives. The Journal of Organic Chemistry. [Link]
-
Chemsrc. (n.d.). This compound | CAS#:150884-56-3. Retrieved from [Link]
-
Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. [Link]
-
ACS Publications. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2021). Electrophilic Aminating Agents in Total Synthesis. Retrieved from [Link]
-
Ingenta Connect. (2011). Electrophilic Amination of Organometallic Reagents: Recent Discoveries and Mechanistic Insights. [Link]
-
NIH. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. PubMed Central. [Link]
-
Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]
-
ACS Publications. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews. [Link]
-
Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. Retrieved from [Link]
-
NIH. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. PubMed Central. [Link]
-
ACS Publications. (1993). Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. The Journal of Organic Chemistry, 58(17), 4791–4793. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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Troubleshooting & Optimization
improving reaction yields with N-Boc-3-(4-cyanophenyl)oxaziridine
Welcome to the technical support center for N-Boc-3-(4-cyanophenyl)oxaziridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful application of this versatile electrophilic aminating agent.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, stability, and general use of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is a stable, crystalline solid. For optimal shelf life, it should be stored in a cool, dry, and well-ventilated area, ideally in a freezer at temperatures below -20°C.[1][2] The container should be kept tightly sealed to prevent moisture absorption. Handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes, as the compound can be harmful if inhaled, swallowed, or in contact with skin.[3][4]
Q2: What is the primary mechanism of action for this reagent?
A2: this compound functions as an electrophilic aminating agent. The nitrogen atom of the strained oxaziridine ring is electrophilic due to the presence of the electron-withdrawing N-Boc group and the inherent strain of the three-membered ring. Nucleophiles attack this electrophilic nitrogen, leading to the transfer of the N-Boc group and the formation of a new carbon-nitrogen or heteroatom-nitrogen bond. The reaction byproduct is 4-cyanobenzaldehyde.
Q3: What are the main advantages of using this compound compared to other electrophilic aminating agents?
A3: The primary advantages of this compound include its solid, stable, and easy-to-handle nature. It offers a direct route to N-Boc protected amines, which are common intermediates in organic synthesis. The Boc protecting group is one of the most widely used in medicinal chemistry due to its stability under many conditions and its straightforward removal under acidic conditions.
Q4: Can this reagent be used for both N- and C-nucleophiles?
A4: Yes, this compound is effective for the amination of a variety of nucleophiles. It is commonly used to aminate primary and secondary amines to form N-Boc protected hydrazines, as well as carbanions (such as enolates and organometallic reagents) to form N-Boc protected primary amines.[5][6]
II. Troubleshooting Guide: Optimizing Reaction Yields
This section provides a detailed, question-and-answer-formatted guide to troubleshoot common issues encountered during reactions with this compound.
Scenario 1: Low Yield in the Amination of Primary Amines
Q: I am observing low yields when aminating a primary amine. What are the likely causes and how can I improve the outcome?
A: Low yields in the amination of primary amines are often due to two primary side reactions: the formation of a Schiff base between the starting amine and the 4-cyanobenzaldehyde byproduct, and diamination of the starting amine.
-
Minimize Schiff Base Formation: The 4-cyanobenzaldehyde byproduct can react with your primary amine starting material to form an imine, consuming the amine and reducing the yield of your desired product.
-
Control Diamination: The product of the initial amination, an N-Boc hydrazine, can sometimes react further with the oxaziridine, leading to a diaminated byproduct.
-
Solution: Employing an excess of the primary amine (typically 2 equivalents or more relative to the oxaziridine) can help to outcompete the secondary amination reaction and favor the formation of the desired mono-aminated product.[5]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Toluene and dichloromethane are often effective solvents for these reactions.[7] Experiment with different solvents to find the optimal one for your specific substrate.
-
Temperature: Reactions are typically run at room temperature. However, for less reactive amines, gentle heating may be necessary. Conversely, for highly reactive systems, cooling the reaction may help to control side reactions.
-
Scenario 2: Low Yield or Unexpected Products with Ketone Enolates
Q: My reaction of a ketone enolate with this compound is giving low yields of the desired α-amino ketone, and I'm seeing other products. What is happening and how can I fix it?
A: The primary challenge with ketone enolates is a competitive aldol condensation with the 4-cyanobenzaldehyde byproduct. Additionally, the type of enolate used can influence the reaction outcome.
-
Mitigate Aldol Condensation: The enolate can react with the 4-cyanobenzaldehyde byproduct in an aldol reaction, which consumes the enolate and reduces the yield of the amination product.[1][8]
-
Solution: Add the oxaziridine slowly to the pre-formed enolate at a low temperature (e.g., -78 °C) to keep the concentration of the aldehyde byproduct low at any given time. This favors the amination reaction over the aldol condensation.
-
-
Choice of Enolate: Silyl enol ethers have been reported to undergo epoxidation to give the α-hydroxy ketone product instead of the desired amination.[8]
-
Solution: If you are using a silyl enol ether and observing hydroxylation, switch to a pre-formed lithium or sodium enolate.
-
-
Base Selection: The choice of base for generating the enolate is crucial. Ensure a strong, non-nucleophilic base is used to achieve complete enolization before the addition of the oxaziridine. Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are common choices.
Scenario 3: Reaction with Sterically Hindered Nucleophiles is Sluggish or Incomplete
Q: I am trying to aminate a sterically hindered substrate, and the reaction is very slow or does not go to completion. How can I drive the reaction forward?
A: Steric hindrance around the nucleophilic center can significantly slow down the rate of amination.
-
Increase Reaction Temperature: For sluggish reactions, gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for any signs of decomposition.
-
Prolonged Reaction Time: Sterically hindered substrates may simply require longer reaction times to achieve a satisfactory conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Use a More Reactive Aminating Agent (with caution): While this compound is generally effective, other, more reactive electrophilic aminating agents could be considered. However, this may also increase the likelihood of side reactions. A careful evaluation of the trade-off between reactivity and selectivity is necessary.
III. Data and Protocols
Table 1: Comparison of Solvents for the Amination of Primary Amines
| Entry | Amine Substrate | Oxaziridine | Solvent | Yield (%) | Reference |
| 1 | Benzylamine | Diethylketomalonate-derived N-Boc oxaziridine | Toluene | 85 | [7] |
| 2 | Benzylamine | Diethylketomalonate-derived N-Boc oxaziridine | Dichloromethane | 78 | [7] |
| 3 | Aniline | Diethylketomalonate-derived N-Boc oxaziridine | Toluene | 75 | [7] |
| 4 | Aniline | Diethylketomalonate-derived N-Boc oxaziridine | Dichloromethane | 65 | [7] |
This table illustrates the impact of solvent choice on the yield of N-Boc protected hydrazines.
Experimental Protocol: General Procedure for the Amination of a Primary Amine
-
To a solution of the primary amine (2.0 mmol) in toluene (10 mL) at room temperature, add a solution of this compound (1.0 mmol) in toluene (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-Boc protected hydrazine.
Experimental Protocol: General Procedure for the Amination of a Ketone Enolate
-
To a solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) at -78 °C, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Add a solution of the ketone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of this compound (1.2 mmol) in anhydrous THF (3 mL) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-(N-Boc-amino) ketone.
IV. Visualizations
Reaction Mechanism and Competing Side Reactions
Caption: Decision tree for troubleshooting low reaction yields.
V. References
-
Vidal, J.; Guy, L.; Sterin, S.; Collet, A. Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. J. Org. Chem.1993 , 58 (18), 4791–4793. [Link]
-
Armstrong, A.; Jones, L. H.; Knight, J. D.; Kelsey, R. D. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Org. Lett.2005 , 7 (4), 713–716. [Link]
-
Hannachi, J.-C.; Vidal, J.; Mulatier, J.-C.; Collet, A. Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. J. Org. Chem.2004 , 69 (7), 2367–2373. [Link]
-
Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link]
-
Davis, F. A.; Chen, B.-C. Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chem. Rev.1992 , 92 (5), 919–934. [Link]
-
Williamson, K. S.; Michaelis, D. J.; Yoon, T. P. Advances in the Chemistry of Oxaziridines. Chem. Rev.2014 , 114 (16), 8016–8036. [Link]
-
Vidal, J.; Hannachi, J.-C.; Hourdin, G.; Mulatier, J.-C.; Collet, A. Electrophilic Amination Reagents: A New Method for the Preparation of 3-Aryl-N-BOC (or N-FMOC) Oxaziridines. Tetrahedron Lett.1995 , 36 (10), 1691-1694. [Link]
-
Armstrong, A.; Cooke, R. S.; Jones, L. H. N-Boc-oxaziridine derived from diethyl ketomalonate: a new reagent for the efficient amination of sulfides. Chem. Commun.2004 , (1), 82-83. [Link]
-
Ghoraf, M.; Vidal, J. N-Silyloxaziridines: Synthesis and Use for Electrophilic Amination. J. Org. Chem.2012 , 77 (21), 9645–9651. [Link]
-
Kim, H.-O.; Carroll, B.; Lee, M. S. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synth. Commun.1997 , 27 (14), 2505-2515. [Link]
-
Strumfs, B.; Uljanovs, R.; Velikijs, K.; Trapencieris, P.; Strumfa, I. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Int. J. Mol. Sci.2021 , 22 (18), 9827. [Link]
-
The University of Liverpool Repository. Electrophilic Aminating Agents in Total Synthesis. [Link]
-
Organic Chemistry Portal. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]
-
Wiley-VCH. 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. labware-shop.com [labware-shop.com]
- 3. This compound, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. 3D-AGA88456 - n-boc-3-4-cyanophenyloxaziridine | 150884-56… [cymitquimica.com]
- 6. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 7. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 8. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions with N-Boc-3-(4-cyanophenyl)oxaziridine
For Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Addressing Failed Reactions
This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions with N-Boc-3-(4-cyanophenyl)oxaziridine.
Question 1: Why is my hydroxylation or amination reaction showing low to no conversion?
Several factors can contribute to poor or no reactivity of this compound. A logical troubleshooting workflow can help identify the root cause.
Workflow for Diagnosing Low/No Conversion
Caption: Troubleshooting workflow for low/no conversion.
Detailed Explanations:
-
Reagent Quality and Storage: this compound is a stable crystalline solid but can degrade over time, especially with exposure to moisture, light, or elevated temperatures.[1][2] Proper storage is critical; it should be kept in a tightly sealed container in a freezer (below -20°C), under an inert atmosphere, and protected from light.[1][2] Decomposition can lead to the formation of 4-cyanobenzaldehyde and other byproducts, reducing the effective concentration of the active reagent.
-
Verification: Check the melting point (reported as 61°C) and consider running a proton NMR to confirm its integrity before use.[1]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. Aprotic solvents are generally preferred to avoid reaction with the oxaziridine. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the reagent.
-
Temperature: While many reactions proceed at room temperature, some less reactive substrates may require elevated temperatures.[3] However, be aware that heating can also promote decomposition of the oxaziridine.[4] A careful optimization of the reaction temperature is often necessary.
-
Stoichiometry: Typically, a slight excess of the oxaziridine (1.1 to 1.5 equivalents) is used to drive the reaction to completion. Ensure accurate measurement of both the substrate and the reagent.
-
-
Substrate Reactivity:
-
Nucleophilicity: The reaction rate is dependent on the nucleophilicity of the substrate. Electron-poor nucleophiles will react more slowly. For C-nucleophiles, enolates are common substrates; the efficiency of their formation can be a limiting factor.[5]
-
Steric Hindrance: Sterically hindered substrates may exhibit lower reactivity. In such cases, longer reaction times or higher temperatures might be necessary.
-
Question 2: My reaction is producing significant side products. What are they and how can I minimize them?
The most common side product in reactions with this compound is 4-cyanobenzaldehyde, which is formed as the imine byproduct of the atom transfer reaction.[5] This aldehyde can then participate in side reactions with nucleophiles present in the reaction mixture.
Common Side Reactions and Mitigation Strategies
| Side Product | Formation Pathway | Mitigation Strategy |
| Aldol Condensation Products | The 4-cyanobenzaldehyde byproduct reacts with enolate nucleophiles.[5] | * Use a less reactive oxaziridine, such as one derived from a ketone (e.g., diethyl ketomalonate-derived oxaziridine), which produces a less reactive ketone byproduct.[6] * Add the enolate solution slowly to the oxaziridine to maintain a low concentration of the enolate. |
| Schiff Base (Imine) Formation | The 4-cyanobenzaldehyde byproduct reacts with primary or secondary amine nucleophiles.[5] | * Use an excess of the amine nucleophile to favor the desired amination reaction. * Consider using a ketone-derived oxaziridine to avoid the formation of a reactive aldehyde byproduct.[6][7] |
| Over-oxidation Products | In some cases, the desired product can be further oxidized by the oxaziridine. | * Use stoichiometric amounts of the oxaziridine. * Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
Decision Tree for Minimizing Side Products
Caption: Decision tree for minimizing side products.
Question 3: I am observing oxygen transfer instead of the expected nitrogen transfer. Why is this happening and can I control the chemoselectivity?
This compound can act as both an oxygen- and a nitrogen-transfer agent.[4][5] The chemoselectivity of the reaction is influenced by the nature of the nucleophile and the reaction conditions.
-
Oxygen Transfer: This is favored with "soft" nucleophiles such as sulfides, phosphines, and silyl enol ethers.[5] It is also the primary pathway for the oxidation of enamines to α-hydroxy or α-amino ketones.[8]
-
Nitrogen Transfer (Amination): This is typically observed with "harder" nucleophiles like primary and secondary amines, organometallics (e.g., Grignard reagents, diorganozinc compounds), and certain enolates.[5][9]
Factors Influencing Chemoselectivity:
-
Nucleophile: The inherent preference of the nucleophile for oxygen or nitrogen is the primary determinant.
-
Lewis Acids: The presence of a Lewis acid can enhance the electrophilicity of the oxygen atom, potentially favoring oxygen transfer.[8]
-
Solvent: The polarity of the solvent can influence the transition state and may have a subtle effect on chemoselectivity.
To promote the desired nitrogen transfer:
-
Ensure your substrate is a suitable nucleophile for amination.
-
Avoid the use of Lewis acids unless specifically required for substrate activation.
-
If competitive oxygen transfer is observed with an enolate, consider changing the counter-ion or the solvent to favor nitrogen attack.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of this compound?
While there is no definitive expiration date, as a crystalline solid stored under the recommended conditions (frozen, dry, dark), it should remain stable for an extended period.[1][2] However, it is best practice to re-analyze the reagent for purity if it has been stored for more than a year or if a decrease in reactivity is observed.
Q2: What are the recommended handling and safety precautions?
This compound may cause skin and eye irritation.[1][10] Inhalation or ingestion may also be harmful.[10] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid generating dust.[1]
Q3: Can I synthesize this compound in my own lab?
Yes, it can be synthesized in a two-step process from 4-cyanobenzaldehyde.[5] The aldehyde is first converted to the corresponding N-Boc imine, which is then oxidized using an oxidant like meta-chloroperoxybenzoic acid (mCPBA) or Oxone.[5][11]
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Q4: Are there alternative reagents for electrophilic amination?
Yes, several other classes of reagents can be used for electrophilic amination, including:
-
Other Oxaziridines: As mentioned, oxaziridines derived from ketones can offer advantages in minimizing side reactions.[6]
-
Hydroxylamine Derivatives: Reagents like O-(diphenylphosphinyl)hydroxylamine can be effective.
-
Azodicarboxylates: Diethyl azodicarboxylate (DEAD) and related compounds are commonly used, particularly in Mitsunobu reactions.
The choice of reagent will depend on the specific substrate, desired protecting group, and overall synthetic strategy.
References
-
Advances in the Chemistry of Oxaziridines. PubMed Central. [Link]
-
This compound | CAS#:150884-56-3. Chemsrc. [Link]
-
Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. MDPI. [Link]
-
Advances in the Chemistry of Oxaziridines | Request PDF. ResearchGate. [Link]
-
Advances in the Chemistry of Oxaziridines. ACS Publications. [Link]
-
Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. ACS Publications. [Link]
-
Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. Scientific Research Publishing. [Link]
-
Oxaziridine-mediated amination of primary amines: scope and application to a one-pot pyrazole synthesis. PubMed. [Link]
-
Electrophilic Oxaziridines for N-Amination. Bowers Lab. [Link]
-
Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. PubMed. [Link]
Sources
- 1. This compound | CAS#:150884-56-3 | Chemsrc [chemsrc.com]
- 2. This compound CAS#: 150884-56-3 [chemicalbook.com]
- 3. This compound, CasNo.150884-56-3 BOC Sciences United States [bocscichem.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 7. Oxaziridine-mediated amination of primary amines: scope and application to a one-pot pyrazole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]
identification of side products in N-Boc-3-(4-cyanophenyl)oxaziridine reactions
Welcome to the technical support center for N-Boc-3-(4-cyanophenyl)oxaziridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile electrophilic aminating agent. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reactions and confidently identify any side products.
Troubleshooting Guide: A-Q&A Approach
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Question 1: I am observing a low or no yield of my desired N-Boc aminated product. What are the likely causes and how can I fix this?
Answer:
A low or nonexistent yield is a common issue that can typically be traced back to two main areas: the integrity of the oxaziridine reagent itself or suboptimal reaction conditions.
Pillar 1: Reagent Integrity
This compound is a stable crystalline solid, but its efficacy can be compromised by improper handling or storage.
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Causality: The strained three-membered oxaziridine ring, which is the source of its reactivity, can be susceptible to degradation by moisture, heat, or strong oxidants. The N-O bond is relatively weak and can cleave under these conditions, rendering the reagent inactive for nitrogen transfer.
-
Troubleshooting Steps:
-
Verify Storage Conditions: The reagent should be stored in a tightly sealed container in a freezer, ideally below -20°C, under an inert atmosphere.
-
Assess Purity: If the reagent is old or has been handled improperly, its purity may be compromised. The melting point of pure this compound is in the range of 57-63 °C. A significantly lower or broader melting point range can indicate the presence of impurities.
-
Perform a Model Reaction: To confirm the activity of your reagent, perform a test reaction with a simple, reliable nucleophile. An example is the amination of a well-behaved primary amine like benzylamine. A successful reaction will validate your reagent's efficacy.
-
Pillar 2: Reaction Conditions
If the reagent's integrity is confirmed, the focus should shift to the reaction setup and conditions.
-
Causality: The success of the electrophilic amination is highly dependent on the nucleophilicity of the substrate and the reaction environment. For carbon nucleophiles like enolates, their generation and stability are critical. For nitrogen nucleophiles, their basicity and steric hindrance play a major role.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: For reactions involving sensitive nucleophiles like organometallics or enolates, ensure all glassware is oven-dried and solvents are anhydrous. Moisture can quench the nucleophile before it has a chance to react with the oxaziridine.
-
Optimize Stoichiometry: While a 1:1 stoichiometry is a good starting point, some reactions may benefit from a slight excess (1.1-1.2 equivalents) of the oxaziridine to drive the reaction to completion. However, a large excess can lead to side products.
-
Re-evaluate Temperature: Many amination reactions with this oxaziridine proceed well at room temperature or below. For less reactive nucleophiles, gentle heating may be required. Conversely, for very reactive systems or when side reactions are observed, cooling the reaction (e.g., to 0 °C or -78 °C) can improve selectivity.
-
Question 2: My reaction is working, but I have a significant amount of a major byproduct that is difficult to separate from my desired product. How can I identify and minimize it?
Answer:
The most common byproduct in reactions using this compound is 4-cyanobenzaldehyde . This aldehyde is formed as the stoichiometric byproduct of the nitrogen-transfer reaction. While inert in some cases, its electrophilic nature allows it to react further with nucleophiles present in the reaction mixture, leading to secondary side products.
dot
Caption: Formation of the primary byproduct and subsequent side reactions.
Identification of 4-Cyanobenzaldehyde and its Derivatives:
-
By TLC: 4-cyanobenzaldehyde is a relatively polar compound and will have a distinct spot on a TLC plate, which can be visualized with a UV lamp or potassium permanganate stain.
-
By ¹H NMR: The aldehyde proton of 4-cyanobenzaldehyde gives a characteristic singlet at approximately 10.0 ppm. The aromatic protons will appear as two doublets around 7.8-8.0 ppm.
-
By GC-MS: The presence of 4-cyanobenzaldehyde can be confirmed by its molecular ion peak (m/z = 131) and characteristic fragmentation pattern.
Common Secondary Side Products and Mitigation Strategies:
-
Schiff Base (Imine) Formation: This is particularly problematic when using primary amine substrates. The amine can react with the 4-cyanobenzaldehyde byproduct.
-
Identification: Schiff bases (imines) show a characteristic C=N stretch in the IR spectrum (around 1640-1690 cm⁻¹) and a specific signal for the imine proton (CH=N) in the ¹H NMR spectrum (typically 8.0-8.5 ppm).
-
Mitigation Strategy:
-
Inverse Addition: Add the oxaziridine solution slowly to the amine solution. This keeps the concentration of the amine high relative to the byproduct aldehyde, favoring the desired amination.
-
Use of a Ketone-Derived Oxaziridine: For particularly challenging cases, consider using an oxaziridine derived from a ketone, such as Armstrong's reagent (a diethylketomalonate-derived N-Boc-oxaziridine). The ketone byproduct is significantly less reactive towards amines than an aldehyde, thus preventing imine formation.
-
-
-
Aldol Condensation: When using enolates as nucleophiles, they can react with the 4-cyanobenzaldehyde byproduct instead of the oxaziridine.
-
Identification: Aldol products are characterized by the presence of a β-hydroxy carbonyl moiety. Their identification can be complex due to potential diastereomers but can be confirmed by detailed NMR analysis (COSY, HMBC) and high-resolution mass spectrometry.
-
Mitigation Strategy:
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to slow down the rate of the aldol reaction relative to the amination.
-
Rapid Quenching: Once the amination is complete (as determined by TLC monitoring), quench the reaction promptly to prevent the enolate from reacting with the accumulated aldehyde byproduct.
-
-
Question 3: My substrate has multiple nucleophilic sites (e.g., a sulfur and a nitrogen atom). I am getting a mixture of N-amination and O-oxidation products. How can I improve the selectivity?
Answer:
This compound can act as either a nitrogen-transfer or an oxygen-transfer agent. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.
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Technical Support Center: Optimizing Synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine
Welcome to the technical support guide for N-Boc-3-(4-cyanophenyl)oxaziridine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols for the synthesis of this valuable electrophilic amination reagent. As a stable, crystalline solid, this oxaziridine is designed to transfer a protected nitrogen group (N-Boc) to various nucleophiles.[1][2][3] Achieving high yields and purity, however, requires careful control over key parameters, primarily solvent and temperature. This guide is structured to address the most common challenges encountered during synthesis, explaining the causality behind each experimental choice to ensure robust and reproducible outcomes.
Synthesis Overview & Core Mechanism
The synthesis of this compound is typically a two-step process starting from 4-cyanobenzaldehyde. The first step is the formation of the N-Boc imine intermediate, which is then oxidized in the second step to form the desired three-membered oxaziridine ring.[1]
The most common method for the oxidation of the imine intermediate involves the use of a peroxy acid, such as meta-chloroperbenzoic acid (mCPBA).[1][4] The reaction proceeds through a two-step mechanism where the peroxy acid attacks the imine to form an intermediate that subsequently cyclizes to the oxaziridine with the release of a carboxylic acid byproduct.[4]
Caption: General two-step workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for solvent and temperature in the oxidation step?
For the oxidation of the N-Boc imine to the oxaziridine, a robust starting point is to use an aprotic solvent such as dichloromethane (DCM) or chloroform at a temperature of 0 °C to room temperature (approx. 20-25 °C) . The reaction should be monitored closely, as reaction times can vary.
Q2: How does solvent choice critically impact the reaction yield and purity?
Solvent selection is arguably the most critical parameter in this synthesis. The choice impacts imine stability, oxidant reactivity, and side-reaction pathways.
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Aprotic Solvents (Recommended): Solvents like dichloromethane (DCM), chloroform, and acetonitrile are highly recommended. They effectively dissolve the imine precursor and the oxidant (e.g., mCPBA) without participating in the reaction. Crucially, they minimize the risk of hydrolyzing the sensitive imine back to 4-cyanobenzaldehyde, which is a primary cause of yield loss.[5]
-
Protic Solvents (Avoid): Protic solvents such as water, methanol, or ethanol should be strictly avoided. Their acidic protons can catalyze the hydrolysis of the imine, and they can react with the oxidant, leading to complex product mixtures and significantly lower yields.[6]
-
Solvent Polarity: While high polarity can sometimes accelerate reactions, the primary concern here is preventing hydrolysis. Acetonitrile, a polar aprotic solvent, has been shown to be effective in related oxaziridine syntheses.[5] The key is to ensure the chosen solvent is dry and free of acidic impurities.
Q3: What is the optimal temperature range for the oxidation step, and what are the risks of deviation?
The optimal temperature is a balance between reaction rate and stability.
-
Optimal Range (0 °C to Room Temperature): Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard and effective protocol. This controlled approach mitigates the initial exotherm of the oxidation and prevents thermal degradation.
-
Risk of High Temperatures (>40 °C): Elevated temperatures can accelerate the decomposition of both the peroxy acid oxidant and the strained oxaziridine product.[1] This not only reduces the yield but can also lead to the formation of impurities that are difficult to remove. The final product should be handled with care, avoiding excess heat.[7]
-
Risk of Low Temperatures (<-20 °C): While very low temperatures can improve selectivity in some cases, they often slow the reaction rate to an impractical degree, leading to incomplete conversion even after extended periods.
Q4: How stable is the this compound product to storage and handling?
This compound is a shelf-stable crystalline solid under normal conditions.[1][2] For long-term storage, it is recommended to keep it in a tightly sealed container at refrigerated temperatures (2-8 °C) and protected from light and moisture. It is incompatible with strong oxidizing agents.[7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Caption: A decision-making flowchart for troubleshooting low-yield synthesis of oxaziridine.
Problem: Low or no yield of oxaziridine.
-
Symptom A: Analysis shows mainly unreacted starting imine.
-
Causality: This points to an issue with the oxidation step itself. The most common cause is an inactive or insufficient amount of the oxidant. mCPBA, for example, can degrade over time, especially if not stored properly. Alternatively, the reaction may not have been allowed to proceed for long enough or at a sufficient temperature.
-
Self-Validating Protocol:
-
Verify Oxidant Activity: Use a fresh bottle of mCPBA or titrate the activity of the existing batch.
-
Check Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of the oxidant are used relative to the imine.
-
Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS for several hours at room temperature. If the reaction stalls, a slight increase in temperature (to ~30-35 °C) can be cautiously attempted, but this increases the risk of decomposition.
-
-
-
Symptom B: Analysis shows 4-cyanobenzaldehyde as the major component.
-
Causality: The presence of the starting aldehyde indicates that the imine precursor has been hydrolyzed back to its constituents.[5] This is almost always caused by the presence of water or acid in the reaction medium.
-
Self-Validating Protocol:
-
Ensure Anhydrous Conditions: Use a freshly opened bottle of anhydrous solvent or pass the solvent through a column of activated alumina before use. Ensure all glassware is oven-dried.
-
Purify the Imine: The imine precursor should be pure and dry. If it has been stored for a long time, consider recrystallizing or re-purifying it.
-
Consider a Buffer: In cases where the oxidant may contain acidic impurities (like m-chlorobenzoic acid in mCPBA), adding a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) can buffer the reaction and prevent acid-catalyzed hydrolysis.
-
-
Optimized Experimental Protocols
Safety Preamble: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound may cause skin and eye irritation.[7][8] mCPBA is a strong oxidizing agent and can be explosive when impure or subjected to shock or heat.
Protocol 1: Synthesis of N-Boc-4-cyanobenzaldimine (Precursor)
This protocol utilizes an aza-Wittig reaction, a common method for generating N-Boc imines.[1]
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.1 eq.) to anhydrous toluene.
-
Azide Addition: Add tert-butyl azidoformate (Boc-azide) (1.0 eq.) dropwise at room temperature. Caution: Boc-azide can be hazardous; handle with care.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours until the evolution of N₂ gas ceases. Add 4-cyanobenzaldehyde (1.0 eq.) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC until the aldehyde is consumed.
-
Workup & Purification: Cool the reaction, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc imine.
Protocol 2: Oxidation to this compound
-
Dissolution: Dissolve the purified N-Boc-4-cyanobenzaldimine (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Oxidant Addition: Add solid m-CPBA (approx. 77% purity, 1.3 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Monitor the disappearance of the imine spot by TLC (a typical mobile phase is 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Quenching & Workup: Once the reaction is complete, cool the mixture back to 0 °C. Quench excess oxidant by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) and stir for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Purification: The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography to yield this compound as a white crystalline solid.
Data Summary: Solvent Selection
The following table summarizes the properties of common solvents and their suitability for the oxaziridine synthesis.
| Solvent | Dielectric Constant (Polarity) | Type | Boiling Point (°C) | Suitability & Rationale |
| Dichloromethane (DCM) | 9.1 | Aprotic | 40 | Excellent: Good solvency, aprotic, and low boiling point for easy removal. The standard choice. |
| Chloroform | 4.8 | Aprotic | 61 | Good: Similar to DCM but with a higher boiling point. |
| Acetonitrile | 37.5 | Polar Aprotic | 82 | Good: Effective solvent, but its high polarity can sometimes complicate purification. Must be anhydrous.[5] |
| Toluene | 2.4 | Aprotic | 111 | Fair: Low polarity may lead to solubility issues. Can be used if DCM/chloroform are not viable. |
| Tetrahydrofuran (THF) | 7.6 | Aprotic | 66 | Use with Caution: Peroxide formation is a risk. Must be freshly distilled from a suitable drying agent. |
| Methanol / Ethanol | 33.0 / 24.5 | Protic | 65 / 78 | Avoid: Protic nature will cause rapid hydrolysis of the imine intermediate.[6] |
| Water | 80.1 | Protic | 100 | Avoid: Guarantees hydrolysis of the imine. |
References
-
Kitagawa, S., et al. (2019). A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. SynOpen, 3, 21–25. [Link]
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Organic Chemistry Portal. Davis Oxidation. [Link]
-
CHEMISTRY - EXAM JOB EXPERT. Davis Oxidation. [Link]
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Williamson, K. S., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8016–8036. [Link]
-
Chemospecific. (2021). Davis Oxaziridine Oxidations: The Exciting Alpha Hydroxylation Method! YouTube. [Link]
-
Verma, A., et al. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. Journal of the American Chemical Society. [Link]
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Al-Amiery, A. A., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
-
Verma, A., et al. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. ResearchGate. [Link]
-
Verma, A., et al. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. National Institutes of Health. [Link]
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Ewins, R. C., Henbest, H. B., & McKervey, M. A. (1967). A Solvent Trend in the Epoxidation of Substituted Alkenes. Journal of the Chemical Society D: Chemical Communications. [Link]
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Chemsrc. (2024). This compound Material Safety Data Sheet. [Link]
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Williamson, K. S., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. ACS Publications. [Link]
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Wikipedia. Oxaziridine. [Link]
-
Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link]
-
Vidal, J., et al. (1993). Electrophilic Amination: Preparation and Use of this compound... Scientific Research Publishing. [Link]
-
da Silva, R. S., et al. (2024). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ResearchGate. [Link]
-
Labware E-shop. This compound, 98+%. [Link]
-
Wirth, T. (2003). Oxaziridines: New Perspectives and Insights. MSU Chemistry. [Link]
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Vidal, J., et al. (1993). Electrophilic amination: preparation and use of this compound... The Journal of Organic Chemistry. [Link]
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- 8. This compound, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Purification of Products from N-Boc-3-(4-cyanophenyl)oxaziridine Reactions
Welcome to the technical support center for navigating the purification challenges associated with N-Boc-3-(4-cyanophenyl)oxaziridine reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent for electrophilic amination and oxidation reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds with high purity.
Introduction to this compound and Its Purification Challenges
This compound is a stable, crystalline solid widely used for the electrophilic transfer of a Boc-protected nitrogen atom to a variety of nucleophiles, including carbanions, amines, and sulfides.[1][2][3] The key advantage of this reagent is its ability to deliver a protected nitrogen group, streamlining synthetic routes. However, the purification of products from these reactions can be complicated by the presence of specific byproducts and the inherent reactivity of the starting materials and products.
The primary byproduct of these reactions is 4-cyanobenzaldehyde.[1] This aldehyde can sometimes participate in side reactions, such as aldol condensations with enolate substrates or Schiff base formation with primary amine substrates, leading to a more complex crude reaction mixture.[1] Therefore, a robust purification strategy is essential for isolating the desired product in high purity.
Troubleshooting Guide
This section addresses common issues encountered during the purification of products from reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty removing 4-cyanobenzaldehyde byproduct by column chromatography | The polarity of the 4-cyanobenzaldehyde byproduct is often similar to that of the desired N-Boc protected product, leading to co-elution. | 1. Aqueous Workup with Sodium Bisulfite: Perform a liquid-liquid extraction and wash the organic layer with a saturated aqueous solution of sodium bisulfite. The bisulfite will form a water-soluble adduct with the aldehyde, effectively removing it into the aqueous phase. 2. Optimized Chromatography: If the bisulfite wash is not completely effective or incompatible with the product, carefully optimize the solvent system for flash chromatography. A shallow gradient or isocratic elution with a solvent system that maximizes the separation between the product and the aldehyde is recommended. Hexane/ethyl acetate or dichloromethane/methanol systems are common starting points.[4] 3. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing the aldehyde byproduct. |
| Presence of unreacted this compound in the purified product | The reaction may not have gone to completion. The oxaziridine reagent can also be difficult to separate from products of similar polarity. | 1. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting oxaziridine. 2. Chromatographic Separation: this compound is a relatively nonpolar compound. A normal-phase silica gel column with a nonpolar eluent system (e.g., increasing gradient of ethyl acetate in hexanes) should effectively separate it from more polar products. |
| Product decomposition on silica gel during column chromatography | The product, particularly if it is an amine or another sensitive functional group, may be unstable on the acidic surface of standard silica gel.[5] | 1. Use of Deactivated Silica: Treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites.[5] 2. Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, which can be less harsh on sensitive compounds.[6] 3. Reversed-Phase Chromatography: For polar and ionizable compounds, reversed-phase flash chromatography can be an excellent alternative.[5] |
| Low recovery of polar amine products after aqueous workup | Basic amine products can be protonated in neutral or slightly acidic aqueous solutions, leading to their partitioning into the aqueous layer and subsequent loss.[7] | 1. Basify the Aqueous Layer: During the workup, ensure the aqueous layer is basic (pH > 8) before extracting the product with an organic solvent. This will keep the amine in its neutral, more organic-soluble form.[8] 2. Back-Extraction: If the product is suspected to be in the aqueous layer, basify the aqueous phase and re-extract with a suitable organic solvent. |
| Formation of unexpected byproducts | As mentioned, 4-cyanobenzaldehyde can react further.[1] Additionally, the oxaziridine itself can participate in side reactions depending on the substrate and conditions.[1] | 1. Careful Analysis of Crude Mixture: Before attempting purification, analyze the crude reaction mixture thoroughly using techniques like NMR and LC-MS to identify the major components. This will inform the design of the purification strategy. 2. Modify Reaction Conditions: If significant byproduct formation is observed, consider modifying the reaction conditions (e.g., temperature, reaction time, order of addition) to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my reaction with this compound is complete?
A1: The recommended first step is a standard aqueous workup. Quench the reaction as appropriate (e.g., with a reducing agent like sodium thiosulfate if there is excess oxidant, or simply with water or brine). Extract your product into a suitable organic solvent like ethyl acetate or dichloromethane. A key step is to wash the organic layer with a saturated solution of sodium bisulfite to remove the 4-cyanobenzaldehyde byproduct.[1]
Q2: How can I effectively monitor the progress of my column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. It is crucial to use a staining method that can visualize both your product and the potential impurities. A UV lamp is useful for visualizing aromatic compounds like 4-cyanobenzaldehyde. For compounds without a UV chromophore, stains like potassium permanganate, ceric ammonium molybdate (CAM), or ninhydrin (for primary/secondary amines) are essential.
Q3: My product is a primary or secondary amine. Are there special considerations for its purification by flash chromatography?
A3: Yes. Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, poor separation, and sometimes decomposition.[5] To mitigate this, it is highly recommended to add a small amount of a volatile base, such as triethylamine (1-2%), to your eluent.[5] This will "cap" the acidic sites on the silica and improve the chromatography of your amine product.
Q4: I am struggling to separate my N-Boc protected product from other nonpolar impurities. What can I do?
A4: If your product and impurities have very similar polarities, consider using a different chromatographic technique. Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can often provide a different selectivity and achieve the desired separation.[5]
Q5: Is this compound stable? How should I store it?
A5: this compound is a relatively stable, crystalline solid.[1] However, like all oxaziridines, it is an oxidizing agent and should be handled with care. It is recommended to store it in a cool, dark place, and under an inert atmosphere is ideal for long-term storage.[9] It is stable under normal temperatures and pressures but should be kept away from strong oxidizing agents and excess heat.[10]
Experimental Protocol: Standard Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of a neutral, moderately polar product from a reaction with this compound.
1. Preparation of the Crude Sample: a. After the aqueous workup (including a sodium bisulfite wash), dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. b. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. c. Dissolve the crude residue in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. d. For optimal column loading and resolution, adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., dichloromethane), add silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.
2. Column Packing and Equilibration: a. Select a column of appropriate size for the amount of crude material. A general rule of thumb is a silica gel to crude product ratio of 50:1 to 100:1 by weight for difficult separations.[4] b. Pack the column with silica gel using either a dry packing or slurry packing method. c. Equilibrate the packed column by passing several column volumes of the initial chromatography eluent through it.
3. Loading and Elution: a. Carefully load the adsorbed crude sample onto the top of the packed silica gel bed. b. Add a thin layer of sand on top of the sample to prevent disturbance of the sample band during solvent addition. c. Begin the elution with the chosen solvent system. This can be isocratic (a constant solvent composition) or a gradient (gradually increasing the polarity of the eluent). d. Collect fractions and monitor their composition by TLC.
4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure. c. Place the purified product under high vacuum to remove any residual solvent. d. Characterize the final product by appropriate analytical techniques (NMR, MS, etc.) to confirm its identity and purity.
Visualization of the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of products from this compound reactions.
Sources
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overcoming substrate limitations with N-Boc-3-(4-cyanophenyl)oxaziridine
Technical Support Center: N-Boc-3-(4-cyanophenyl)oxaziridine
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and unlock the full potential of this versatile electrophilic aminating agent. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting strategies and in-depth explanations to rationalize experimental outcomes and guide future success.
Core Concepts & Reagent Profile
This compound is a stable, solid reagent designed for the electrophilic transfer of a protected amino group (N-Boc) to a wide range of carbon and heteroatom nucleophiles.[1][2][3] Unlike many earlier-generation aminating agents that had to be generated in situ, this reagent's stability allows for its isolation and storage, enhancing experimental reproducibility.[4] Its primary utility lies in the formation of C-N, N-N, S-N, and P-N bonds under mild conditions.[5][6] However, its reactivity is a double-edged sword, presenting specific substrate limitations and potential side reactions that must be carefully managed.
Reagent Handling and Stability Profile
A common source of experimental failure is improper handling and storage. This reagent, while relatively stable for an oxaziridine, is sensitive to its environment.
| Parameter | Specification | Source |
| CAS Number | 150884-56-3 | [7][8] |
| Appearance | White crystalline powder | [9] |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [8] |
| Molecular Weight | 246.26 g/mol | [8] |
| Storage | Store in a freezer, under -20°C, in a tightly sealed container under an inert atmosphere.[7][10] | [7][10] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and reducing agents. Avoid excess heat.[7] | [7] |
| Decomposition | Thermal decomposition (>115 °C) can generate toxic gases, including nitrogen oxides and carbon monoxide.[7] | [7] |
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses the most frequent issues encountered during experimentation in a direct question-and-answer format.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting decision tree for common issues.
Issue 1: Low or No Product Yield
-
Q: My reaction is not proceeding as expected, and I suspect my reagent. How can I be sure?
-
A: The stability of this compound is contingent on proper storage. It is a stable solid at room temperature for short periods but should be stored in a freezer below -20°C for long-term use.[7][10] Exposure to moisture, light, and incompatible materials like strong acids or reducing agents can lead to degradation. Before a critical experiment, it is prudent to check the purity of an older batch of the reagent by ¹H NMR or melting point (literature mp ~61 °C).[7]
-
-
Q: My substrate is electron-deficient and appears unreactive. Why is this happening and how can I fix it?
-
A: The reaction proceeds via nucleophilic attack on the electrophilic nitrogen of the oxaziridine ring. If your substrate is a poor nucleophile (e.g., an enolate of a ketone with strongly electron-withdrawing groups), the reaction rate will be significantly diminished. The core principle is that the oxaziridine requires an electron-rich partner.[5][6]
-
Solution 1: Enhance Nucleophilicity. Switch to a stronger, non-nucleophilic base (e.g., KHMDS instead of LDA) to achieve more complete deprotonation and generate a more potent nucleophile.
-
Solution 2: Increase Thermal Energy. Cautiously increasing the reaction temperature can overcome the activation barrier. However, monitor the reaction closely for reagent decomposition.
-
Solution 3: Lewis Acid Catalysis. For some substrates, like β-keto esters, a Lewis acid catalyst can coordinate to the substrate, enhancing the acidity of the α-proton and facilitating enolate formation.[11]
-
-
-
Q: My starting materials have poor solubility in the reaction solvent. Can this cause low yields?
-
A: Absolutely. A heterogeneous reaction mixture will suffer from slow reaction kinetics and incomplete conversion. For substrates with poor solubility, particularly certain amino acid derivatives, using a phase-transfer catalyst or employing a biphasic solvent system (e.g., aqueous NaHCO₃ and an organic solvent) can dramatically improve results by facilitating interaction between the reactants.[4]
-
Issue 2: Formation of Unexpected Side Products
-
Q: I am trying to aminate a ketone enolate and observe a significant byproduct that is not my desired product. What is it?
-
A: A major limitation when using enolates is the competitive aldol condensation. The oxaziridine reaction releases one equivalent of 4-cyanobenzaldehyde. This aldehyde can be attacked by your enolate nucleophile, consuming starting material and generating an aldol adduct, which reduces the overall efficiency of the desired amination.[11]
-
Solution: Minimize the instantaneous concentration of the aldehyde byproduct. This can be achieved by adding the solid oxaziridine reagent slowly in portions or as a solution via syringe pump to the pre-formed enolate at low temperature (e.g., -78 °C).
-
-
-
Q: When aminating a primary amine, I get a complex mixture including what looks like an imine. Why?
-
A: This is a known issue. The 4-cyanobenzaldehyde byproduct can react with the starting primary amine (or the N-Boc-hydrazine product) to form an imine side product.[4] This is especially problematic with less reactive amines where longer reaction times are needed.
-
Solution: To circumvent this, consider using an oxaziridine derived from a ketone instead of an aldehyde. For example, Armstrong's oxaziridine, derived from diethyl ketomalonate, releases a less electrophilic ketone byproduct, which effectively suppresses the formation of unwanted imine side products.[4]
-
-
Issue 3: Poor Chemoselectivity (N-transfer vs. O-transfer)
-
Q: I intended to aminate my substrate but instead isolated the hydroxylated (or epoxidized) product. How can I control the reaction outcome?
-
A: N-Boc-oxaziridines are capable of transferring either their nitrogen or oxygen atom. The selectivity is highly dependent on the nature of the nucleophile.[5][6]
-
Nitrogen Transfer (Amination) is favored for: N-nucleophiles (amines), P-nucleophiles (phosphines), S-nucleophiles (thiolates), and most C-nucleophiles like Grignards, organozincs, and pre-formed metal enolates (Li, Na, K).[6][11]
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Oxygen Transfer (Oxidation) can compete or dominate with: Silyl enol ethers, which are known to be epoxidized by N-Boc-oxaziridines to yield α-hydroxy ketones after workup.[11] The larger the N-substituent on the oxaziridine, the more it favors O-transfer; the relatively small Boc group generally favors N-transfer, but this is not absolute.[6]
-
Solution: To ensure selective N-transfer to a carbonyl compound, it is crucial to use a pre-formed metal enolate rather than a silyl enol ether. The hard nature of the lithium or sodium cation directs the reaction through a pathway that favors attack at the nitrogen atom.
-
-
Diagram: General Mechanism of Electrophilic Amination
Caption: Nucleophilic attack on the electrophilic nitrogen atom.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary byproduct of this reaction, and how do I remove it?
-
The direct byproduct is 4-cyanobenzaldehyde. After aqueous workup to remove the Boc protecting group (if desired), you will also have byproducts from the Boc group (isobutylene, CO₂, t-BuOH). 4-cyanobenzaldehyde can typically be removed by standard column chromatography.
-
-
Q2: Can this reagent be used for asymmetric hydroxylations or aminations?
-
This compound is an achiral reagent. Therefore, to achieve an asymmetric transformation, you must either use a chiral substrate where the existing stereocenter directs the attack of the reagent, or employ a chiral Lewis acid catalyst that coordinates to the substrate to create a chiral environment.[5][11]
-
-
Q3: What are the key differences between this reagent and N-sulfonyloxaziridines (e.g., Davis reagents)?
-
The primary difference lies in their reactivity and selectivity. N-sulfonyloxaziridines are much more powerful oxidizing agents due to the strongly electron-withdrawing sulfonyl group, which makes the oxygen atom more electrophilic and the nitrogen a better leaving group.[6] They are predominantly used for oxygen transfer (α-hydroxylation of enolates). N-Boc-oxaziridines, being less electrophilic, are generally preferred for nitrogen transfer (amination).[6]
-
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures and should be performed by trained personnel in a fume hood.[2][11]
-
Imine Formation: To a solution of 4-cyanobenzaldehyde (1.0 eq) in an appropriate solvent (e.g., THF), add tert-butyl carbazate (1.0 eq). Stir at room temperature until TLC or LC-MS analysis indicates complete formation of the N-Boc-hydrazone intermediate. Remove the solvent under reduced pressure. (Alternatively, an aza-Wittig approach can be used).[11]
-
Oxidation: Dissolve the crude N-Boc-imine in a suitable solvent such as acetonitrile or DCM. Cool the solution to 0 °C in an ice bath. Add a solution of m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) in the same solvent dropwise over 30 minutes. The reaction is often buffered with a mild base like NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.
-
Workup and Purification: Allow the reaction to stir at 0 °C to room temperature until the imine has been consumed (monitor by TLC). Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) to destroy excess peroxide. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. The crude solid is then purified by recrystallization (e.g., from an ether/hexane mixture) to afford the oxaziridine as a white crystalline solid.
Protocol 2: General Procedure for Electrophilic Amination of a Ketone
-
Enolate Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the ketone substrate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Add a solution of a strong base (e.g., LDA or KHMDS, 1.05 eq) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Amination: Add solid this compound (1.1 eq) in one portion to the cold enolate solution.
-
Reaction Monitoring & Quench: Stir the reaction at -78 °C. Monitor the consumption of the starting material by TLC or LC-MS (typical reaction times are 1-4 hours). Once complete, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Workup and Purification: Allow the mixture to warm to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
References
-
This compound | CAS#:150884-56-3 | Chemsrc . Chemsrc.com. [Link]
-
Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles . (1993). The Journal of Organic Chemistry. [Link]
-
Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines . (2018). MDPI. [Link]
-
Advances in the Chemistry of Oxaziridines . (2010). PubMed Central, NIH. [Link]
-
Electrophilic Oxaziridines for N-Amination . Bowers Lab, UNC. [Link]
-
An Activity-Based Oxaziridine Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4 . (2022). PubMed Central, NIH. [Link]
-
Mechanism and Origin of Chemical Selectivity in Oxaziridine-Based Methionine Modification: A Computational Study . (2020). ResearchGate. [Link]
-
Systematic identification of engineered methionines and oxaziridines for efficient, stable, and site-specific antibody bioconjugation . (2021). ResearchGate. [Link]
-
Electrophilic Amination: Preparation and Use of JV-Boc-3-(4-cyanophenyl)oxaziridine, a New Reagent . (1993). pubs.acs.org. [Link]
-
Oxaziridine - Wikipedia . Wikipedia. [Link]
-
and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing . scirp.org. [Link]
-
Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines . (2018). PubMed Central, NIH. [Link]
-
Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines . (2018). ResearchGate. [Link]
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This compound, 98+% | Labware E-shop . labware-eshop.com. [Link]
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Iron Catalyzed Asymmetric Oxyamination of Olefins . (2012). PubMed Central, NIH. [Link]
-
Reactivity of Oxaziridine - YouTube . YouTube. [Link]
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- 4. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
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Technical Support Center: N-Boc-3-(4-cyanophenyl)oxaziridine in Scale-Up Reactions
Welcome to the technical support center for N-Boc-3-(4-cyanophenyl)oxaziridine. This guide is designed for researchers, scientists, and drug development professionals who are scaling up reactions involving this versatile aminating agent. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the safety, efficiency, and success of your large-scale experiments.
Introduction: The Power and Pitfalls of a Unique Reagent
This compound is a stable, crystalline solid valued for its ability to act as an electrophilic source of the "N-Boc" group, transferring it to a variety of nucleophiles.[1][2] Unlike many other oxaziridines that primarily function as oxygen transfer agents, this reagent offers a reliable pathway for amination.[2][3][4] However, scaling up reactions with any oxidizing agent presents inherent challenges, from managing exotherms to controlling byproduct formation.[5][6][7] This guide provides practical, field-proven insights to navigate these complexities.
The core reactivity of this compound involves the transfer of the N-Boc moiety to a nucleophile, with the concurrent release of 4-cyanobenzaldehyde as a byproduct.[2] While effective, this reaction profile introduces specific considerations for large-scale operations that will be addressed in detail.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to storage and handling at scale?
A1: this compound is a crystalline solid and is generally stable under normal laboratory conditions.[8] For long-term storage, it is recommended to keep it in a cool, dry, and dark place, ideally in a freezer below -20°C in an inert atmosphere.[8][9] The Boc (tert-butoxycarbonyl) protecting group itself is stable under basic conditions but can become labile in the presence of strong acids.[10][11] When handling large quantities, minimize dust generation and avoid contact with strong oxidizing agents.[9] Always consult the Safety Data Sheet (SDS) for detailed handling and storage protocols.[9]
Q2: What are the primary safety concerns when scaling up reactions with this oxaziridine?
A2: The primary safety concerns with any large-scale oxidation reaction are the potential for thermal runaway and the presence of an oxidant in a flammable organic solvent.[5][7] Although this compound is not as energetic as some other oxidizing agents, proper precautions are crucial. Key considerations include:
-
Thermal Management: Reactions can be exothermic. Ensure your reactor is equipped with adequate cooling capacity and temperature monitoring.[6][12] Consider controlled, slow addition of the oxaziridine to manage the reaction rate and heat generation.
-
Solvent Choice: Use solvents with a boiling point that allows for a safe operating temperature window.[12]
-
Inert Atmosphere: While the oxaziridine itself is the oxidant, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent side reactions and is a standard safety measure for large-scale chemical processes.[6]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, lab coats, and gloves.[13] For large-scale operations, a face shield may also be necessary.[13]
Q3: How does the 4-cyanobenzaldehyde byproduct affect the reaction and purification on a larger scale?
A3: The 4-cyanobenzaldehyde byproduct can be problematic. It can react with certain nucleophiles, including primary amines and some enolates, leading to the formation of imines or aldol condensation products, respectively.[2] This can reduce the yield of the desired aminated product and complicate purification. At scale, the larger quantities of this byproduct can make its removal more challenging. Purification strategies often involve chromatography or crystallization, and the choice will depend on the properties of the desired product.[14] In some cases, a workup procedure involving a bisulfite wash can help to remove the aldehyde byproduct.
Q4: What analytical techniques are recommended for monitoring reaction progress at scale?
A4: For real-time or near real-time monitoring of the reaction, the following techniques are recommended:
-
Thin-Layer Chromatography (TLC): A simple and effective method for tracking the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the conversion and can also be used to detect the formation of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the ratio of starting material to product.
-
UV-Vis Spectrophotometry: In some cases, the disappearance of the oxaziridine or the appearance of the product can be monitored if they have a suitable chromophore.[15]
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of reactions with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or Incomplete Conversion | 1. Insufficient Reagent: The stoichiometry may need to be adjusted at a larger scale. 2. Poor Solubility: The oxaziridine or substrate may not be fully dissolved. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Decomposition of the Oxaziridine: Prolonged reaction times or exposure to incompatible materials can lead to degradation. | 1. Optimize Stoichiometry: Perform small-scale experiments to determine the optimal molar ratio of reactants. A slight excess of the oxaziridine may be necessary. 2. Improve Solubility: Choose a solvent system in which all reactants are soluble.[12] Gentle heating or the use of a co-solvent may be beneficial. 3. Adjust Temperature: Gradually increase the reaction temperature while carefully monitoring for exotherms. 4. Minimize Reaction Time: Aim for the shortest reaction time necessary for complete conversion based on monitoring. Ensure the reactor and reagents are free from contaminants. |
| Formation of Significant Byproducts | 1. Reaction with Aldehyde Byproduct: The nucleophile is reacting with the 4-cyanobenzaldehyde.[2] 2. Over-oxidation or Side Reactions: The substrate may have multiple reactive sites, or the reaction conditions may promote undesired pathways. 3. Competitive Oxygen Transfer: Although primarily an aminating agent, some oxygen transfer to highly sensitive substrates can occur. | 1. Optimize Addition: Add the oxaziridine slowly to the nucleophile to keep its concentration low. Consider a two-phase system or in-situ removal of the aldehyde if feasible. 2. Refine Reaction Conditions: Lowering the reaction temperature or changing the solvent may improve selectivity. 3. Protect Sensitive Groups: If the substrate has other oxidizable functional groups, they may need to be protected prior to the amination step. |
| Difficult Purification | 1. Similar Polarity of Product and Byproduct: The desired product and 4-cyanobenzaldehyde have similar chromatographic behavior. 2. Presence of Unreacted Starting Material: Incomplete conversion leads to a mixture that is difficult to separate. | 1. Alternative Purification: Explore recrystallization or trituration as alternatives to column chromatography. A chemical wash (e.g., bisulfite) to remove the aldehyde during workup can also be effective. 2. Drive Reaction to Completion: Address the causes of incomplete conversion before attempting purification. |
| Exothermic Reaction / Thermal Runaway | 1. Rapid Addition of Reagent: Adding the oxaziridine too quickly can lead to a rapid release of heat.[7] 2. Inadequate Cooling: The reactor's cooling system cannot dissipate the heat generated by the reaction.[12] 3. High Concentration: Running the reaction at a high concentration can increase the rate of heat generation.[12] | 1. Controlled Addition: Use a syringe pump or an addition funnel for slow, controlled addition of the oxaziridine solution. 2. Ensure Adequate Cooling: Before starting the reaction, confirm that the cooling system is functioning correctly and is appropriately sized for the scale of the reaction. 3. Dilute the Reaction: Running the reaction at a lower concentration can help to moderate the exotherm.[12] |
Experimental Protocols and Workflows
Diagram: General Scale-Up Workflow
Caption: A typical workflow for scaling up reactions involving this compound.
Protocol: General Procedure for a 10g Scale Amination of a Carbon Nucleophile
This is a generalized protocol and should be adapted based on the specific substrate and reaction conditions determined from small-scale experiments.
Materials:
-
Substrate (e.g., a ketone or ester)
-
This compound
-
Anhydrous solvent (e.g., THF, Toluene)
-
Base (if required for enolate formation, e.g., NaHMDS, LDA)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., Na2SO4 or MgSO4)
Equipment:
-
Appropriately sized reactor vessel equipped with mechanical stirring, a temperature probe, an addition funnel, and an inlet for an inert gas.
-
Cooling bath (e.g., ice-water or a cryocooler).
Procedure:
-
Reactor Setup: Assemble the reactor and ensure it is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Substrate Addition: Dissolve the substrate (1.0 eq) in the anhydrous solvent in the reactor.
-
Enolate Formation (if applicable): If the reaction involves an enolate, cool the solution to the appropriate temperature (e.g., -78 °C) and slowly add the base. Stir for the required time to ensure complete enolate formation.
-
Oxaziridine Addition: Dissolve the this compound (1.1 - 1.5 eq) in a minimal amount of the anhydrous solvent. Transfer this solution to the addition funnel. Add the oxaziridine solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add the quenching solution while the reaction is still cold.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous work-up. This may include washes with water, brine, and potentially a dilute solution of sodium bisulfite to remove the 4-cyanobenzaldehyde.
-
Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or trituration.
Concluding Remarks
Scaling up reactions with this compound requires a systematic approach that prioritizes safety and process understanding. By carefully considering thermal management, byproduct formation, and purification strategies, researchers can successfully leverage the unique reactivity of this reagent in large-scale applications. Always perform a thorough risk assessment and small-scale optimization before proceeding to a larger scale.[12]
References
-
Kenexis. (n.d.). Oxidation Reaction Safeguarding with SIS. Retrieved from [Link]
-
Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(17), 4791–4793. [Link]
-
Kuppinger, M., Obermüller, I., & Peterhans, B. (2005). Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production Plant. CHIMIA International Journal for Chemistry, 59(11), 823-827. [Link]
-
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews, 112(8), 4543–4591. [Link]
-
Yudin, A. K. (Ed.). (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(10), 5306–5347. [Link]
-
Yudin, A. K. (Ed.). (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(10), 5306–5347. [Link]
-
The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. Retrieved from [Link]
-
Li, G., & Zhao, X. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2656. [Link]
-
Various Authors. (n.d.). Oxaziridines. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Diastereoselective Hydroxylation of N - tert -Butanesulfinyl Imines with 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Oxaziridine). Request PDF on ResearchGate. Retrieved from [Link]
-
Vishwakarma, L. C., Stringer, O. D., & Davis, F. A. (1988). (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Organic Syntheses, 66, 203. [Link]
- Camero, K. A. (2006). Oxidative Rearrangement of Imidazoles with Oxaziridinium Salt.
-
Wikipedia. (n.d.). Oxaziridine. Retrieved from [Link]
-
Chemsrc. (2025, August 23). This compound MSDS. Retrieved from [Link]
-
Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. Retrieved from [Link]
-
Beier, P., et al. (2012). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC. [Link]
-
Peng, S. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). References for "Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines". Retrieved from [Link]
-
Parker, C. G., et al. (2020). An Activity-Based Oxaziridine Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4. PMC. [Link]
-
Labware E-shop. (n.d.). This compound, 98+%. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Rampalakos, K. (2003). Oxaziridines: New Perspectives and Insights.
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effect of pH on N-Boc-3-(4-cyanophenyl)oxaziridine reactivity
Welcome to the technical support center for N-Boc-3-(4-cyanophenyl)oxaziridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile reagent. My aim here is not just to provide protocols, but to explain the underlying chemical principles that govern the reactivity of this oxaziridine, with a specific focus on the critical role of pH. Understanding these principles is key to optimizing your reactions and overcoming common challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the stability and reactivity of this compound under various pH conditions.
Q1: What is this compound and what are its primary applications?
This compound is a stable, solid electrophilic aminating agent.[1][2] Its core structure features a strained three-membered oxaziridine ring containing an oxygen, nitrogen, and carbon atom.[3] The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, and the carbon is substituted with a 4-cyanophenyl group. This substitution pattern makes it an effective reagent for transferring an electrophilic "N-Boc" group to a variety of nucleophiles.[2][4]
Its primary applications include:
-
Electrophilic Amination of N-nucleophiles: Such as primary and secondary amines to form protected hydrazines.[4][5]
-
Electrophilic Amination of C-nucleophiles: Including enolates and organometallic reagents to form N-Boc protected primary amines.[4]
The key advantage of this reagent is that it is a shelf-stable solid that allows for the controlled transfer of a protected nitrogen group, avoiding common side reactions associated with less stable aminating agents.[1][6]
Q2: How does pH generally affect the stability of this compound?
The stability of the oxaziridine ring is highly dependent on pH. The three-membered ring is inherently strained, and the N-O bond is relatively weak, making it susceptible to cleavage.[7]
-
Acidic Conditions (pH < 6): The oxaziridine is prone to decomposition under acidic conditions. The nitrogen atom in the ring can be protonated, forming a highly reactive oxaziridinium ion.[8][9] This species is a more potent oxidizing agent but is also significantly less stable, readily undergoing ring-opening or rearrangement, which can lead to reduced yields and complex reaction mixtures.[9] Furthermore, the Boc protecting group itself is labile to strong acids.[1]
-
Neutral to Mildly Basic Conditions (pH 7-9): The reagent exhibits its greatest stability in this range. These conditions are optimal for most electrophilic amination reactions. The oxaziridine remains largely intact, allowing for selective attack by the desired nucleophile. The synthesis of related N-(alkoxycarbonyl)oxaziridines often employs basic buffered conditions (e.g., with Oxone® and sodium bicarbonate), highlighting their stability in this pH range.[1][4]
-
Strongly Basic Conditions (pH > 10): While more stable than in acid, strong bases can promote undesired side reactions. These may include hydrolysis of the N-Boc group or the cyanophenyl moiety, or base-catalyzed decomposition pathways. For reactions involving enolates, careful control of base stoichiometry is crucial to prevent consumption of the oxaziridine reagent through non-productive pathways.
Q3: Why is this compound considered an electrophilic aminating agent rather than an oxidizing agent?
While oxaziridines, in general, can act as both oxygen-transfer (oxidation) and nitrogen-transfer (amination) agents, the specific substituents on the oxaziridine ring dictate its reactivity.[3][4]
The N-Boc group is an electron-withdrawing carbamate that influences the electronic properties of the ring. For this compound, nucleophilic attack preferentially occurs at the electrophilic nitrogen atom.[4][8] In contrast, N-sulfonyl oxaziridines (Davis-type reagents) are powerful oxygen-transfer agents because the strongly electron-withdrawing sulfonyl group makes the oxygen atom highly electrophilic.[3][7]
While competitive oxygen transfer can occur, particularly with soft nucleophiles like sulfides, the primary and most synthetically useful pathway for this reagent is nitrogen transfer.[9] The choice of reaction conditions, especially pH, can further modulate this selectivity.
Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Problem 1: My amination reaction is slow or stalls, resulting in low conversion.
-
Possible Cause: The reaction medium may be too close to neutral or slightly acidic, failing to activate the nucleophile sufficiently. Alternatively, under acidic conditions, the reagent may be decomposing faster than it reacts.
-
Troubleshooting Steps:
-
Verify pH: Use a pH strip or meter to check the pH of your reaction mixture. Do not assume the pH based on the reagents added. Amine hydrochloride salts, for instance, will create an acidic environment if not neutralized.[1]
-
Introduce a Mild, Non-Nucleophilic Base: If the reaction medium is acidic or neutral, the addition of a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often beneficial. This serves two purposes: it neutralizes any acid present (e.g., from starting materials) and helps to deprotonate the nucleophile, increasing its reactivity. For many aminations of amino acid derivatives, an excess of NaHCO₃ in an aqueous/organic biphasic system works exceptionally well.[1]
-
Consider Solvent Effects: Ensure your solvent is appropriate. Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are commonly used. Poor solubility of either the substrate or the reagent can lead to slow reaction rates.[1]
-
Problem 2: I'm observing significant decomposition of the oxaziridine reagent and the formation of 4-cyanobenzaldehyde.
-
Possible Cause: The reaction conditions are too acidic. Protonation of the oxaziridine nitrogen leads to rapid, non-productive decomposition. The primary byproduct of this decomposition is the corresponding imine, which quickly hydrolyzes to 4-cyanobenzaldehyde.
-
Troubleshooting Workflow:
Sources
- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
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- 5. 3D-AGA88456 - n-boc-3-4-cyanophenyloxaziridine | 150884-56… [cymitquimica.com]
- 6. This compound | CAS#:150884-56-3 | Chemsrc [chemsrc.com]
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- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Oxaziridines: N-Boc-3-(4-cyanophenyl)oxaziridine vs. Classical Oxygen-Transfer Reagents
This guide provides an in-depth comparison of N-Boc-3-(4-cyanophenyl)oxaziridine with other classes of oxaziridines, primarily the widely-used N-sulfonyloxaziridines (Davis reagents). We will explore the fundamental differences in their reactivity, substrate scope, and mechanistic pathways, supported by experimental protocols and data to guide researchers in selecting the optimal reagent for their synthetic transformations.
Introduction: The Unique Reactivity of the Oxaziridine Ring
Oxaziridines are a versatile class of three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom.[1][2] Their synthetic utility stems from the high ring strain and the inherently weak N-O bond, which allows them to act as efficient atom-transfer reagents.[1][3] This reactivity is tunable based on the substituents attached to the nitrogen and carbon atoms, leading to two primary modes of action: electrophilic oxygen transfer (hydroxylation) and electrophilic nitrogen transfer (amination).[3]
The electronic nature of the nitrogen substituent is the critical determinant of the reaction pathway.
-
Electron-withdrawing groups (e.g., sulfonyl, phosphinoyl) on the nitrogen atom enhance the electrophilicity of the oxygen, promoting it as the site of nucleophilic attack. This facilitates oxygen-atom transfer .[3]
-
Transferable protecting groups (e.g., Boc) or small, non-leaving groups (e.g., H, alkyl) on the nitrogen favor it as the electrophilic center, leading to nitrogen-atom transfer .[1][3]
This guide will focus on the practical implications of this dichotomy, comparing the N-Boc functionalized oxaziridine, a reagent for amination, against its more famous cousins, the N-sulfonyl oxaziridines, which are workhorses for oxidation.
This compound: A Specialist in Electrophilic Amination
This compound is a stable, crystalline solid designed specifically for the electrophilic transfer of a protected amino group (N-Boc) to nucleophiles.[4][5]
Key Characteristics:
-
Primary Function: Transfers the N-tert-butoxycarbonyl (N-Boc) fragment to both N- and C-nucleophiles.[4]
-
Synthesis: Prepared via an aza-Wittig reaction of N-Boc-triphenyliminophosphorane with 4-cyanobenzaldehyde, followed by oxidation of the resulting imine with an oxidant like Oxone®.[4]
-
Advantages: Provides a direct and mild route to N-Boc-protected hydrazines and α-amino carbonyl compounds, which are valuable intermediates in peptide and medicinal chemistry.[4]
The reaction proceeds via nucleophilic attack on the nitrogen atom of the oxaziridine ring, leading to the cleavage of the weak N-O bond and transfer of the N-Boc moiety.
N-Sulfonyloxaziridines (Davis Reagents): The Workhorse for Electrophilic Hydroxylation
First developed by Franklin A. Davis, N-sulfonyloxaziridines are the most extensively used class of oxaziridines in organic synthesis.[1][6] Their stability, ease of synthesis, and powerful oxidizing ability make them indispensable tools.[6][7][8]
Key Characteristics:
-
Primary Function: Act as electrophilic, aprotic sources of oxygen for a wide range of nucleophiles.[2][6] Their most prominent application is the α-hydroxylation of ketone and ester enolates.[2][6][9]
-
Synthesis: Typically prepared by the oxidation of the corresponding N-sulfonyl imines using reagents such as m-CPBA or potassium peroxymonosulfate (Oxone).[6][8]
-
Advantages: These reagents are stable, neutral, and highly effective for stereo- and regioselective oxidations. Chiral versions, such as (camphorylsulfonyl)oxaziridine, are powerful reagents for asymmetric synthesis, affording α-hydroxy carbonyl compounds with high enantiomeric excess.[7][10][11]
The mechanism involves an SN2-type attack by the nucleophile (e.g., an enolate) on the electrophilic oxygen atom of the oxaziridine.[9]
Head-to-Head Comparison: Functionality and Performance
The choice between this compound and an N-sulfonyl oxaziridine is dictated entirely by the desired synthetic outcome: amination or hydroxylation.
| Feature | This compound | N-Sulfonyloxaziridines (e.g., Davis Reagent) | Perfluoroalkyloxaziridines |
| Primary Function | Electrophilic N-Boc Transfer (Amination) [4] | Electrophilic Oxygen Transfer (Hydroxylation) [2][6][9] | C-H Bond Hydroxylation [1] |
| Reactive Site | Nitrogen Atom | Oxygen Atom | Oxygen Atom |
| Typical Substrates | Primary/Secondary Amines, Carbanions, Enolates[4] | Enolates, Sulfides, Enamines, Selenides[2][6] | Unactivated Alkanes (Tertiary C-H bonds)[1] |
| Key Products | N-Boc Hydrazines, N-Boc α-Amino Carbonyls | α-Hydroxy Carbonyls, Sulfoxides, α-Amino/Hydroxy Ketones | Alcohols from C-H activation |
| Key Advantage | Direct, mild route to N-Boc protected amines/hydrazines. | High yields and stereoselectivity for hydroxylations; chiral variants for asymmetric synthesis. | Remarkable regio- and diastereospecificity for hydroxylating unactivated C-H bonds.[1] |
| Stability | Stable, crystalline solid.[4][12] | Generally stable, isolable solids.[6][8] | High thermal stability. |
Mechanistic Insights and Workflow Diagrams
The divergent reactivity is rooted in the electronic properties imparted by the N-substituent.
General Oxaziridine Synthesis Workflow
The synthesis for both classes of reagents generally follows a two-step sequence: imine formation followed by oxidation.
Caption: General synthetic workflow for oxaziridines.
Comparative Reaction Mechanisms
The choice of nucleophile and oxaziridine directs the reaction down one of two distinct pathways.
Caption: Divergent mechanistic pathways of oxaziridines.
Experimental Protocols
The following protocols are representative examples of the distinct applications of these reagents.
Protocol 1: Electrophilic Amination using this compound
Objective: Synthesis of an N'-Boc-protected hydrazine from a secondary amine. This protocol is adapted from the work of Vidal, J., et al.[4]
Materials:
-
Secondary amine (e.g., Dibenzylamine, 1.0 mmol)
-
This compound (1.1 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with nitrogen inlet
Procedure:
-
To a solution of the secondary amine in anhydrous DCM at room temperature, add this compound in one portion.
-
Stir the reaction mixture under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N'-Boc-hydrazine product. The byproduct, 4-cyanobenzaldehyde N-Boc imine, is also separated during this process.
Expected Outcome: High yield (typically >80%) of the corresponding N'-Boc hydrazine.
Protocol 2: α-Hydroxylation of a Ketone using a Davis Oxaziridine
Objective: Synthesis of an α-hydroxy ketone from a ketone enolate. This protocol is based on the general procedure developed by Davis, F. A., et al.[9]
Materials:
-
Ketone (e.g., Propiophenone, 1.0 mmol)
-
Sodium hexamethyldisilazide (NaHMDS), 1.0 M in THF (1.1 mL, 1.1 mmol)
-
2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent, 1.2 mmol)
-
Tetrahydrofuran (THF), anhydrous (15 mL)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with nitrogen inlet and septum
Procedure:
-
Dissolve the ketone in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS solution dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
In a separate flask, dissolve the Davis Reagent in a minimal amount of anhydrous THF.
-
Add the solution of the Davis Reagent dropwise to the cold enolate solution.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC for the consumption of the starting ketone.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure α-hydroxy ketone.
Expected Outcome: Good to excellent yield (typically 70-95%) of the α-hydroxylated product.
Conclusion
This compound and N-sulfonyl oxaziridines are not competitors but rather complementary tools in the synthetic chemist's arsenal. Their reactivity is precisely controlled by the nature of the nitrogen substituent, allowing for highly selective transformations.
-
This compound is the reagent of choice for the mild, direct introduction of a protected amine group (N-Boc transfer).
-
N-Sulfonyloxaziridines (Davis Reagents) remain the gold standard for the electrophilic α-hydroxylation of carbonyl compounds and other selective oxidations (Oxygen transfer).
A clear understanding of these fundamental mechanistic differences is crucial for designing efficient and successful synthetic routes in modern drug development and materials science.
References
-
Advances in the Chemistry of Oxaziridines. PubMed Central, NIH.[Link]
-
Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. PubMed Central, NIH.[Link]
-
This compound | CAS#:150884-56-3. Chemsrc.[Link]
-
The Mechanism of Oxygen Transfer from an Oxaziridine to a Sulfide and a Sulfoxide: A Theoretical Study. Schlegel Group, Wayne State University.[Link]
-
Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. Drexel University.[Link]
-
Mechanism of Oxygen Transfer from Oxaziridine to Ethylene: The Consequences of HOMO-HOMO Interactions on Frontier Orbital Narrowing. Schlegel Group, Wayne State University.[Link]
-
Recent applications of N -sulfonyloxaziridines (Davis oxaziridines) in organic synthesis. ResearchGate.[Link]
-
Oxaziridine. Wikipedia.[Link]
-
Advances in the Chemistry of Oxaziridines. ACS Publications.[Link]
-
Hydroxylation with oxaziridine 22. ResearchGate.[Link]
-
Mechanism of oxygen transfer from oxaziridine to ethylene: the consequences of HOMO-HOMO interactions on frontier orbital narrowing. ACS Publications.[Link]
-
Davis Oxidation. Organic Chemistry Portal.[Link]
-
Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. ACS Publications.[Link]
-
A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. Thieme.[Link]
-
Electrophilic Amination: Preparation and Use of JV-Boc-3-(4-cyanophenyl)oxaziridine, a New Reagent That Transfers a JV-Boc Group to N- and C-Nucleophiles. ACS Publications.[Link]
-
Oxaziridines. ResearchGate.[Link]
-
Chiral Oxaziridines for Hydroxylation. Scribd.[Link]
-
Electrophilic Oxaziridines for N-Amination. Bowers Lab, UNC.[Link]
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- 12. This compound CAS#: 150884-56-3 [chemicalbook.com]
A Comparative Guide to Electrophilic Amination: N-Boc-3-(4-cyanophenyl)oxaziridine vs. Davis' Oxaziridine
For the modern researcher in synthetic and medicinal chemistry, the precise introduction of a nitrogen atom into a molecular framework is a frequently encountered challenge. Electrophilic amination, the transfer of an electrophilic nitrogen species to a nucleophile, stands as a powerful strategy in this endeavor. Among the arsenal of reagents available, oxaziridines have carved out a significant niche. This guide provides an in-depth, objective comparison of two prominent classes of oxaziridines for amination reactions: N-Boc-3-(4-cyanophenyl)oxaziridine, a reagent designed for nitrogen transfer, and the classic Davis' oxaziridine (a N-sulfonyloxaziridine), renowned for its prowess in oxidation chemistry.
At a Glance: Core Principles of Reactivity
The divergent reactivity of these two oxaziridine classes is fundamentally governed by the nature of the substituent on the nitrogen atom. This substituent dictates whether the oxygen or the nitrogen atom of the strained three-membered ring is the more electrophilic center.
-
This compound : The N-alkoxycarbonyl group (N-Boc) is relatively small and less electron-withdrawing than a sulfonyl group. This electronic and steric profile favors nucleophilic attack at the nitrogen atom, facilitating the transfer of the N-Boc moiety.[1]
-
Davis' Oxaziridine (N-Sulfonyloxaziridines) : Characterized by a strongly electron-withdrawing sulfonyl group (e.g., benzenesulfonyl) on the nitrogen, these reagents are polarized to favor nucleophilic attack at the electrophilic oxygen atom.[2][3] This makes them exceptional agents for oxygen transfer reactions, such as the α-hydroxylation of enolates.[4][5] While nitrogen transfer is possible, it is often a minor or non-existent pathway.
This fundamental difference in reactivity is the cornerstone of their application in synthesis. N-Boc-oxaziridines are the go-to reagents for electrophilic amination, while Davis' oxaziridines are the reagents of choice for hydroxylations and other oxidations.
Performance in Amination Reactions: A Head-to-Head Comparison
While a direct, side-by-side comparative study for amination across a broad range of substrates is scarce in the literature due to their distinct primary applications, we can synthesize a comparison based on reported data for relevant nucleophile classes.
Amination of Carbon Nucleophiles (Enolates)
The amination of enolates to generate α-amino carbonyl compounds is a critical transformation. Here, the choice of reagent is starkly defined.
| Feature | This compound | Davis' Oxaziridine |
| Primary Reaction | N-Boc Transfer (Amination) | Oxygen Transfer (α-Hydroxylation) |
| Typical Yields (Amination) | Modest to Good | Generally Not Observed or Very Low |
| Key Challenge | Competitive aldol condensation with the 4-cyanobenzaldehyde byproduct can reduce yields.[5] | The desired amination is not the favored reaction pathway. |
| Verdict | The preferred reagent for direct α-amination of enolates. | Not a suitable reagent for α-amination; will primarily yield the α-hydroxy product. |
Expert Insight: When using aldehyde-derived N-Boc-oxaziridines like this compound for enolate amination, the formation of the aldehyde byproduct is a significant practical issue.[6] This byproduct can react with the starting enolate, leading to complex reaction mixtures. To circumvent this, researchers have developed N-Boc-oxaziridines derived from ketones, such as diethyl ketomalonate. The resulting ketone byproduct is substantially less reactive towards enolates, leading to cleaner reactions and improved yields of the desired α-amino product.[7][8]
Amination of Nitrogen Nucleophiles (Amines)
The synthesis of hydrazines via the amination of primary and secondary amines is another important application.
| Feature | This compound | Davis' Oxaziridine |
| Primary Reaction | N-Boc Transfer (Hydrazine Formation) | Oxygen Transfer (Hydroxylamine Formation) |
| Substrate Scope | Effective for both primary and secondary amines.[6] | Primarily effective for the oxidation of secondary amines to hydroxylamines.[5] |
| Key Challenge | With primary amines, competitive imine formation with the aldehyde byproduct can occur.[7] | Not suitable for preparing protected hydrazines. |
| Verdict | The reagent of choice for synthesizing N-Boc protected hydrazines. | Used for a different transformation (oxidation to hydroxylamines). |
Expert Insight: The challenge of imine byproduct formation with primary amines when using this compound has also been addressed by the use of ketone-derived N-Boc-oxaziridines, which have been shown to provide good to excellent yields of N-Boc hydrazines.[7][8]
Mechanistic Rationale
The differing outcomes of these reactions can be understood by examining the transition states of nucleophilic attack.
Caption: Nucleophilic attack on N-Boc vs. Davis' oxaziridines.
Experimental Protocols
To provide a practical context, here are representative, step-by-step protocols for amination reactions.
Protocol 1: α-Amination of a Ketone Enolate with this compound
This protocol is adapted from methodologies described for the amination of carbon nucleophiles.[5]
Workflow Diagram:
Caption: Workflow for α-amination of a ketone enolate.
Methodology:
-
Enolate Formation: To a solution of the ketone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LHMDS) (1.1 equiv) dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Amination: In a separate flask, dissolve this compound (1.2 equiv) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α-(N-Boc-amino)ketone.
Protocol 2: Amination of a Primary Amine with a Ketone-Derived N-Boc-Oxaziridine
This protocol is based on the improved methods developed to avoid aldehyde byproduct complications.[7][8]
Workflow Diagram:
Caption: Workflow for primary amine amination.
Methodology:
-
Reaction Setup: To a solution of the primary amine (1.0 equiv) in toluene, add the diethylketomalonate-derived N-Boc-oxaziridine (1.0 equiv).
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 24 hours.
-
Monitoring: Monitor the consumption of the starting amine by TLC.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the corresponding N-Boc hydrazine.
Conclusion and Recommendations
The choice between this compound and Davis' oxaziridine for amination is, in essence, a question of using the right tool for the job.
-
For electrophilic amination (N-transfer) , particularly for the synthesis of α-amino carbonyl compounds or protected hydrazines, N-Boc-oxaziridines are the clear choice . For optimal results and to avoid side reactions, preference should be given to modern, ketone-derived N-Boc-oxaziridines.
-
Davis' oxaziridine is a specialist reagent for electrophilic oxygen transfer . Its use in amination is not recommended as it will predominantly lead to oxidation products. Its strength lies in reactions like the highly diastereoselective α-hydroxylation of enolates, a transformation for which it is a benchmark reagent.
By understanding the fundamental principles of their reactivity and the practical nuances of their application, researchers can make informed decisions to efficiently achieve their synthetic goals.
References
-
Davis, F. A.; Vishwakarma, L. C.; Billmers, J. G.; Finn, J. J. Org. Chem.1984 , 49 (17), 3241–3243. [Link]
-
Williamson, K. S.; Michaelis, D. J.; Yoon, T. P. Chem. Rev.2014 , 114 (16), 8016–8036. [Link]
-
Armstrong, A.; Jones, L. H.; Knight, J. D.; Kelsey, R. D. Org. Lett.2005 , 7 (4), 713–716. [Link]
-
Davis, F. A.; Chen, B. C. Chem. Rev.1992 , 92 (5), 919–934. [Link]
-
Vidal, J.; Guy, L.; Stérin, S.; Collet, A. J. Org. Chem.1993 , 58 (18), 4791–4793. [Link]
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Wikipedia. Oxaziridine. [Link]
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Wikipedia. Electrophilic amination. [Link]
-
Jean, M.; et al. Molecules2018 , 23 (10), 2640. [Link]
-
Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link]
-
Organic Chemistry Portal. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]
-
Davis, F. A.; Sheppard, A. C.; Chen, B. C.; Haque, M. S. J. Am. Chem. Soc.1990 , 112 (18), 6679–6690. [Link]
-
Organic Chemistry Portal. Davis Oxidation. [Link]
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- 4. Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
A Comparative Guide to N-Boc-3-(4-cyanophenyl)oxaziridine versus Traditional Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the pursuit of selective, mild, and efficient reagents is perpetual. This guide offers an in-depth comparison of N-Boc-3-(4-cyanophenyl)oxaziridine, a specialized electrophilic aminating agent, with traditional oxidizing agents. We will delve into its unique advantages in specific applications, supported by mechanistic insights and experimental data, while also providing a balanced view of its limitations and how it compares to classical reagents like meta-chloroperoxybenzoic acid (m-CPBA) and Oxone.
Introduction: The Niche of this compound
This compound belongs to the oxaziridine family, a class of three-membered heterocyclic compounds containing an N-O bond. These reagents are prized for their ability to act as electrophilic sources of oxygen or nitrogen under mild and aprotic conditions.[1][2] Unlike many traditional oxidizing agents that operate under harsh acidic or basic conditions and can be prone to side reactions, oxaziridines offer a more controlled reactivity profile.[2]
Specifically, this compound was developed as a stable, crystalline solid designed to transfer a Boc-protected nitrogen atom (N-Boc) to nucleophiles.[3][4] This functionality is particularly valuable in the synthesis of complex molecules, such as peptides and pharmaceuticals, where the introduction of a protected nitrogen is a common and critical step.
Core Advantages of this compound
The primary advantages of this compound lie in its application as an electrophilic aminating agent, offering a distinct set of benefits over traditional methods for introducing a protected amino group.
Direct Electrophilic N-Boc Transfer
This compound provides a direct route for the electrophilic amination of a variety of nucleophiles, including carbanions (enolates) and heteroatomic nucleophiles (e.g., amines to form hydrazines).[1][3][4] This is a significant departure from many traditional methods that often involve multi-step sequences or the use of highly reactive and less selective reagents.
Mild and Aprotic Reaction Conditions
Reactions with this compound are typically carried out under neutral and aprotic conditions, which preserves sensitive functional groups within a molecule. This is a stark contrast to many classical oxidations that require strong acids or bases, high temperatures, or aqueous environments, thereby limiting their substrate scope. The stability of oxaziridines, which can often be purified by chromatography and stored, further adds to their practicality.[1]
A Mechanistic Edge: The Byproduct Challenge
A crucial aspect of evaluating any reagent is the nature of its byproducts. The reaction of this compound with a nucleophile releases 4-cyanobenzaldehyde.
Caption: Reaction schematic of N-Boc transfer.
While the transfer of the N-Boc group is efficient, the aldehyde byproduct is a double-edged sword. For certain substrates, its reactivity can be a significant drawback.
-
With primary amines , the 4-cyanobenzaldehyde byproduct can react to form a Schiff base, leading to a decrease in the yield of the desired aminated product.[1]
-
With enolates , the aldehyde can participate in a competitive aldol condensation, again consuming the starting material and reducing the overall efficiency of the desired amination.[1]
This limitation has spurred the development of second-generation N-Boc oxaziridines derived from ketones, such as diethyl ketomalonate. These reagents release a less reactive ketone byproduct, thereby avoiding these problematic side reactions and often leading to cleaner reactions and higher yields.[1][5]
Comparison with Traditional Oxidizing Agents
To contextualize the utility of this compound, it is essential to compare it with traditional oxidizing agents in relevant transformations.
| Feature | This compound | m-CPBA | Oxone |
| Primary Function | Electrophilic N-Boc Amination | Oxygen Transfer (e.g., Epoxidation, Baeyer-Villiger) | Oxygen Transfer (often in situ generation of dioxiranes) |
| Reaction Conditions | Mild, aprotic, neutral | Mild, aprotic, can be acidic | Aqueous, often buffered |
| Key Advantage | Direct transfer of a protected nitrogen group. | Readily available, well-established protocols. | Inexpensive, powerful oxidant. |
| Key Disadvantage | Reactive aldehyde byproduct can cause side reactions. | Acidic byproduct (m-chlorobenzoic acid) requires careful workup. Shock-sensitive when pure. | Often requires biphasic conditions or phase-transfer catalysts. |
| Byproduct | 4-Cyanobenzaldehyde | m-Chlorobenzoic acid | Inorganic salts |
| Workup Complexity | Can be complex due to aldehyde byproduct removal. | Often requires basic washes to remove acidic byproduct. | Typically involves extraction from an aqueous phase. |
Experimental Protocols: A Comparative Look
To illustrate the practical differences, we present protocols for electrophilic amination using this compound and a general procedure for an oxidation reaction with a traditional agent, m-CPBA.
Protocol 1: Electrophilic Amination of an Amine with this compound
This protocol is based on the original work by Vidal, J., et al. and is representative of the electrophilic amination of a secondary amine to form a protected hydrazine.[3][4]
Materials:
-
Secondary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane or DMF)
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve the secondary amine in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to separate the desired N-Boc hydrazine from the 4-cyanobenzaldehyde byproduct and any unreacted starting materials.
Caption: Workflow for electrophilic amination.
Protocol 2: Epoxidation of an Alkene with m-CPBA
This is a general protocol for a common application of a traditional oxidizing agent.
Materials:
-
Alkene (1.0 equiv)
-
m-CPBA (~77% purity, 1.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alkene in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bisulfite solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purify by flash column chromatography if necessary.
Caption: Workflow for alkene epoxidation with m-CPBA.
Conclusion and Future Perspectives
This compound is a valuable reagent for the direct electrophilic introduction of a Boc-protected amino group under mild conditions. Its primary advantage lies in its ability to perform transformations that can be challenging with traditional methods. However, the reactivity of its 4-cyanobenzaldehyde byproduct presents a notable limitation, which can negatively impact yields and complicate purification.
For researchers considering this reagent, a careful analysis of the substrate is crucial. If the nucleophile is a primary amine or an enolate prone to side reactions with aldehydes, alternative reagents, such as ketone-derived N-Boc oxaziridines, may offer a cleaner and more efficient solution.
In comparison to traditional oxidizing agents like m-CPBA and Oxone, this compound occupies a specialized niche for electrophilic amination rather than general oxidation. The choice between these reagents will ultimately depend on the specific transformation desired, the sensitivity of the substrate, and the tolerance for particular byproducts and workup procedures. The continued development of new generations of oxaziridines promises to further refine the toolbox of synthetic chemists, offering even greater selectivity and efficiency in complex molecule synthesis.
References
-
Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
-
Jean, M., et al. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8016-8036. [Link]
-
Vidal, J., et al. (1993). Electrophilic Amination: Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. [Link]
-
Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link]
-
Hannachi, J.-C., Vidal, J., Mulatier, J.-C., & Collet, A. (2004). Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. The Journal of Organic Chemistry, 69(7), 2367–2373. [Link]
-
Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. [Link]
-
Carpino, L. A., et al. (2002). Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. The Journal of Organic Chemistry, 67(17), 6236–6239. [Link]
-
Banerjee, P., & Verma, A. K. (2020). Amination reactions using different aminating agents and oxaziridines. In Name Reactions in Organic Synthesis. Elsevier. [Link]
-
Williamson, K. S., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8016-8036. [Link]
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A Comparative Guide to Oxaziridine-Mediated Chiral Synthesis: N-Boc-3-(4-cyanophenyl)oxaziridine vs. N-Sulfonyloxaziridines
In the landscape of modern synthetic chemistry, the precise, stereocontrolled introduction of heteroatoms is a cornerstone of complex molecule and pharmaceutical synthesis. Among the arsenal of reagents available for this purpose, oxaziridines—strained three-membered heterocycles—stand out for their unique ability to act as electrophilic oxygen or nitrogen transfer agents.[1] Their reactivity is dictated by the nature of the substituent on the nitrogen atom, creating a diverse family of reagents with distinct applications.
This guide provides an in-depth comparison of two major classes of oxaziridines. We will explore the utility of N-Boc-3-(4-cyanophenyl)oxaziridine , a key reagent for electrophilic amination, and contrast its performance and stereochemical control with the gold standard for asymmetric hydroxylation, chiral N-sulfonyloxaziridines (commonly known as Davis-type reagents). Our analysis is grounded in mechanistic principles and supported by experimental data to empower researchers in selecting the optimal tool for their specific synthetic challenge.
The Oxaziridine Core: A Dichotomy of Reactivity
The synthetic utility of oxaziridines stems from the high ring strain and the weak, polar N-O bond. This configuration renders both the oxygen and nitrogen atoms electrophilic, a reversal of their typical nucleophilic character.[1] The critical factor determining whether the oxaziridine will transfer an oxygen or a nitrogen atom is the nature of the N-substituent.
-
N-Sulfonyl and N-Phosphinoyl Groups: These strong electron-withdrawing groups enhance the leaving group ability of the nitrogen-containing fragment, strongly favoring the transfer of the oxygen atom.[2] This makes N-sulfonyloxaziridines exceptional reagents for α-hydroxylation of enolates and other oxygenation reactions.
-
N-Alkoxycarbonyl (e.g., N-Boc) and N-Alkyl Groups: With these less electron-withdrawing substituents, the nitrogen atom is more susceptible to nucleophilic attack. Consequently, these reagents are primarily employed for electrophilic amination.[2][3]
This fundamental difference is the basis for the comparative analysis that follows.
This compound: A Tool for Electrophilic Amination
This compound is a stable, crystalline solid primarily used to transfer a protected amino group (-NHBoc) to a wide range of carbon and nitrogen nucleophiles.[4][5] As an achiral reagent, it does not induce enantioselectivity when reacting with a prochiral substrate. Instead, stereocontrol is achieved through substrate-controlled diastereoselectivity , where the inherent chirality of the nucleophile dictates the facial selectivity of the amination.
A notable application is the asymmetric synthesis of α-amino ketones, where a chiral α'-silyl ketone directs the approach of the oxaziridine, leading to a highly diastereoselective nitrogen transfer.[2][3]
Mechanism of Electrophilic Amination
The reaction proceeds via a nucleophilic attack of the enolate (or other nucleophile) on the electrophilic nitrogen atom of the oxaziridine ring. This is followed by the collapse of the intermediate and cleavage of the weak N-O bond, resulting in the N-Boc protected product and 4-cyanobenzaldehyde as a byproduct.
Caption: General mechanism for electrophilic amination of a chiral enolate.
A significant drawback of aldehyde-derived oxaziridines like this compound is the formation of the corresponding aldehyde byproduct (4-cyanobenzaldehyde). This can lead to competitive aldol condensation reactions with the enolate, reducing the overall efficiency of the desired amination.[3] To circumvent this, alternative reagents such as the diethyl ketomalonate-derived oxaziridine have been developed, which release a less reactive ketone byproduct.[6]
Chiral N-Sulfonyloxaziridines: The Gold Standard for Asymmetric α-Hydroxylation
In stark contrast to N-Boc oxaziridines, chiral N-sulfonyloxaziridines, pioneered by Franklin A. Davis, are premier reagents for the enantioselective α-hydroxylation of prochiral enolates.[7] In this case, stereocontrol is reagent-controlled , where the inherent chirality of the oxaziridine, typically derived from camphor, dictates the absolute stereochemistry of the newly formed hydroxyl-bearing stereocenter.
These reactions are renowned for their high levels of enantioselectivity, often exceeding 95% ee, and are applicable to a broad range of ketone, ester, and amide enolates.[1][8] The choice between the two enantiomeric forms of the (camphorylsulfonyl)oxaziridine reagent allows for selective access to either enantiomer of the α-hydroxy carbonyl product.[7]
Mechanism of Asymmetric α-Hydroxylation
The reaction proceeds via an Sₙ2-type attack of the prochiral enolate on the electrophilic oxygen atom of the chiral N-sulfonyloxaziridine. The stereochemical outcome is determined by the facial selectivity of this attack, which is directed by the sterically demanding chiral scaffold of the oxaziridine.[9]
Caption: General mechanism for reagent-controlled asymmetric hydroxylation.
Performance Data for Chiral N-Sulfonyloxaziridines
The effectiveness of these reagents is well-documented. The table below summarizes representative results for the α-hydroxylation of various ketone enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives.
| Substrate (Ketone) | Base / Conditions | Enantiomeric Excess (% ee) | Yield (%) | Reference |
| 2-Methyl-1-tetralone | KHMDS, THF, -78 °C | >95 | 85 | [8] |
| 8-Methoxy-1-tetralone | KHMDS, THF, -78 °C | >95 | 88 | [8] |
| 5-Methoxy-1-chromanone | KHMDS, THF, -78 °C | >95 | 80 | [8] |
| Propiophenone | LiHMDS, THF, -78 °C | 96 | 75 | [7] |
| 2-Methyl-1-indanone | NaHMDS, THF, -78 °C | 95 | 82 | [7] |
This table is a representative summary; specific enantioselectivity depends on the exact oxaziridine structure and reaction conditions.
Head-to-Head Comparison: A Summary for the Bench Chemist
| Feature | This compound | Chiral N-Sulfonyloxaziridine (Davis Reagent) |
| Primary Function | Electrophilic Amination (N-Boc transfer) | Electrophilic Oxidation (Oxygen transfer) |
| Reaction Type | α-Amination of carbonyls, amination of N-nucleophiles | α-Hydroxylation of carbonyls, oxidation of sulfides |
| Source of Stereocontrol | Substrate-controlled: Relies on a chiral substrate/auxiliary. | Reagent-controlled: Chirality of the oxaziridine dictates product stereochemistry. |
| Typical Substrates | Chiral enolates, primary/secondary amines, organometallics.[3][10] | Prochiral enolates (ketones, esters, amides), sulfides.[3][8] |
| Key Byproduct | 4-Cyanobenzaldehyde | N-Sulfonated imine |
| Potential Side Reactions | Aldol condensation of byproduct with enolate.[3] | Imine-aldol addition (less common with camphorsulfonyl derivatives).[7] |
| Key Advantage | Efficient transfer of a protected amino group. | Provides access to highly enantioenriched α-hydroxy carbonyls.[8] |
| Key Disadvantage | Aldehyde byproduct can lower yields; no inherent asymmetric induction. | Stoichiometric use of a relatively expensive chiral reagent. |
Experimental Protocols
Protocol 5.1: Diastereoselective α-Amination using this compound
This is a generalized protocol. Substrate, base, and temperature may require optimization.
Workflow Diagram
Caption: Workflow for a typical diastereoselective amination reaction.
Step-by-Step Methodology:
-
Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the chiral ketone substrate (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the substrate (approx. 0.1 M concentration).
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: A solution of potassium hexamethyldisilazide (KHMDS, 1.05 eq) in THF is added dropwise to the stirred solution over 15 minutes. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Amination: A solution of this compound (1.1 eq) in a minimum amount of anhydrous THF is added dropwise.
-
Reaction: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α-(N-Boc-amino) ketone. Diastereomeric ratio is determined by HPLC or NMR analysis.
Protocol 5.2: Enantioselective α-Hydroxylation using (+)-(Camphorylsulfonyl)oxaziridine
This protocol is representative for ketone substrates and provides the (R)-α-hydroxy ketone.
Workflow Diagram
Caption: Workflow for a typical enantioselective hydroxylation reaction.
Step-by-Step Methodology:
-
Setup: A flame-dried, round-bottom flask under a nitrogen atmosphere is charged with the prochiral ketone (1.0 eq) and dissolved in anhydrous THF (0.1 M).
-
Cooling: The solution is cooled to -78 °C.
-
Enolate Formation: A solution of sodium hexamethyldisilazide (NaHMDS, 1.05 eq) in THF is added dropwise. The mixture is stirred at -78 °C for 1 hour. Causality: Pre-forming the enolate at low temperature prevents self-condensation and ensures it is available to react with the oxidant.
-
Hydroxylation: A solution of (+)-(camphorylsulfonyl)oxaziridine (1.1 eq) in anhydrous THF is added dropwise to the enolate solution.
-
Reaction: The mixture is stirred at -78 °C until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched with saturated aqueous NH₄Cl.
-
Workup: The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
Purification: The crude residue is purified by flash column chromatography to yield the α-hydroxy ketone. Enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
The enantioselectivity of an oxaziridine-mediated transformation is fundamentally tied to the reagent's design. This compound is an effective electrophilic aminating agent whose utility in chiral synthesis relies on the diastereoselectivity imparted by a chiral substrate. It is the wrong tool for inducing chirality in a prochiral system.
For true asymmetric induction, chiral N-sulfonyloxaziridines are the reagents of choice. They provide exceptional, predictable, and reagent-controlled enantioselectivity in the α-hydroxylation of a vast array of carbonyl compounds. Understanding this functional distinction is paramount for researchers and drug development professionals aiming to design efficient and stereoselective synthetic routes. The choice is not about which reagent is "better," but which reagent is correct for the intended transformation: amination or hydroxylation.
References
Sources
- 1. Oxaziridine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]
- 6. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. Davis Oxidation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of N-Boc-3-(4-cyanophenyl)oxaziridine in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the efficient and selective introduction of nitrogen and oxygen functionalities is paramount. Oxaziridines, a class of three-membered heterocyclic compounds, have emerged as powerful reagents for these transformations. Among them, N-Boc-3-(4-cyanophenyl)oxaziridine has garnered attention for its utility in electrophilic amination and α-hydroxylation of carbonyl compounds. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its performance with alternative methods through a lens of scientific integrity and practical application.
Understanding this compound: A Dual-Purpose Reagent
This compound is a stable, crystalline solid that serves as an electrophilic source of both "N-Boc" (tert-butoxycarbonylamino) and oxygen. Its reactivity stems from the strained three-membered ring and the electronic nature of its substituents. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, making this reagent particularly attractive for the direct introduction of a protected amine.
The choice between nitrogen or oxygen transfer is dictated by the nature of the nucleophile and the reaction conditions. Carbon nucleophiles, such as enolates, can attack the nitrogen atom in an electrophilic amination reaction or the oxygen atom to achieve α-hydroxylation.
Electrophilic Amination: A Comparative Performance Analysis
The direct introduction of a protected amino group into a molecule is a crucial step in the synthesis of pharmaceuticals and other biologically active compounds. This compound offers a convenient method for this transformation.
The Oxaziridine Approach: Mechanism and Considerations
The reaction proceeds via the nucleophilic attack of a carbanion, typically an enolate, on the electrophilic nitrogen atom of the oxaziridine ring. This results in the formation of a new carbon-nitrogen bond and the release of 4-cyanobenzaldehyde as a byproduct.
A Mechanistic Showdown: N-Boc-3-(4-cyanophenyl)oxaziridine vs. The Field in Electrophilic Amination
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and complex molecular architectures, the precise installation of nitrogen-containing functional groups is paramount. Electrophilic amination, a powerful strategy that inverts the traditional nucleophilic character of nitrogen, has become an indispensable tool in the synthetic chemist's arsenal. Among the diverse reagents developed for this purpose, oxaziridines have carved out a significant niche as stable, versatile, and often stereoselective aminating agents.
This guide provides a detailed mechanistic comparison of N-Boc-3-(4-cyanophenyl)oxaziridine with other prominent classes of electrophilic nitrogen transfer reagents. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic and steric factors that govern their reactivity, offering field-proven insights to inform your experimental design. Every claim is substantiated with references to authoritative literature, and detailed, self-validating experimental protocols are provided to bridge theory with practice.
The Oxaziridine Core: A Tale of Two Atoms
The reactivity of an oxaziridine is rooted in its strained three-membered ring, which contains a relatively weak N-O bond. This inherent strain makes both the nitrogen and oxygen atoms electrophilic, opening the door for a nucleophilic attack. The central question, and the crux of this comparison, is what dictates whether a nucleophile will attack the nitrogen (N-transfer) or the oxygen (O-transfer). The answer lies in the nature of the substituent on the nitrogen atom.
The N-Substituent: Director of Reactivity
The substituent on the oxaziridine nitrogen plays a pivotal role in modulating the reagent's behavior. This can be broadly understood by considering two major classes of commonly used oxaziridines: N-sulfonyl and N-alkoxycarbonyl.
-
N-Sulfonyloxaziridines (e.g., Davis Reagents): These reagents, characterized by a sulfonyl group attached to the nitrogen, are potent oxygen transfer agents. The strongly electron-withdrawing sulfonyl group makes the oxygen atom more electrophilic and stabilizes the negative charge that develops on the nitrogen in the transition state of oxygen transfer.[1][2] While they can participate in some nitrogen transfer reactions, this is generally less favorable.
-
N-Alkoxycarbonyloxaziridines (e.g., N-Boc-oxaziridines): In contrast, when the nitrogen is substituted with an alkoxycarbonyl group, such as the tert-butoxycarbonyl (Boc) group, the reagent primarily acts as a nitrogen transfer agent. The smaller steric profile and different electronic influence of the Boc group favor nucleophilic attack at the nitrogen atom.[3][4]
The subject of this guide, This compound , belongs to this latter class. The electron-withdrawing 4-cyanophenyl group on the carbon of the oxaziridine ring further enhances the electrophilicity of the nitrogen atom, making it a highly effective reagent for the transfer of a protected primary amine functionality (N-Boc).
Mechanistic Pathways: A Visual Comparison
To truly appreciate the differences in these reagents, we must visualize their reaction mechanisms. The following diagrams, rendered in Graphviz, illustrate the key mechanistic steps for N-transfer and O-transfer, as well as a comparison with a non-oxaziridine electrophilic aminating agent.
Caption: Comparative mechanistic pathways for electrophilic amination and oxidation.
Performance Comparison: A Data-Driven Analysis
While mechanistic understanding is crucial, the ultimate measure of a reagent's utility lies in its performance. The following table summarizes representative data for the amination of various nucleophiles, highlighting the strengths and weaknesses of each reagent class. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, this table synthesizes data from various sources to provide a comparative overview.
| Reagent Class | Reagent Example | Nucleophile | Product | Yield (%) | Comments | Reference |
| N-Alkoxycarbonyl Oxaziridine | This compound | Primary Amines | N-Boc Hydrazines | Good to Excellent | Stable, crystalline solid. Byproduct aldehyde can sometimes form imines with primary amine substrates.[5] | [6] |
| N-Alkoxycarbonyl Oxaziridine | Armstrong's Oxaziridine (ketone-derived) | Primary Amines | N-Boc Hydrazines | Good to Excellent | Ketone byproduct is less reactive than aldehyde, avoiding imine side-products.[7][8] | [7] |
| N-Sulfonyl Oxaziridine | 2-(Phenylsulfonyl)-3-phenyloxaziridine | Enolates | α-Hydroxy Ketones | High | Primarily an oxygen transfer agent.[3] | [3] |
| Hydroxylamine Derivative | O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Aryl Boronic Acids | Primary Anilines | High | Broad substrate scope and excellent functional group tolerance, especially for electron-deficient substrates.[9][10] | [9] |
| Hydroxylamine Derivative | O-(p-nitrobenzoyl)hydroxylamine | 2-Oxazolidinones | N-Amino-2-oxazolidinones | 45-95% | Effective for N-amination of amides.[11] | [11] |
Experimental Protocols: From Theory to the Bench
To ensure this guide is not merely theoretical, we provide detailed, step-by-step protocols for key amination reactions. These protocols are designed as self-validating systems, allowing for direct comparison of methodologies in your own laboratory setting.
Protocol 1: Electrophilic Amination of a Primary Amine using this compound
This protocol is adapted from the work of Collet and co-workers.[6]
Materials:
-
Primary amine
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 mmol) in anhydrous DMF (5 mL) at room temperature, add this compound (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected hydrazine.
Protocol 2: Electrophilic Amination of an Aryl Boronic Acid using O-(Diphenylphosphinyl)hydroxylamine (DPPH)
This protocol is based on the recent work of Liu and coworkers.[9][10]
Materials:
-
Aryl boronic acid
-
O-(Diphenylphosphinyl)hydroxylamine (DPPH)
-
Potassium hydroxide (KOH)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a vial charged with the aryl boronic acid (0.5 mmol), add DPPH (0.6 mmol) and KOH (1.0 mmol).
-
Add anhydrous DMF (2.5 mL) and stir the mixture vigorously at room temperature for the time indicated by TLC analysis (typically 1-2 hours).
-
Upon completion, quench the reaction with water (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding primary aniline.
Workflow Visualization
The following diagram illustrates the general workflow for conducting an electrophilic amination experiment, from reagent selection to product purification.
Caption: General experimental workflow for electrophilic amination.
Conclusion and Future Outlook
This compound stands as a robust and reliable reagent for the electrophilic transfer of a protected primary amino group. Its key advantages include its stability as a crystalline solid and its predictable reactivity. However, as with any reagent, it is not without its limitations, most notably the potential for side reactions with its aldehyde byproduct.
The development of ketone-derived oxaziridines, such as Armstrong's reagent, represents a significant step forward in mitigating these side reactions.[7][8] Concurrently, the continued innovation in hydroxylamine-based reagents like DPPH has expanded the scope of electrophilic amination to new classes of nucleophiles with remarkable efficiency and functional group tolerance.[9][10]
The choice of an electrophilic aminating agent is not a one-size-fits-all decision. It requires a nuanced understanding of the substrate, the desired product, and the mechanistic subtleties of the available reagents. By providing a framework for this understanding, grounded in mechanistic principles and supported by experimental data, this guide aims to empower researchers to make more informed decisions in their synthetic endeavors, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
References
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Shen, Y., & Friestad, G. K. (2002). Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. The Journal of Organic Chemistry, 67(17), 6236–9. [Link]
-
Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919–934. [Link]
-
Davis, F. A., Vishwakarma, L. C., Billmers, J. G., & Finn, J. (1984). Synthesis of .alpha.-hydroxy carbonyl compounds (acyloins): a new, general method. The Journal of Organic Chemistry, 49(17), 3241–3243. [Link]
-
Kung, M. G., Onnuch, P., & Liu, R. Y. (2024). Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). Organic Letters, 26(48), 9847–9851. [Link]
-
Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
-
Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-mediated amination of primary amines: scope and application to a one-pot pyrazole synthesis. Organic Letters, 7(4), 713–6. [Link]
-
Scientific Update. (2025). Rapid and General Amination of Aryl Boronic Acids and Esters using o‑(diphenylphosphinyl)hydroxylamine (DPPH). [Link]
-
Benkovics, T., Neel, A. J., Zhao, R., & Hughes, G. J. (2016). Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). Organic Syntheses, 93, 243-261. [Link]
-
Wikipedia. (2023). Oxaziridine. [Link]
-
Organic Chemistry Portal. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]
-
Williamson, K. S., Michaelis, D. J., & Yoon, T. P. (2014). Advances in the chemistry of oxaziridines. Chemical Reviews, 114(16), 8016–8036. [Link]
-
Wikipedia. (2023). Davis oxidation. [Link]
-
Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. [Link]
-
Lu, Y., & Yoon, T. P. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules (Basel, Switzerland), 23(10), 2649. [Link]
-
Hannachi, J. C., Vidal, J., Mulatier, J. C., & Collet, A. (2004). Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. The Journal of Organic Chemistry, 69(7), 2367–73. [Link]
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A Comparative Guide to N-Boc-3-(4-cyanophenyl)oxaziridine: Navigating its Scope and Limitations in Electrophilic Amination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic installation of nitrogen-containing functional groups is a cornerstone of drug discovery and development. Electrophilic amination, a powerful approach that inverts the traditional nucleophilic character of nitrogen, has emerged as a vital tool for the construction of complex molecular architectures. Among the diverse reagents developed for this purpose, N-Boc-3-(4-cyanophenyl)oxaziridine has carved out a niche for the direct transfer of the valuable tert-butoxycarbonyl (Boc) protected amino group. This guide provides an in-depth technical analysis of the capabilities and constraints of this reagent, offering a comparative perspective against other electrophilic aminating agents, supported by experimental data and protocols to inform your synthetic strategy.
The Allure of a Direct N-Boc Transfer Agent
This compound is an electrophilic aminating agent designed for the transfer of a Boc-protected nitrogen atom to a variety of nucleophiles.[1][2] The Boc group is one of the most ubiquitous protecting groups in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions. The ability to directly introduce this moiety in a single step is a significant advantage, streamlining synthetic sequences and improving overall efficiency.
The reagent is a stable, crystalline solid that can be prepared and handled with relative ease, a practical consideration in a laboratory setting. Its reactivity stems from the strained three-membered oxaziridine ring, which, upon nucleophilic attack at the nitrogen atom, readily collapses to deliver the N-Boc group.
Core Applications and Performance
The primary utility of this compound lies in the amination of both nitrogen and carbon nucleophiles.
Amination of N-Nucleophiles: A Reliable Route to Hydrazines
One of the most successful applications of this reagent is in the synthesis of N-Boc protected hydrazines from primary and secondary amines. This transformation is particularly valuable for the preparation of orthogonally protected hydrazino acids, which are key building blocks for peptidomimetics and other biologically active molecules. For instance, the electrophilic amination of N-benzyl protected amino acids proceeds efficiently on a multigram scale, highlighting its utility in process development.[3]
Amination of C-Nucleophiles: A More Nuanced Picture
The reaction of this compound with carbon nucleophiles, such as enolates and organometallic reagents, presents a more complex scenario. While it does facilitate the formation of C-N bonds, its efficiency and scope are subject to significant limitations.
The Achilles' Heel: The Aldehyde Byproduct
A critical drawback in the use of this compound, particularly with enolates, is the formation of 4-cyanobenzaldehyde as a byproduct of the amination reaction.[4] This aldehyde is susceptible to undergoing competitive aldol condensation with the unreacted enolate, leading to a decrease in the yield of the desired aminated product and complicating purification.[4] Consequently, the amination of ketone and ester enolates with this reagent often results in only modest yields.[4]
Figure 1. Competing reaction pathways in the amination of enolates with this compound.
This inherent limitation has spurred the development of alternative N-Boc oxaziridines designed to circumvent this issue.
A Superior Alternative: Diethylketomalonate-Derived N-Boc-Oxaziridine
To address the problematic aldehyde byproduct, Armstrong and coworkers developed a diethylketomalonate-derived N-Boc-oxaziridine.[5] Upon reaction, this reagent releases the significantly less reactive diethyl ketomalonate, thereby minimizing side reactions such as imine formation and aldol condensation.[5] This modification leads to cleaner reactions and often higher yields, particularly in the amination of primary and secondary amines to their corresponding N-Boc hydrazines.[5][6]
Performance Comparison: this compound vs. Alternatives
The following table provides a comparative overview of this compound against other common classes of electrophilic aminating agents. The yields provided are representative and can vary depending on the specific substrate and reaction conditions.
| Reagent Class | Example Reagent | Target Nucleophile | Typical Yields | Key Advantages | Key Limitations |
| Aldehyde-Derived Oxaziridine | This compound | N-Nucleophiles (Amines) | Good to Excellent[3] | Stable, crystalline solid; direct N-Boc transfer. | Aldehyde byproduct can lead to side reactions with C-nucleophiles.[4] |
| C-Nucleophiles (Enolates) | Modest[4] | Prone to aldol condensation side reactions.[4] | |||
| Ketone-Derived Oxaziridine | Diethylketomalonate-derived N-Boc-oxaziridine | N-Nucleophiles (Amines) | Good to Excellent[5][6] | Avoids reactive aldehyde byproduct, leading to cleaner reactions.[5] | May be less readily available than aldehyde-derived counterparts. |
| C-Nucleophiles (Enolates) | Generally higher than aldehyde-derived oxaziridines | ||||
| N-Sulfonyloxaziridines | Davis Reagents | Enolates | High (for α-hydroxylation)[7] | Highly reactive, excellent for α-hydroxylation.[7] | Primarily used for oxygen transfer, not N-Boc transfer. Can be used for amination but not the primary application. |
| Hydroxylamine Derivatives | O-Benzoyl Hydroxylamines | Organozinc Reagents | Good[8] | Versatile, tunable reactivity.[9] | Often require metal catalysis; may not directly transfer a Boc group.[8] |
| Azodicarboxylates | Diethyl Azodicarboxylate (DEAD) | Enolates, Arenes | Good to Excellent | Highly electrophilic; broad scope. | Products are hydrazine derivatives requiring further manipulation to obtain the free amine. |
Experimental Protocols
General Procedure for the Amination of N-Benzyl Amino Acids with this compound
This protocol is adapted from the work of Hannachi et al. and is suitable for the multigram scale synthesis of N(α)-benzyl, N(β)-Boc protected α-hydrazino acids.[3]
Materials:
-
N-benzyl amino acid
-
This compound (1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the N-benzyl amino acid in the chosen anhydrous solvent under an inert atmosphere, add this compound in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times will vary depending on the substrate.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N(α)-benzyl, N(β)-Boc protected α-hydrazino acid.
Figure 2. Experimental workflow for the amination of N-benzyl amino acids.
Conclusion and Future Perspectives
This compound serves as a valuable reagent for the direct electrophilic transfer of a Boc-protected amino group, particularly for the synthesis of N-Boc hydrazines from amines. Its stability and ease of handling make it an attractive choice for these applications. However, its utility with carbon nucleophiles, especially enolates, is significantly hampered by the formation of an aldehyde byproduct that leads to yield-diminishing side reactions.
For researchers contemplating the use of an electrophilic N-Boc transfer agent, a careful consideration of the nucleophile is paramount. For amine substrates, this compound remains a viable and effective option. However, for enolate and other sensitive carbon nucleophiles, the use of ketone-derived N-Boc-oxaziridines, such as the diethylketomalonate derivative, is strongly recommended to circumvent the challenges associated with the aldehyde byproduct. The continued development of novel electrophilic aminating agents with improved reactivity, selectivity, and byproduct profiles will undoubtedly further empower chemists in the synthesis of complex nitrogenous compounds.
References
-
Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713–716. [Link]
-
Bach, R. D., Codd, G. M., & Anderson, J. W. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(10), 5270-5317. [Link]
-
Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N+ and RHN+ Synthons. The Journal of Organic Chemistry, 71(1), 219–224. [Link]
-
Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]
-
Hannachi, J. C., Vidal, J., Mulatier, J. C., & Collet, A. (2004). Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. The Journal of Organic Chemistry, 69(7), 2367–2373. [Link]
-
Kitamura, M., Suga, T., Chiba, S., & Narasaka, K. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(25), 4619–4621. [Link]
-
Vidal, J., Guy, L., Stérin, S., & Collet, A. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
-
Zhang, Y., & Li, C. (2019). Direct Amination of Arenes with Azodicarboxylates Catalyzed by Bisulfate Salt/HFIP Association. ACS Omega, 4(5), 9143–9149. [Link]
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A Technical Guide to the Kinetic Performance of N-Boc-3-(4-cyanophenyl)oxaziridine in Electrophilic Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Kinetics in Electrophilic Amination
Electrophilic amination stands as a cornerstone of modern organic synthesis, providing a powerful umpolung strategy for the formation of crucial C-N bonds. This approach is instrumental in the synthesis of a vast array of nitrogen-containing molecules, including α-amino acids, chiral amines, and complex heterocyclic structures vital to drug discovery and development.[1] Among the diverse reagents developed for this purpose, N-Boc-oxaziridines have emerged as stable, crystalline solids capable of acting as effective nitrogen transfer agents.[2]
This guide provides a comprehensive analysis of the kinetic studies of reactions involving N-Boc-3-(4-cyanophenyl)oxaziridine , a widely used reagent for electrophilic amination. We will delve into a comparative analysis of its performance against a key alternative, explore the mechanistic underpinnings of its reactivity, and provide detailed experimental protocols for conducting kinetic studies. This document is intended to equip researchers with the necessary insights to make informed decisions in reagent selection and reaction optimization.
Comparative Analysis of N-Boc-Oxaziridine Reagents
Table 1: Comparative Performance of N-Boc-Oxaziridine Aminating Agents
| Reagent | Structure | Carbonyl Byproduct | Key Performance Characteristics |
| This compound |
ngcontent-ng-c3124257658="" class="ng-star-inserted"> | 4-cyanobenzaldehyde | Advantages: Commercially available, effective for aminating a range of nucleophiles.[3] Disadvantages: The aldehyde byproduct can lead to competitive side reactions, such as imine formation and aldol condensation, which can complicate purification and reduce yields.[2] |
| N-Boc-oxaziridine derived from diethyl ketomalonate | Diethyl ketomalonate | Advantages: The ketone byproduct is significantly less electrophilic than an aldehyde, minimizing side reactions like imine formation. This leads to cleaner reaction profiles and often higher isolated yields of the desired aminated product.[2][4] Disadvantages: May require synthesis as it is less commonly available commercially. |
The choice between these reagents often represents a trade-off between commercial availability and reaction efficiency. For complex syntheses where byproduct interference is a significant concern, the diethyl ketomalonate-derived oxaziridine offers a distinct advantage.
Mechanistic Insights and Reaction Pathway
The electrophilic amination using N-Boc-oxaziridines proceeds through a nucleophilic attack on the electrophilic nitrogen atom of the oxaziridine ring. The reaction is driven by the release of ring strain in the three-membered ring and the formation of a stable carbonyl byproduct.
Caption: Generalized reaction mechanism for electrophilic amination.
The rate of this reaction is dependent on several factors, including the nucleophilicity of the substrate, the solvent, and the temperature. For carbon nucleophiles such as enolates, the formation of the enolate is a critical preceding step that can influence the overall reaction kinetics.
Experimental Protocol for a Representative Kinetic Study
While specific kinetic data for this compound is not extensively published, a robust experimental protocol can be designed to determine the second-order rate constants for its reaction with a given nucleophile. This protocol is adapted from established methods for studying the kinetics of electrophilic reactions.
Objective:
To determine the second-order rate constant for the reaction of this compound with a model primary amine (e.g., benzylamine) using in-situ FT-IR spectroscopy.
Materials and Equipment:
-
This compound
-
Benzylamine (or other nucleophile of interest)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Internal standard (e.g., a compound with a unique and stable IR absorbance)
-
ReactIR or a similar in-situ FT-IR spectrometer with a compatible probe
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of benzylamine in the same solvent with a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a dry, inert atmosphere, charge a reaction vessel equipped with a magnetic stirrer and the in-situ FT-IR probe with a known volume of the solvent and the internal standard.
-
Add a known volume of the benzylamine stock solution to the reaction vessel.
-
Allow the system to thermally equilibrate to the desired reaction temperature (e.g., 25 °C) and record a background IR spectrum.
-
-
Initiation of the Reaction and Data Acquisition:
-
Initiate the reaction by rapidly adding a known volume of the this compound stock solution to the reaction vessel with vigorous stirring.
-
Immediately begin acquiring IR spectra at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe significant conversion (e.g., > 3 half-lives).
-
-
Data Analysis:
-
Identify unique and well-resolved IR peaks for the reactant (this compound) and the product (N-Boc-N-benzylhydrazine). The disappearance of the reactant peak or the appearance of the product peak can be monitored over time.
-
Plot the concentration of the reactant or product versus time. The concentration can be determined by creating a calibration curve or by using the ratio of the peak height/area to that of the internal standard.
-
Assuming a second-order reaction, a plot of 1/[Reactant] versus time should yield a straight line with a slope equal to the second-order rate constant, k.
-
Caption: Experimental workflow for a kinetic study using in-situ FT-IR.
Conclusion: A Framework for Rational Reagent Selection
While a direct, quantitative kinetic comparison of this compound with its analogues is hampered by a lack of published data, a robust framework for its evaluation can be established. The key takeaway for researchers is the critical consideration of the reaction byproduct. For many applications, the commercial availability of this compound makes it a suitable choice. However, in instances where side reactions with the aldehyde byproduct are problematic, the use of an alternative, such as the diethyl ketomalonate-derived oxaziridine, is a scientifically sound strategy to improve reaction outcomes. The provided experimental protocol offers a clear pathway for researchers to generate their own kinetic data, enabling a more precise and informed selection of the optimal electrophilic aminating agent for their specific synthetic challenges.
References
- O'Neil, L. G., & Bower, J. F. (2021). Electrophilic Aminating Agents in Total Synthesis.
- BenchChem. (2025).
- Yoon, T. P., & Jacobsen, E. N. (2003).
- Vidal, J., Guy, L., Stérin, S., & Collet, A. (1993). Electrophilic Amination: Preparation and Use of this compound, a New Reagent that Transfers a N-Boc Group to N- and C-Nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793.
-
Hannachi, J.-C., Vidal, J., Mulatier, J.-C., & Collet, A. (2004). Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. The Journal of Organic Chemistry, 69(7), 2367–2373.[3]
- Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716.
- Del Valle, J. R., & Goodman, M. (2002). A new family of conformationally restricted dipeptide mimics: the 1,4-benzodiazepine-2,5-diones. The Journal of Organic Chemistry, 67(22), 7849–7863.
-
Bowers Lab. Electrophilic Oxaziridines for N-Amination. University of North Carolina.[4]
Sources
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- 3. Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
alternatives to N-Boc-3-(4-cyanophenyl)oxaziridine for electrophilic amination
A Comparative Guide to Electrophilic Amination: Alternatives to N-Boc-3-(4-cyanophenyl)oxaziridine
For chemists engaged in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures, the introduction of a nitrogen atom is a frequent and critical step. Electrophilic amination, a process that inverts the traditional reactivity of nitrogen as a nucleophile, has become an indispensable tool for forming carbon-nitrogen bonds. For years, N-Boc-oxaziridines, such as this compound, have been reliable reagents for transferring a protected amino group (N-Boc) to a wide range of carbon and heteroatom nucleophiles.[1] However, the landscape of electrophilic amination is rich and varied, offering a suite of alternative reagents that may provide advantages in terms of reactivity, scope, cost, or safety.
This guide provides a comparative analysis of the primary alternatives to N-Boc-oxaziridines, offering insights into their mechanisms, applications, and practical considerations to aid researchers in selecting the optimal reagent for their specific synthetic challenge.
The Benchmark: N-Boc-Oxaziridines
This compound belongs to the class of Davis oxaziridines, which are three-membered heterocyclic compounds containing carbon, nitrogen, and oxygen.[2][3] Their utility stems from the electrophilic nature of the nitrogen atom, facilitated by the strained ring and the electron-withdrawing N-alkoxycarbonyl group.[2] They are known for their ability to aminate a variety of nucleophiles, including enolates, sulfides, and amines.[2][3][4]
A key feature of these reagents is that the byproduct of the amination reaction is a ketone or an aldehyde, which in some cases can lead to side reactions, such as imine formation with primary amine products or aldol condensation with enolates.[2][5] The development of ketone-derived oxaziridines, like those from diethyl ketomalonate, was a step towards mitigating these unwanted side reactions.[5][6]
Key Alternatives and Their Comparative Performance
The primary alternatives to oxaziridines for electrophilic amination can be broadly categorized into hydroxylamine derivatives and azodicarboxylates. Each class offers a unique reactivity profile and set of advantages.
Hydroxylamine Derivatives
Hydroxylamine-derived reagents have emerged as powerful and versatile electrophilic aminating agents.[7][8] Their reactivity can be finely tuned by modifying the leaving group on the oxygen atom, making them suitable for a wide array of transformations.[9]
Mechanism of Action: These reagents operate via a substitution pathway where a nucleophile attacks the electrophilic nitrogen, displacing the oxygen-bound leaving group.[7] This process can be uncatalyzed or promoted by transition metals.[7][8]
Key Reagents and Applications:
-
O-Sulfonyl and O-Acyl Hydroxylamines: These are among the more common hydroxylamine-derived reagents. They are effective for the amination of carbanions and organometallic reagents.[7] O-acyl hydroxylamines, in particular, offer good atom economy and are readily accessible.[7]
-
PONT (PivONH3OTf): This bench-stable, protonated hydroxylamine derivative has gained prominence for its ability to introduce an unprotected amino group, thereby avoiding additional protection/deprotection steps.[8] It has been successfully employed in the amination of alkenes, arenes, and thiols, often in conjunction with transition metal catalysis.[8]
Advantages over Oxaziridines:
-
Tunable Reactivity: The leaving group on the oxygen can be varied to modulate the reagent's electrophilicity.
-
Direct Introduction of Unprotected Amines: Reagents like PONT allow for the direct formation of primary amines, improving step economy.[8]
-
Broader Catalytic Compatibility: They are often used in transition-metal-catalyzed C-H amination reactions, expanding their synthetic utility.[8]
Limitations:
-
Some hydroxylamine derivatives can be hygroscopic or have limited stability, requiring careful handling.[7]
-
The synthesis of specific, highly activated hydroxylamine reagents can be multi-step.
Azodicarboxylates
Dialkyl azodicarboxylates, such as diethyl azodicarboxylate (DEAD) and di-tert-butyl azodicarboxylate (DBAD), are highly electrophilic and have been extensively used for the α-amination of carbonyl compounds.[10][11][12]
Mechanism of Action: The reaction with enolates proceeds through a Michael-type addition to the N=N double bond, forming a hydrazine product.[10][11] This initial adduct can then be cleaved, typically under reductive conditions, to yield the desired α-amino carbonyl compound.[11]
Key Reagents and Applications:
-
DEAD and DBAD: These are commercially available, bench-stable reagents. They are particularly effective for the amination of enolates generated in situ using organocatalysts like proline or under metal-catalyzed conditions.[11]
-
Applications in Total Synthesis: Azodicarboxylates are frequently the reagents of choice for α-amination in complex molecule synthesis due to their high electrophilicity and the well-established methods for subsequent N-N bond cleavage.[11]
Advantages over Oxaziridines:
-
High Electrophilicity: Azodicarboxylates are generally more reactive towards enolates than oxaziridines.[11]
-
Commercial Availability and Stability: Reagents like DEAD and DBAD are readily available and have good shelf-life.[11]
-
Well-Established Asymmetric Methods: A wide range of highly enantioselective organocatalytic and metal-catalyzed methods have been developed for azodicarboxylate-based aminations.[11]
Limitations:
-
The initial product is a hydrazine, which requires a separate cleavage step to liberate the free amine.[11]
-
The strongly electrophilic nature can sometimes lead to undesired side reactions with other nucleophilic sites in the substrate.
Diazo Compounds and Metal-Catalyzed N-H Insertion
While mechanistically distinct from the electrophilic attack of a carbanion on a nitrogen source, metal-catalyzed N-H insertion of carbenes derived from diazo compounds represents a powerful alternative for forming C-N bonds.[13][14][15][16]
Mechanism of Action: A transition metal catalyst (often rhodium, iridium, or iron) reacts with a diazo compound to generate a metal-carbene intermediate.[13][16] This highly reactive species can then insert into the N-H bond of an amine or related nitrogen nucleophile.
Key Reagents and Applications:
-
Diazomalonates and other Acceptor-Acceptor Diazo Compounds: These are commonly used carbene precursors.[13][16]
-
Catalysts: While precious metal catalysts like Rh(II) and Ir(I) are common, recent advances have introduced more sustainable iron-based catalysts.[13][16]
-
Scope: This method is highly effective for the functionalization of a broad range of primary and secondary aliphatic and aromatic amines.[13][16]
Advantages:
-
High Efficiency and Mild Conditions: N-H insertion reactions are often high-yielding and can be performed under mild conditions.[13][16]
-
Broad Substrate Scope: A wide variety of amines and diazo compounds can be used.[13][16]
-
Late-Stage Functionalization: The mildness and functional group tolerance of this method make it attractive for the late-stage modification of complex molecules.[13]
Limitations:
-
Requires a pre-existing N-H bond in the substrate.
-
The use of diazo compounds necessitates careful handling due to their potential instability.
-
Competition with other reactive sites (e.g., O-H or S-H insertion) can be a challenge.
Comparative Data Summary
| Reagent Class | Typical Nucleophiles | Key Advantages | Key Disadvantages |
| N-Boc-Oxaziridines | Enolates, Sulfides, Amines | Direct transfer of N-Boc group, solid and often stable reagents.[1] | Byproduct can cause side reactions, moderate electrophilicity.[2][5] |
| Hydroxylamine Derivatives | Carbanions, Organometallics, Alkenes, Arenes | Tunable reactivity, direct synthesis of unprotected amines possible.[7][8] | Some reagents are unstable or require multi-step synthesis.[7] |
| Azodicarboxylates | Enolates, Arenes | Highly electrophilic, commercially available, well-developed asymmetric methods.[10][11][12] | Hydrazine product requires subsequent cleavage, high reactivity can limit functional group tolerance.[11] |
| Diazo Compounds (N-H Insertion) | Primary/Secondary Amines | High efficiency, very mild conditions, broad amine scope.[13][16] | Requires N-H bond, diazo compounds can be hazardous. |
Experimental Protocols
Representative Protocol for α-Amination using Di-tert-butyl Azodicarboxylate (DBAD)
This protocol is a general representation for the organocatalyzed α-amination of a ketone.
-
To a stirred solution of the ketone (1.0 mmol) and L-proline (0.1 mmol, 10 mol%) in anhydrous DMSO (5 mL) at room temperature, add di-tert-butyl azodicarboxylate (1.2 mmol) portionwise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-hydrazino ketone.
-
For the N-N bond cleavage, dissolve the purified hydrazino ketone in a suitable solvent (e.g., methanol) and treat with a reducing agent such as Raney nickel or samarium(II) iodide until the starting material is consumed.
-
Work-up accordingly to isolate the final α-amino ketone.
This protocol is illustrative; specific conditions should be optimized for each substrate.
Decision-Making Workflow
Choosing the right electrophilic aminating agent depends on several factors, including the nature of the nucleophile, the desired protecting group on the nitrogen, and the overall synthetic strategy. The following flowchart provides a simplified decision-making guide.
Caption: Reagent selection guide for electrophilic amination.
Conclusion
While this compound and its analogs are effective and reliable reagents for electrophilic amination, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. Hydroxylamine derivatives offer tunable reactivity and pathways to unprotected amines, azodicarboxylates provide high electrophilicity and a foundation for powerful asymmetric methods, and metal-catalyzed N-H insertion offers a mild and efficient route for the functionalization of amines. By considering the specific demands of the synthetic target and the comparative advantages of each reagent class, researchers can navigate the complexities of C-N bond formation with greater precision and efficiency.
References
-
Wikipedia. Electrophilic amination. [Link]
-
Gasser, V. C. M., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(75), 10499-10511. [Link]
-
Gasser, V. C. M., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(75), 10499-10511. [Link]
-
Zhou, Z., & Kurti, L. (2021). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. In Electrophilic Amination (pp. 1-46). Wiley-VCH GmbH. [Link]
-
Gasser, V. C. M., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(75), 10499-10511. [Link]
-
Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. [Link]
-
Gennari, C., Colombo, L., & Bertolini, G. (1986). Electrophilic amination of carbanions. Chemical Reviews, 86(4), 779-795. [Link]
-
Vallribera, A., Sebastian, R. M., & Shafir, A. (2011). Azodicarboxylates as Electrophilic Aminating Reagents. Current Organic Chemistry, 15(10), 1539-1577. [Link]
-
Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. [Link]
-
Green, S. R., & Farrer, N. J. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(46), 24396-24422. [Link]
-
Becica, J., et al. (2021). General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Aromatic Amines. Organic Letters, 23(15), 5869–5873. [Link]
-
Vallribera, A., Sebastian, R. M., & Shafir, A. (2011). Azodicarboxylates as Electrophilic Aminating Reagents. Current Organic Chemistry, 15(10), 1539-1577. [Link]
-
Catak, S., et al. (2015). Recent Advances in Electrophilic Amination Reactions. European Journal of Organic Chemistry, 2015(24), 5255-5278. [Link]
-
Nguyen, V. T., et al. (2019). Direct Amination of Arenes with Azodicarboxylates Catalyzed by Bisulfate Salt/HFIP Association. ACS Omega, 4(5), 9208–9215. [Link]
-
Wang, Y., et al. (2024). Silver(I)/Dirhodium(II) Catalytic Platform for Asymmetric N–H Insertion Reaction of Heteroaromatics. Journal of the American Chemical Society, 146(1), 733–741. [Link]
-
Eymin, M., et al. (2018). Electrophilic Amination of Fluoroalkyl Groups on Azodicarboxylate Derivatives. The Journal of Organic Chemistry, 83(15), 8498–8505. [Link]
-
Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]
-
Page, P. C. B., et al. (2008). Electrophilic amination of ketone enolates mediated by the DiTOX asymmetric building block: Enantioselective formal synthesis of alpha-aminoacids. Tetrahedron: Asymmetry, 19(13), 1546-1553. [Link]
-
Haddadin, M. J., & Freeman, J. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(11), 5845-5886. [Link]
-
Erdik, E. (2009). Electrophilic Amination of Carbanions, Enolates, and Their Surrogates. In Organic Reactions. John Wiley & Sons, Inc. [Link]
-
Gasser, V. C. M., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(75), 10499-10511. [Link]
-
Radiupov, V., et al. (2022). Previous metal-catalyzed reports of N-H insertion protocols of carbazoles, pyrazoles, and benzotriazoles into aryldiazoacetates. [Link]
-
Green, S. R., & Farrer, N. J. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(46), 24396-24422. [Link]
-
Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link]
-
Piou, T., et al. (2017). Iron-Catalyzed Intermolecular N–H Insertion Using Acceptor–Acceptor Carbenes Derived from Iodonium Ylides. Organic Letters, 19(14), 3835–3838. [Link]
-
Wang, Y., et al. (2023). Fe-Catalyzed B–H and N–H insertion reactions of iodonium ylides. Organic Chemistry Frontiers, 10(1), 127-133. [Link]
-
Erdik, E. (2009). Electrophilic Amination of Carbanions, Enolates, and Their Surrogates. In Organic Reactions. John Wiley & Sons, Inc. [Link]
-
Evans, D. A., & Britton, T. C. (1987). Electrophilic azide transfer to chiral enolates. A general approach to the asymmetric synthesis of .alpha.-amino acids. Journal of the American Chemical Society, 109(22), 6881-6883. [Link]
-
Evans, D. A., et al. (1986). Stereoselective amination of chiral enolates. A new approach to the asymmetric synthesis of .alpha.-hydrazino and .alpha.-amino acid derivatives. Journal of the American Chemical Society, 108(21), 6757-6761. [Link]
-
Vidal, J., et al. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791-4793. [Link]
-
Labware E-shop. This compound, 98+%. [Link]
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Safety Operating Guide
Navigating the Disposal of N-Boc-3-(4-cyanophenyl)oxaziridine: A Guide for the Research Professional
As a reagent valued in modern synthetic chemistry for electrophilic amination, N-Boc-3-(4-cyanophenyl)oxaziridine presents unique handling and disposal challenges.[1] Its utility in creating complex nitrogen-containing molecules is paralleled by the need for meticulous safety and disposal protocols. This guide provides a comprehensive framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these essential procedures.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a stable solid under normal laboratory conditions; however, its potential for harm necessitates a thorough understanding of its toxicological profile. The primary hazards associated with this compound are acute toxicity upon ingestion, skin contact, or inhalation. While comprehensive toxicological data is not available, the presence of the cyanophenyl moiety and the reactive oxaziridine ring warrant a cautious approach.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | Wear appropriate protective gloves and clothing. |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | Avoid creating dust. Use in a well-ventilated area or fume hood. |
| Eye Irritation | May cause eye irritation. | Wear safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory tract irritation. | Avoid inhaling dust. |
| Chemical Incompatibilities | Strong oxidizing agents. | Store away from strong oxidizing agents. |
| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and other toxic fumes. | In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus. |
The causality behind these hazards lies in the molecule's structure. The strained three-membered oxaziridine ring is the locus of its reactivity as an electrophilic aminating agent. This reactivity, while synthetically useful, can also translate to adverse biological interactions if the compound is mishandled.
Prudent Handling and Storage: A Proactive Approach to Safety
Proper handling and storage are the first lines of defense against exposure and accidental release.
Personal Protective Equipment (PPE)
A standard laboratory PPE ensemble is mandatory when working with this compound:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Nitrile gloves are recommended. Change gloves immediately if contaminated.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
Engineering Controls
All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Storage Requirements
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept separate from strong oxidizing agents.
Spill and Emergency Procedures: Preparedness is Paramount
Accidents can happen, and a well-defined emergency plan is crucial.
Small Spills (in a fume hood)
-
Decontamination: Wear appropriate PPE.
-
Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid raising dust.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Cleaning: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.
-
Disposal: Label the waste container and dispose of it as hazardous waste.
Large Spills
In the event of a large spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.
The Core Directive: A Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is the conversion of the reactive oxaziridine into a less hazardous species before it enters the waste stream. This is achieved through a chemical neutralization process. The final disposal must always be in accordance with federal, state, and local regulations.[2]
Step 1: Chemical Neutralization (In-Lab Treatment)
The electrophilic nature of the oxaziridine ring makes it susceptible to nucleophilic attack. This reactivity can be harnessed for its destruction. A mild reducing agent such as sodium thiosulfate or sodium bisulfite is a suitable choice for this purpose. The reaction proceeds via nucleophilic attack on the nitrogen or oxygen of the oxaziridine ring, leading to ring-opening and the formation of less hazardous products.
Experimental Protocol for Neutralization:
-
Preparation: In a fume hood, prepare a 10% aqueous solution of sodium thiosulfate or sodium bisulfite. For every 1 gram of this compound waste, prepare at least 50 mL of the neutralizing solution.
-
Reaction Setup: Place the neutralizing solution in a suitably sized flask equipped with a magnetic stirrer.
-
Addition of Oxaziridine: Slowly and in small portions, add the this compound waste to the stirring solution. The reaction is typically not highly exothermic, but it is good practice to monitor the temperature.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete degradation.
-
Verification of Destruction (Optional but Recommended): To ensure the complete destruction of the oxaziridine, a small aliquot of the reaction mixture can be analyzed by Thin Layer Chromatography (TLC) against a standard of the starting material. The absence of the starting material spot indicates successful degradation.
Diagram 1: Chemical Neutralization Workflow
Caption: Workflow for the chemical neutralization of this compound.
Step 2: Collection and Labeling
Once the neutralization is complete, the resulting aqueous solution should be collected in a properly labeled hazardous waste container. The label must include:
-
The words "Hazardous Waste"
-
The chemical contents (e.g., "Neutralized this compound solution")
-
The associated hazards (e.g., "Toxic")
-
The date of accumulation
Step 3: Final Disposal
The labeled waste container should be stored in a designated satellite accumulation area until it is collected by your institution's EHS department for final disposal.[2] EHS will then manage the waste according to Resource Conservation and Recovery Act (RCRA) guidelines.[2][3]
Diagram 2: Overall Disposal Decision Tree
Caption: Decision tree for the proper disposal route of this compound waste.
Conclusion: A Culture of Safety
The responsible management of laboratory chemicals does not end with the successful completion of an experiment. The proper disposal of reagents like this compound is an integral part of the research lifecycle. By understanding the underlying chemical principles of its reactivity and adhering to a well-defined disposal protocol, researchers can ensure a safe and compliant laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific community.
References
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Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (2023). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
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TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]
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Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
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HalenHardy. (2023, March 21). NIOSH Guidebook - Refresher Training. YouTube. Retrieved from [Link]
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Williamson, K. S., & Michaelis, D. J. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8016–8036. [Link]
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Wikipedia. (2023). Electrophilic amination. Retrieved from [Link]
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Bower, J. F. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(34), 18434-18452. [Link]
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Rampalakos, K. (2003). Oxaziridines: New Perspectives and Insights. Michigan State University. Retrieved from [Link]
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A Researcher's Guide to Handling N-Boc-3-(4-cyanophenyl)oxaziridine: A Proactive Approach to Safety
As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. The reagents we use, like N-Boc-3-(4-cyanophenyl)oxaziridine, are powerful tools for innovation, particularly in electrophilic amination and oxidation reactions.[1][2] However, their utility is matched by their potential reactivity. This guide moves beyond a simple checklist, offering a deep dive into the why behind the safety protocols for this specific oxaziridine. Our objective is to build a culture of safety that is as robust and reliable as your experimental data.
Hazard Profile: Understanding the Reactivity of this compound
This compound is a white to light beige crystalline powder valued for its ability to transfer oxygen or a protected nitrogen group to nucleophiles.[1][3][4] Its reactivity stems from the inherent strain within its three-membered oxaziridine ring and a relatively weak N-O bond.[5][6] This structure makes it an effective oxidizing agent, but also necessitates careful handling to prevent unintended reactions.[7][8]
While stable under recommended storage conditions, the toxicological properties of this specific compound have not been fully investigated.[7] However, it is classified as harmful if swallowed, inhaled, or in contact with skin (Acute Toxicity Category 4), and may cause irritation to the skin, eyes, and respiratory tract.[7][9][10] The primary operational risks are associated with its oxidizing nature and potential for reactivity with incompatible materials. Some oxaziridines have been reported to decompose exothermically, particularly in large quantities, underscoring the need for caution.[11]
Key Chemical Properties:
-
CAS Number: 150884-56-3[7]
-
Molecular Formula: C₁₃H₁₄N₂O₃[4]
-
Appearance: White to light beige crystalline powder[4]
-
Incompatibilities: Strong oxidizing agents, strong acids, heat, and combustible materials.[7][13][14]
-
Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides, carbon monoxide, and other toxic fumes.[7]
The Hierarchy of Controls: A Multi-Layered Safety Framework
Effective laboratory safety is not just about personal protective equipment (PPE). It's a systematic approach known as the "Hierarchy of Controls." This framework prioritizes the most effective measures first.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, elimination or substitution is often not feasible as it is the specific reagent required. Therefore, our focus begins with robust engineering controls, reinforced by administrative procedures and finally, diligent use of PPE.
Engineering Controls: Your First and Best Line of Defense
Engineering controls are designed to physically isolate you from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be performed inside a certified chemical fume hood.[15][16] This is critical for two reasons:
-
Ventilation: The laboratory itself must be well-ventilated to prevent the accumulation of any fugitive emissions.[7]
Personal Protective Equipment (PPE): A Non-Negotiable Final Barrier
PPE is your last line of defense against exposure. It should never be considered a substitute for proper engineering controls and safe work practices.[17][18] The appropriate PPE for handling this reagent is summarized below.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[14] | Protects eyes from irritation or injury caused by dust particles or accidental splashes.[7] |
| Face shield (worn over goggles). | Required when there is a risk of explosion, splash, or vigorous reaction, providing full-face protection.[13][16][19] | |
| Skin & Body Protection | Nitrile gloves (for incidental contact). | Provides a barrier against skin contact and irritation.[7][18] Check for tears before and during use. |
| Chemical-resistant gloves (e.g., Butyl or Neoprene for prolonged contact). | For tasks like cleaning spills or extended handling, consult the Safety Data Sheet (SDS) and glove manufacturer's guide for appropriate material selection.[13][20] | |
| Chemical-resistant lab coat (Flame-resistant, e.g., Nomex, is highly recommended). | Protects skin and personal clothing from contamination. Flame-resistant material is a crucial precaution for working with reactive or oxidizing chemicals.[16][19] | |
| Closed-toe shoes and long pants. | Standard laboratory attire to protect against spills and physical hazards.[8] | |
| Respiratory Protection | Generally not required if handled exclusively within a certified fume hood. | A fume hood provides adequate respiratory protection.[14] |
| NIOSH-approved respirator. | Required if engineering controls fail or for cleaning up large spills outside of a fume hood.[9][16] Use must be in accordance with a formal respiratory protection program. |
Procedural Guidance: A Step-by-Step Safe Handling Workflow
Adherence to a strict, pre-defined workflow minimizes the risk of error and exposure. Always have the chemical's Safety Data Sheet (SDS) readily available for review before starting work.[16]
Caption: Workflow for handling this compound.
Emergency Preparedness: Spill and Exposure Response
Accidents are preventable, but preparedness is essential.
-
Spill Response:
-
Small Spill (Solid): In a fume hood, carefully sweep up the material with a broom and dustpan, avoiding dust creation.[8][14] Place into a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel and safety officers. Follow your institution's emergency response procedures.
-
Important: NEVER use combustible materials like paper towels to clean up an oxidizer spill.[13] Use inert absorbent materials.[8]
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][21] Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water.[7] Seek immediate medical attention.
-
Waste Disposal Plan
All waste containing this compound, including empty containers, contaminated gloves, and reaction residues, must be treated as hazardous waste.
-
Segregation: Collect waste in a designated, clearly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[11] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you ensure that your pursuit of scientific advancement is conducted with the utmost care and responsibility.
References
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ACS Publications. (2014, April 22). Advances in the Chemistry of Oxaziridines. Chemical Reviews. Available at: [Link]
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NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Available at: [Link]
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Organic Syntheses. * (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE*. Available at: [Link]
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AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
